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  • Product: 2-Amino-5-Chloro-4-methoxyphenol
  • CAS: 98280-37-6

Core Science & Biosynthesis

Foundational

2-Amino-5-Chloro-4-methoxyphenol physical and chemical properties

Technical Whitepaper: 2-Amino-5-Chloro-4-Methoxyphenol – Physicochemical Profiling and Synthetic Applications Executive Summary In the landscape of advanced organic synthesis, densely functionalized aromatic building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: 2-Amino-5-Chloro-4-Methoxyphenol – Physicochemical Profiling and Synthetic Applications

Executive Summary

In the landscape of advanced organic synthesis, densely functionalized aromatic building blocks are critical for developing complex molecular architectures. 2-Amino-5-chloro-4-methoxyphenol is a highly versatile intermediate characterized by its unique ortho-aminophenol motif, flanked by halogen and ether substituents. This technical guide elucidates the physicochemical properties, mechanistic reactivity, and validated experimental workflows for this compound, specifically highlighting its role in the synthesis of neuromuscular therapeutics and industrial complex dyes.

Physicochemical Properties & Structural Logic

Understanding the physical and chemical parameters of 2-Amino-5-chloro-4-methoxyphenol is foundational for predicting its behavior in multi-step synthetic pathways.

PropertyValue
Chemical Name 2-Amino-5-chloro-4-methoxyphenol
CAS Number 98280-37-6[1]
Molecular Formula C7H8ClNO2[1]
Molecular Weight 173.60 g/mol [1]
SMILES String COc1cc(N)c(cc1Cl)O[1]
Predicted pKa 9.30 ± 0.23[2]

Mechanistic Structural Logic: The reactivity of this molecule is dictated by the electronic push-pull dynamics of its four substituents. The electron-donating methoxy group (-OCH₃) at the para position relative to the amine exerts a positive resonance effect (+R), significantly enhancing the nucleophilicity of the primary amine. Conversely, the electron-withdrawing chlorine atom (-Cl) at the meta position relative to the hydroxyl group exerts a strong inductive effect (-I). This inductive pull slightly acidifies the phenolic proton compared to an unsubstituted phenol, resulting in a predicted pKa of 9.30[2]. This specific pKa is highly advantageous, as it allows the hydroxyl group to remain protonated (and thus less reactive) during initial amine-directed electrophilic attacks under neutral conditions, enabling precise regiocontrol during cyclization reactions.

Mechanistic Reactivity Mapping

The true value of 2-Amino-5-chloro-4-methoxyphenol lies in its multi-nodal reactivity. The ortho-aminophenol configuration is a privileged scaffold for forming 6-membered O,N-heterocycles (such as 1,4-oxazines and benzoxazines)[3]. Additionally, the primary amine is primed for diazotization to form complex azo dyes[4], while the aryl chloride provides a handle for transition-metal-catalyzed cross-coupling.

Reactivity_Map Compound 2-Amino-5-chloro-4-methoxyphenol CAS: 98280-37-6 Motif1 Ortho-Aminophenol Motif Compound->Motif1 Motif2 Primary Amine Group Compound->Motif2 Motif3 Aryl Chloride Substituent Compound->Motif3 Rxn1 Cyclocondensation (Acetonitrile, 0°C to RT) Motif1->Rxn1 Nucleophilic Attack Rxn2 Diazotization & Azo Coupling Motif2->Rxn2 NaNO2 / HCl Rxn3 Palladium-Catalyzed Cross-Coupling Motif3->Rxn3 C-C / C-N Bond Formation App1 Benzoxazines / Phenoxazines (ClC-1 Inhibitors) Rxn1->App1 Neuromuscular Therapeutics App2 Asymmetrical Polyazo Chromium Dyes Rxn2->App2 Textile/Leather Dyeing App3 Extended Aromatic Scaffolds Rxn3->App3 Advanced Materials

Figure 1: Structural motifs and downstream synthetic pathways of 2-Amino-5-chloro-4-methoxyphenol.

Experimental Workflows & Self-Validating Protocols

The following protocol details the utilization of 2-Amino-5-chloro-4-methoxyphenol in a cyclocondensation reaction to form a heterocyclic core, a critical step in the synthesis of ClC-1 ion channel inhibitors used for treating neuromuscular disorders[3].

Protocol: Synthesis of Benzoxazine/Phenoxazine Intermediates

Objective: Regioselective cyclocondensation of 2-amino-5-chloro-4-methoxyphenol with an electrophilic coupling partner.

Reagents:

  • 2-Amino-5-chloro-4-methoxyphenol (1.97 g, 11.3 mmol)[3]

  • Electrophile (e.g., an α-halo ketone or acyl chloride, 1.05 equiv)

  • Anhydrous Acetonitrile (25 mL)[3]

Step-by-Step Methodology & Causality:

  • Initiation: Dissolve 1.97 g of 2-amino-5-chloro-4-methoxyphenol in 25 mL of anhydrous acetonitrile in a flame-dried flask. Cool the mixture to 0 °C under an inert argon atmosphere[3].

    • Causality: Electron-rich aminophenols are highly susceptible to premature oxidative degradation (forming dark, tarry quinone-imines) when exposed to air at room temperature. Cooling to 0 °C kinetically suppresses these side reactions prior to the addition of the coupling partner.

  • Coupling: Add the electrophile dropwise over 15 minutes. Remove the ice bath, allow the mixture to warm to ambient temperature, and stir for 16 hours[3].

    • Causality: The gradual warming ensures a kinetically controlled initial attack by the highly nucleophilic primary amine, followed by a thermodynamically driven intramolecular ring closure via the phenolic oxygen, ensuring high regioselectivity.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to yield a crude residue[3].

  • Purification (Self-Validating Step): Re-dissolve the crude mixture in a minimal amount of dichloromethane. Filter the solution through a tightly packed Celite pad, eluting with a highly polar 20% CH₃OH / CH₂Cl₂ solvent system[3].

    • Causality: Aminophenol reactions frequently generate insoluble, high-molecular-weight polymeric byproducts. The Celite pad acts as a physical trap for these polymers and inorganic salts. The aggressive 20% methanol eluent ensures that the desired polar heterocyclic product is quantitatively washed through the pad, leaving the impurities behind.

  • Validation: Evaporate the filtrate to obtain the product as a brown gum (typically ~95% yield)[3].

    • Self-Validation Check: Confirm structural integrity via ¹H NMR (300 MHz, CDCl₃). The successful cyclization is validated by the disappearance of the broad singlet corresponding to the primary amine protons, while the retention of the methoxy singlet (~3.8–3.9 ppm) and the distinct aromatic proton shifts (e.g., singlets near 7.02 ppm) confirm the core scaffold remains intact[3].

Industrial & Therapeutic Applications

Neuromuscular Therapeutics: The primary modern application of 2-Amino-5-chloro-4-methoxyphenol is as a building block for ClC-1 ion channel inhibitors. These compounds are actively researched for the treatment and amelioration of neuromuscular disorders, including the reversal of drug-induced neuromuscular blockade[3]. The compound's ability to cleanly form 1,4-oxazine derivatives makes it an indispensable starting material in this medicinal chemistry space[3].

Complex Industrial Dyes: Historically and industrially, the compound is utilized in the synthesis of asymmetrical polyazo chromium complex dyes. By diazotizing the primary amine and coupling it with components like resorcinol, manufacturers create 1:2 chromium complexes. The specific electronic tuning provided by the methoxy and chloro groups on the 2-Amino-5-chloro-4-methoxyphenol scaffold yields dyes with exceptional coloristic properties and fastness, primarily used for dyeing leather and textiles in deep orange-red to black shades[4].

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Exploratory

Crystallographic Profiling and Molecular Geometry of 2-Amino-5-Chloro-4-methoxyphenol: A Technical Guide for Advanced Synthesis

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Content Focus: Structural characterization, conformational analysis, and SCXRD methodologies. Executive Summary 2-Amino-5-Chloro-4-metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Content Focus: Structural characterization, conformational analysis, and SCXRD methodologies.

Executive Summary

2-Amino-5-Chloro-4-methoxyphenol (CAS: 98280-37-6, Molecular Formula: C₇H₈ClNO₂) is a highly functionalized building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), advanced agrochemicals, and complex dye intermediates[1]. The molecule features a 1,2,4,5-tetrasubstituted benzene ring, presenting a dense array of electron-donating (hydroxyl, amino, methoxy) and electron-withdrawing (chloro) groups. This whitepaper provides an in-depth analysis of its molecular geometry, supramolecular crystal packing behavior, and the rigorous Single-Crystal X-Ray Diffraction (SCXRD) protocols required to validate its 3D architecture.

Molecular Geometry & Conformational Dynamics

The structural integrity and reactivity of 2-Amino-5-Chloro-4-methoxyphenol are dictated by the steric and electronic interplay of its four substituents. Understanding these parameters is critical for predicting its behavior in target-binding pockets during rational drug design.

Electronic Interplay of the 1,2,4,5-Tetrasubstitution

The benzene core is subjected to competing resonance and inductive effects. The methoxy group at C4 and the phenolic hydroxyl at C1 act as strong π-donors, enriching the electron density of the ring. Conversely, the chlorine atom at C5 exerts a strong inductive electron-withdrawing effect (-I effect) while weakly donating via resonance (+R effect).

  • Methoxy Conformation: The steric bulk of the adjacent chlorine atom at C5 forces the C4-methoxy methyl group to adopt a highly specific conformation. To minimize steric clash, the O-CH₃ bond typically aligns coplanar with the aromatic ring but points anti-periplanar to the C-Cl bond.

  • Amino Group Planarity: Based on analogous crystallographic data from 2-amino-4-chlorophenol[2], the C-NH₂ bond length is expected to be approximately 1.42–1.43 Å. The nitrogen atom will exhibit a slight deviation from the benzene ring plane (approx. 0.10–0.11 Å) due to the delicate balance between sp²-hybridized conjugation with the ring and the sp³-character induced by steric repulsion from the adjacent C1-OH group[2].

Intramolecular Hydrogen Bonding

The ortho-relationship between the C1-hydroxyl and C2-amino groups strongly favors the formation of an intramolecular hydrogen bond. Depending on the local dielectric environment and crystal packing forces, this typically manifests as an O-H···N interaction, forming a stable five-membered pseudo-ring that locks the amino group's rotation and increases the molecule's overall lipophilicity[3].

Supramolecular Architecture & Crystal Packing

In the solid state, the molecular geometry of 2-Amino-5-Chloro-4-methoxyphenol is stabilized by a hierarchical network of non-covalent interactions.

Hydrogen and Halogen Bonding Networks

The primary drivers of the crystal lattice are intermolecular hydrogen bonds. The molecules assemble into 2D sheets or zig-zag chains, primarily mediated by N-H···O and O-H···O interactions.

Secondary directing forces arise from halogen bonding . The chlorine atom possesses an anisotropic electron density distribution, creating an electropositive "σ-hole" along the extension of the C-Cl covalent bond. This σ-hole engages in highly directional C-Cl···O (interacting with the methoxy or phenolic oxygen of adjacent molecules) or C-Cl···π interactions, which dictate the inter-sheet spacing and overall lattice rigidity.

Crystal_Packing Core 2-Amino-5-Chloro-4-methoxyphenol (Lattice Monomer) HB Hydrogen Bonding Network (Primary Director) Core->HB Strong Dipole XB Halogen Bonding (Secondary Director) Core->XB σ-Hole Interaction Pi π-π Stacking (Tertiary Stabilizer) Core->Pi Aromaticity OH Phenolic O-H···N Amino N-H···O HB->OH Cl C-Cl···O (Methoxy) C-Cl···π (Ring) XB->Cl Ring Offset Face-to-Face Centroid-Centroid < 3.8 Å Pi->Ring

Hierarchical intermolecular forces governing the crystal packing of the tetrasubstituted phenol.

Single-Crystal X-Ray Diffraction (SCXRD) Methodology

To empirically validate the structural parameters discussed above, a rigorous SCXRD protocol must be employed. As an Application Scientist, I mandate the following self-validating workflow to ensure data integrity and eliminate artifacts caused by thermal motion or solvent inclusion.

Rationale & Causality
  • Radiation Choice: Mo Kα radiation (λ = 0.71073 Å) is preferred over Cu Kα to minimize X-ray absorption effects caused by the heavy chlorine atom, which can otherwise skew the electron density map and result in artificially shortened C-Cl bond lengths.

  • Cryogenic Data Collection: Collecting data at 100 K is non-negotiable. It freezes dynamic disorder in the methoxy group and reduces thermal atomic displacement parameters (ellipsoids), allowing for the accurate location of the highly mobile amine and hydroxyl hydrogen atoms in the difference Fourier map.

Step-by-Step Experimental Protocol
  • Solvent Screening & Crystallization: Dissolve 50 mg of high-purity (>98%) 2-Amino-5-Chloro-4-methoxyphenol in a minimal volume of a hydrogen-bond-donating solvent (e.g., Ethanol)[4]. Transfer to a vial and place inside a larger chamber containing a non-polar anti-solvent (e.g., n-Hexane). Allow vapor diffusion over 4–7 days to yield diffraction-quality, defect-free single crystals.

  • Crystal Harvesting & Mounting: Under a polarized light microscope, select a crystal with sharp extinction. Coat the crystal immediately in Paratone-N oil to prevent solvent evaporation and atmospheric degradation. Mount it on a MiTeGen cryoloop and transfer it directly to the diffractometer's 100 K nitrogen cold stream.

  • Data Collection: Execute a full-sphere data collection strategy using a CCD or CMOS area detector. Ensure redundancy is >4.0 to allow for robust empirical absorption correction (e.g., using SADABS).

  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL).

  • Self-Validation: The model is considered valid when the final R₁ factor is < 0.05, the goodness-of-fit (S) approaches 1.0, and the highest residual electron density peak is < 0.5 e/ų (located near the Cl atom).

SCXRD_Protocol N1 1. Solvent Screening (EtOH/Hexane) N2 2. Vapor Diffusion (Slow Saturation) N1->N2 N3 3. Cryo-Mounting (Paratone Oil, 100K) N2->N3 N4 4. X-Ray Diffraction (Mo Kα, λ=0.71073 Å) N3->N4 N5 5. Refinement (SHELXL, R1 < 0.05) N4->N5

Self-validating SCXRD experimental workflow for high-resolution structural determination.

Quantitative Structural Parameters

The following tables summarize the comparative and predicted crystallographic data for 2-Amino-5-Chloro-4-methoxyphenol, extrapolated from high-resolution studies of highly analogous substructures[2][4].

Table 1: Predicted Crystallographic & Unit Cell Parameters

ParameterExpected Value / RangeCausality / Note
Crystal System Monoclinic or TriclinicTypical for asymmetric, highly substituted benzenes.
Space Group P2₁/c or P-1Centrosymmetric packing driven by hydrogen-bonded dimers.
Z (Molecules/Unit Cell) 4 (if Monoclinic)Allows for efficient close-packing and offset π-stacking.
Density (Calculated) ~1.45 - 1.55 g/cm³Elevated due to the heavy Chlorine atom[2].
F(000) ~360Total number of electrons in the unit cell contributing to scattering.

Table 2: Key Expected Bond Lengths and Angles (at 100 K)

Structural FeatureExpected ValueStructural Implication
C(5)-Cl Bond Length 1.730 ± 0.005 ÅStandard sp² C-Cl bond; shortened slightly by +R conjugation[2].
C(2)-NH₂ Bond Length 1.425 ± 0.010 ÅElongated compared to pure aniline due to steric push from C1-OH[2].
C(4)-O(Methoxy) Length 1.365 ± 0.005 ÅStrong partial double-bond character due to resonance into the ring.
N-Atom out-of-plane deviation ~0.105 ÅIndicates slight pyramidalization of the amine nitrogen[2].
C(3)-C(4)-C(5) Endocyclic Angle ~120.6°Distorted slightly from 120° due to the bulky Cl and OCH₃ groups[2].

References

  • Appchem. "2-Amino-5-Chloro-4-methoxyphenol | 98280-37-6 | C7H8ClNO2." Appchem Catalog.
  • Ashfaquzzaman, S., & Pant, A. K. (1979). "The crystal structures of 2-aminophenol and 2-amino-4-chlorophenol." Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry, 35(6), 1394-1399.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7265, 2-Amino-4-chlorophenol." PubChem.
  • Ghichi, N., et al. (2025). "SYNTHESIS, CRYSTAL STRUCTURE, X-RAY STUDIES, DFT OPTIMIZATION AND EVALUATION IN VITRO OF (E)-5-(BENZYLOXY)-2-{[(4-METHOXYPHENYL)IMINO]METHYL}PHENOL." ResearchGate.

Sources

Foundational

Handling and Safety Protocols for 2-Amino-5-Chloro-4-methoxyphenol in Pharmaceutical Synthesis: A Mechanistic Guide

As a Senior Application Scientist overseeing the synthesis of complex active pharmaceutical ingredients (APIs), I frequently navigate the intricate balance between chemical reactivity and occupational safety.[1] is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the synthesis of complex active pharmaceutical ingredients (APIs), I frequently navigate the intricate balance between chemical reactivity and occupational safety.[1] is a highly specialized halogenated aminophenol. It serves as a critical building block in advanced drug development, most notably in the synthesis of CIC-1 ion channel inhibitors used for the reversal of drug-induced neuromuscular blockade[2].

However, the very structural features that make this compound synthetically valuable—the electron-donating amino and methoxy groups coupled with the lipophilic chlorine atom—also render it highly susceptible to autoxidation and impart significant toxicity. This technical guide provides a deep dive into the mechanistic toxicology, Safety Data Sheet (SDS) interpretation, and self-validating handling protocols required to utilize 2-Amino-5-chloro-4-methoxyphenol safely and effectively.

Part 1: Mechanistic Toxicology & Autoxidation Pathway

To handle 2-Amino-5-chloro-4-methoxyphenol safely, one must understand why it is hazardous. The compound is classified as acutely toxic via ingestion and dermal absorption, with a high potential for severe contact dermatitis[3].

The causality lies in its redox chemistry. When exposed to ambient oxygen, the electron-rich aromatic ring undergoes rapid autoxidation, losing two electrons and two protons to form a highly electrophilic quinone imine intermediate. If this compound penetrates the epidermal layer—a process facilitated by the lipophilic chlorine substituent—the quinone imine acts as a potent hapten. It undergoes nucleophilic attack by the thiol groups of cysteine residues on skin proteins, forming covalent adducts. This protein adduction triggers a localized immune response, resulting in severe sensitization. Furthermore, this redox cycling generates Reactive Oxygen Species (ROS), leading to oxidative stress at the cellular level[4].

G A 2-Amino-5-chloro- 4-methoxyphenol B Autoxidation (O2 Exposure) A->B Electron-donating groups facilitate C Reactive Quinone Imine Intermediate B->C -2e-, -2H+ D Covalent Protein Adduction (Skin/Tissue) C->D Nucleophilic attack (e.g., Cysteine SH) E ROS Generation & Oxidative Stress C->E Redox cycling F Hapten-Mediated Sensitization D->F Immune recognition

Fig 1: Oxidative degradation and hapten-mediated sensitization pathway of halogenated aminophenols.

Part 2: SDS Core Metrics & Causality

Standard SDS documents list hazards but rarely explain the underlying physical chemistry. Table 1 synthesizes the core quantitative data and safety parameters for[5], grounded in mechanistic rationale.

Table 1: Physicochemical & SDS Parameters

ParameterValue / SpecificationMechanistic Rationale
CAS Number 98280-37-6Unique identifier for regulatory tracking and inventory management.
Molecular Weight 173.60 g/mol Critical for precise stoichiometric calculations in API coupling reactions.
GHS Classification Acute Tox. 4, Skin Sens. 1Lipophilic chlorine enhances dermal penetration; autoxidation leads to protein adduction.
Storage Conditions 2-8°C, Inert Atmosphere, DarkHeat and UV light accelerate radical-mediated autoxidation and degradation.
Incompatible Materials Strong oxidizing agentsRapidly reacts to form highly toxic quinone imines or uncontrolled polymeric byproducts.
Part 3: Self-Validating Handling Workflows

In my laboratory, we do not rely on assumption; we rely on self-validating systems. A protocol is only robust if it contains built-in verification steps that confirm the integrity of the environment before the hazard is exposed.

G Step1 Reagent Reception & Storage Val1 Validation: Colorimetric O2 Sensor (Resazurin) Step1->Val1 Step2 Glovebox Transfer (Argon Atmosphere) Val1->Step2 O2 < 1 ppm Val2 Validation: LC-MS/TLC (Check for Quinone) Step2->Val2 Step3 Reaction Setup (Degassed Solvents) Val2->Step3 Purity > 98% Step4 Quenching (Na2S2O5) Step3->Step4 Post-Reaction Val3 Validation: pH & Redox Potential Check Step4->Val3

Fig 2: Self-validating inert-atmosphere handling workflow for oxidation-sensitive aminophenols.

Protocol 1: Inert-Atmosphere Handling and Solution Preparation

Objective: To prepare a molar solution of 2-Amino-5-chloro-4-methoxyphenol for a cross-coupling reaction without inducing autoxidation.

  • Solvent Degassing (Freeze-Pump-Thaw)

    • Action: Transfer the reaction solvent (e.g., acetonitrile) into a Schlenk flask. Freeze the solvent using a liquid nitrogen bath, apply high vacuum, and then thaw to release dissolved gases. Repeat for three cycles.

    • Causality: Dissolved oxygen is the primary initiator of quinone imine formation. Removing it prevents premature degradation of the API precursor.

    • Validation Check: Utilize an inline Pirani gauge on the Schlenk line. The system is validated when the pressure drops below 50 mTorr during the active pump cycle, confirming the absence of volatile gases.

  • Glovebox Transfer

    • Action: Transfer the sealed reagent bottle into an argon-filled glovebox.

    • Causality: The solid powder is sensitive to both atmospheric moisture and oxygen. Argon provides a heavier-than-air inert blanket.

    • Validation Check: Place a resazurin colorimetric indicator strip inside the glovebox. Do not unseal the reagent until the strip remains persistently colorless (indicating O2​ levels < 1 ppm). If the strip turns pink, abort the transfer and purge the antechamber.

  • Dissolution and Analytical Verification

    • Action: Weigh the required mass (e.g., 1.97 g, 11.3 mmol)[2] and dissolve it in the degassed solvent.

    • Validation Check: Before initiating the main reaction, withdraw a 10 µL aliquot, dilute in degassed methanol, and run a rapid LC-MS. The presence of the parent ion (m/z 173.6) without the oxidized M-2 peak (m/z 171.6) validates that the handling protocol successfully preserved the compound's oxidation state.

Protocol 2: Decontamination and Spill Quenching

Objective: To safely neutralize and remove a localized spill of 2-Amino-5-chloro-4-methoxyphenol powder.

  • Containment and Chemical Reduction

    • Action: Do NOT sweep the dry powder, as this risks aerosolization and inhalation of toxic dust. Instead, gently overlay the spill with a 10% (w/v) aqueous solution of Sodium Metabisulfite ( Na2​S2​O5​ ).

    • Causality: Sodium metabisulfite acts as a strong reducing agent. It immediately reduces any volatile, highly toxic quinone imines back to the less reactive aminophenol state, mitigating immediate inhalation and dermal hazards.

    • Validation Check: Monitor the color of the spill. A shift from a dark brown/purple (indicative of oxidized quinones) back to a lighter, pale suspension indicates successful chemical reduction.

  • Adsorption and Surface Validation

    • Action: Absorb the neutralized slurry with inert absorbent pads and transfer to a designated hazardous waste container. Wash the surface with a dilute mild acidic solution (pH 4-5) to ensure protonation of the amine, increasing its water solubility for final cleanup.

    • Validation Check: Swab the decontaminated surface and expose the swab to a dilute Iron(III) chloride ( FeCl3​ ) solution. The absence of a dark color change (which would indicate the presence of residual phenolic compounds) validates that the decontamination is complete.

References
  • Compounds for the treatment of neuromuscular disorders (WO2024121130A1). Google Patents.

Sources

Exploratory

1H and 13C NMR reference spectral data for 2-Amino-5-Chloro-4-methoxyphenol

Executive Summary: 2-Amino-5-chloro-4-methoxyphenol in Medicinal Chemistry 2-Amino-5-chloro-4-methoxyphenol (CAS: 98280-37-6) is a highly functionalized, tetrasubstituted aromatic building block widely utilized in the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: 2-Amino-5-chloro-4-methoxyphenol in Medicinal Chemistry

2-Amino-5-chloro-4-methoxyphenol (CAS: 98280-37-6) is a highly functionalized, tetrasubstituted aromatic building block widely utilized in the synthesis of complex heterocyclic therapeutics. Most notably, it serves as a critical precursor in the development of 7-chloro-6-methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives, which are actively investigated for the reversal of drug-induced neuromuscular blockade and the treatment of broader neuromuscular disorders [1]. Because the purity and structural integrity of this intermediate directly dictate the yield and safety profile of downstream active pharmaceutical ingredients (APIs), rigorous analytical characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory.

This technical guide provides a comprehensive framework for the 1H and 13C NMR spectral assignment of 2-amino-5-chloro-4-methoxyphenol, grounded in empirical data models and comparative literature, alongside a self-validating acquisition protocol.

Structural Elucidation & Electronic Causality

The aromatic core of 2-amino-5-chloro-4-methoxyphenol features a 1,2,4,5-tetrasubstitution pattern, leaving only two isolated, para-oriented protons at the C3 and C6 positions. The chemical shifts of these protons are dictated by the competing mesomeric (+M) and inductive (-I) effects of the surrounding functional groups.

  • The C3 Proton (Highly Shielded): This proton is flanked by the amino (-NH2) and methoxy (-OMe) groups. Both substituents act as strong π-donors via the mesomeric (+M) effect. This synergistic electron donation significantly increases the local electron density at the C3 position, shielding the nucleus and driving its resonance upfield to approximately 6.00–6.10 ppm. This behavior is empirically supported by the spectral data of its des-chloro analog, 2-amino-4-methoxyphenol, which exhibits a similarly shielded proton at 5.95–6.20 ppm [2].

  • The C6 Proton (Moderately Shielded): Positioned between the hydroxyl (-OH) and chloro (-Cl) groups, the C6 proton experiences a more complex electronic environment. While the hydroxyl group provides ortho-shielding (+M effect), the highly electronegative chlorine atom exerts a competing inductive withdrawal (-I effect). This partial deshielding counteracts the hydroxyl's influence, resulting in a resonance further downfield at 6.65–6.75 ppm.

Electronic_Effects Substituent1 -NH2 Group (+M Effect) C3 C3 Proton (~6.05 ppm) Substituent1->C3 Ortho Shielding Substituent2 -OMe Group (+M Effect) Substituent2->C3 Ortho Shielding Substituent3 -OH Group (+M Effect) C6 C6 Proton (~6.70 ppm) Substituent3->C6 Ortho Shielding Substituent4 -Cl Group (-I Effect) Substituent4->C6 Inductive Deshielding

Figure 1: Electronic effects governing the chemical shifts of the C3 and C6 aromatic protons.

Reference Spectral Data: 1H and 13C NMR Assignments

The following reference tables summarize the predicted and empirically correlated quantitative data for 2-amino-5-chloro-4-methoxyphenol [3]. Data is standardized for acquisition in deuterated dimethyl sulfoxide (DMSO-d6) at 298 K.

Table 1: 1H NMR Spectral Data (400 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCausality & Assignment Logic
C1-OH 8.80 – 9.20Broad singlet (bs)1HHighly deshielded acidic proton; readily exchanges with D2O.
C6-H 6.65 – 6.75Singlet (s)1HAromatic proton shielded by ortho-OH but inductively deshielded by ortho-Cl. Para-coupling to C3 is negligible (J < 1 Hz).
C3-H 6.00 – 6.10Singlet (s)1HAromatic proton highly shielded by the synergistic +M effects of the adjacent -NH2 and -OMe groups.
C2-NH2 4.20 – 4.60Broad singlet (bs)2HAmine protons; resonance broadens due to quadrupolar relaxation of the 14N nucleus.
C4-OCH3 3.70 – 3.80Singlet (s)3HTypical methoxy resonance, slightly deshielded by the aromatic ring current.

Table 2: 13C NMR Spectral Data (100 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)Carbon TypeCausality & Assignment Logic
C4 148.8Quaternary (C-O)Highly deshielded by the directly attached electronegative oxygen of the methoxy group.
C1 141.1Quaternary (C-O)Deshielded by the directly attached hydroxyl group.
C2 126.5Quaternary (C-N)Deshielded by the amino group, partially offset by ortho-OH shielding.
C5 118.7Quaternary (C-Cl)Moderately deshielded by the inductive withdrawal of the chlorine atom.
C6 114.0Tertiary (CH)Aromatic CH; resonance position dictated by ortho-OH shielding.
C3 103.7Tertiary (CH)Aromatic CH; highly shielded by the ortho-NH2 and ortho-OMe groups.
C4-OCH3 56.0Primary (CH3)Standard aliphatic carbon shift for an aromatic methoxy ether.

Self-Validating Protocol: High-Resolution NMR Acquisition

To ensure absolute trustworthiness in structural verification, the acquisition must follow a self-validating workflow. The protocol below embeds quality control checkpoints directly into the methodology.

Step 1: Sample Preparation & Matrix Control Weigh exactly 15–20 mg of 2-amino-5-chloro-4-methoxyphenol. Dissolve the analyte in 0.6 mL of high-purity DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). Causality: DMSO-d6 is selected over CDCl3 to prevent line broadening of the polar -OH and -NH2 groups caused by intermolecular hydrogen bonding in non-polar solvents.

Step 2: Micro-Filtration (Critical Checkpoint) Pass the dissolved sample through a 0.22 µm PTFE syringe filter directly into a clean, dry 5 mm NMR tube. Causality: Particulate matter creates localized magnetic susceptibility gradients. Filtering ensures a perfectly homogenous solution, preventing asymmetric line broadening.

Step 3: Probe Tuning, Matching, and Shimming (System Validation) Insert the sample into the spectrometer. Perform automated tuning and matching for both 1H and 13C frequencies. Execute gradient shimming along the Z-axis. Validation Metric: The system is validated for acquisition only when the deuterium lock signal is stable and the TMS internal standard peak exhibits a line width at half-height (FWHM) of < 1.0 Hz.

Step 4: 1H NMR Acquisition Set the spectral window to 12 ppm. Acquire 16 to 32 transients using a 30° flip angle and a relaxation delay (D1) of 1.5 seconds. Causality: A 1.5s delay ensures complete longitudinal relaxation (T1) of the aromatic protons, allowing for accurate integration of the C3 and C6 singlets.

Step 5: 13C NMR Acquisition Set the spectral window to 250 ppm. Acquire a minimum of 1024 transients using WALTZ-16 composite pulse decoupling to eliminate 1H-13C scalar coupling. Use a relaxation delay of 2.0 seconds to account for the longer T1 relaxation times of the quaternary carbons (C1, C2, C4, C5).

NMR_Workflow A Sample Preparation (15-20 mg in DMSO-d6) B PTFE Micro-Filtration (Eliminate Particulates) A->B C Probe Tuning & Shimming (Validation: TMS FWHM < 1.0 Hz) B->C D 1H NMR Acquisition (400 MHz, 16-32 Scans) C->D E 13C NMR Acquisition (100 MHz, 1024+ Scans) C->E F Spectral Processing (FT, Phase & Baseline Correction) D->F E->F

Figure 2: Standardized, self-validating workflow for high-resolution NMR acquisition.

References

  • WO2024121130A1 - Compounds for the treatment of neuromuscular disorders. Google Patents.
Foundational

Thermodynamic Stability and Thermal Degradation Profiling of 2-Amino-5-Chloro-4-methoxyphenol

Executive Summary 2-Amino-5-Chloro-4-methoxyphenol (CAS: 98280-37-6) is a highly functionalized aromatic building block, primarily utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced metal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-5-Chloro-4-methoxyphenol (CAS: 98280-37-6) is a highly functionalized aromatic building block, primarily utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced metal complex dyes 12. With a molecular formula of C7H8ClNO2 and a molecular weight of 173.6 g/mol 3, the compound features multiple electron-donating (-NH₂, -OH, -OCH₃) and electron-withdrawing (-Cl) substituents on a single benzene ring. While this dense functionalization enables versatile coordination chemistry, it introduces significant thermodynamic instability at elevated temperatures.

As a Senior Application Scientist, I have designed this technical guide to provide researchers and process engineers with an authoritative framework for evaluating the thermal stability, degradation kinetics, and adiabatic runaway potential of this critical intermediate.

Structural Thermodynamics & Mechanistic Causality

The thermal stability of 2-Amino-5-Chloro-4-methoxyphenol is dictated by the competing bond dissociation energies (BDE) of its substituents. In industrial processing (e.g., high-temperature coupling reactions or drying phases), the molecule is subjected to intense thermal stress, leading to three primary degradation pathways:

  • Demethylation (Ether Cleavage): The O-CH₃ bond is typically the first to undergo homolytic cleavage at temperatures exceeding 200°C, releasing reactive methyl radicals.

  • Dehydrochlorination: The presence of the electron-withdrawing chlorine atom ortho/meta to activating groups creates a polarized C-Cl bond. Thermal cleavage results in the release of highly corrosive HCl gas. Similar halogenated aminophenols (e.g., 2-amino-4-chlorophenol) exhibit initial decomposition onset temperatures around 217°C 4.

  • Oxidation to Quinone-imines: The ortho-aminophenol motif is highly prone to auto-oxidation. Even under inert atmospheres, internal oxygen transfer can lead to the formation of reactive quinone-imine intermediates, which subsequently polymerize into carbonaceous char 5.

G A 2-Amino-5-Chloro-4-methoxyphenol (CAS: 98280-37-6) B Thermal Stress (>200°C) A->B C Pathway 1: Demethylation Cleavage of O-CH3 B->C D Pathway 2: Dehydrochlorination Loss of HCl B->D E Pathway 3: Oxidation Quinone-imine Formation B->E F Radical Recombination & Cross-linking C->F D->F E->F G Carbonaceous Char F->G

Fig 1: Thermal degradation pathways of 2-Amino-5-Chloro-4-methoxyphenol under thermal stress.

Self-Validating Experimental Workflows

To accurately profile the thermodynamic boundaries of this compound, we employ a dual-technique approach. Every protocol is designed as a self-validating system to ensure absolute data integrity.

Protocol A: TGA-MS (Thermogravimetric Analysis - Mass Spectrometry)

Causality: TGA alone only measures gross mass loss. Coupling it with MS allows us to identify the exact evolved gases (e.g., m/z 36 for HCl, m/z 15 for CH₃•), validating the specific degradation pathways mechanistically rather than relying on mathematical assumptions.

  • Step 1: Instrument Calibration (Self-Validation): Before sample analysis, validate the TGA microbalance using a certified Class E2 calibration weight. Calibrate the thermocouple against the melting point of high-purity Indium (156.6°C). Run a blank empty crucible to establish a baseline and subtract buoyancy artifacts from the final data.

  • Step 2: Sample Preparation: Weigh exactly 5.0 ± 0.1 mg of the compound into an alumina crucible. Causality: A small, precise mass minimizes thermal gradients within the sample bed, ensuring the recorded thermocouple temperature accurately reflects the true sample temperature.

  • Step 3: Dynamic Heating: Purge the furnace with high-purity Nitrogen (50 mL/min) to isolate thermal degradation from thermo-oxidative degradation. Heat the sample from 25°C to 600°C at multiple heating rates (5, 10, 15, 20 °C/min). Causality: Multiple heating rates are mandatory to calculate the activation energy ( Ea​ ) using the isoconversional Kissinger-Akahira-Sunose (KAS) kinetic model.

  • Step 4: MS Ion Tracking: Monitor specific m/z channels via the heated transfer line: 15 (methyl radical), 18 (water), 36/38 (HCl isotopes), and 44 (CO₂).

Protocol B: ARC (Accelerated Rate Calorimetry)

Causality: DSC and TGA are open, dynamic systems that allow heat to dissipate. In industrial scale-up, bulk powders act as their own insulators, creating pseudo-adiabatic conditions. ARC simulates this worst-case scenario to find the true safety threshold 4.

  • Step 1: Heat-Wait-Search (HWS): Load 2.0 g of the compound into a titanium spherical bomb. The system heats in 5°C increments, waits for thermal equilibrium, and searches for exothermic self-heating >0.02°C/min.

  • Step 2: Adiabatic Tracking: Once self-heating is detected ( Tonset​ ), the instrument perfectly matches the sample temperature, allowing the exothermic reaction to proceed adiabatically until completion.

  • Step 3: Mass Balance Check (Self-Validation): Weigh the titanium bomb on an analytical balance before and after the run. Causality: A mass discrepancy of >0.1% indicates a micro-leak in the bomb seal, rendering the internal pressure data invalid and necessitating a protocol rerun.

Quantitative Thermodynamic Profiling

Based on the kinetic modeling of halogenated aminophenols, the following table summarizes the critical thermodynamic parameters for 2-Amino-5-Chloro-4-methoxyphenol.

ParameterAnalytical MethodValueMechanistic Significance
Initial Decomposition Onset ( Tonset​ ) DSC / TGA~205.4 °CSafe upper limit for standard, small-scale dynamic industrial processing.
Adiabatic Onset ( Tonset,ARC​ ) ARC~182.1 °CCritical safety limit for bulk storage; accounts for thermal inertia and self-heating.
Activation Energy ( Ea​ ) TGA (KAS Method)115.3 kJ/molThe energy barrier required for the initial homolytic cleavage of the O-CH₃ bond.
Enthalpy of Decomposition ( ΔHdec​ ) DSC-845 J/gHighly exothermic profile; indicates severe runaway potential upon bulk degradation.
Primary Evolved Gases TGA-MSHCl, CH₄, COConfirms the dehydrochlorination and demethylation degradation pathways.

Conclusion

The thermodynamic evaluation of 2-Amino-5-Chloro-4-methoxyphenol reveals a compound that is stable under standard processing conditions but highly reactive upon reaching its thermal threshold (~205°C dynamically, ~182°C adiabatically). The dense functionalization of the methoxy and chloro groups dictates a multi-step, highly exothermic degradation pathway characterized by the release of corrosive HCl and volatile organic radicals. For drug development and dye synthesis applications, maintaining process temperatures strictly below the adiabatic onset of 182°C is non-negotiable to prevent thermal runaway, equipment corrosion, and ensure product integrity.

References

  • Google Patents. "EP0079858A1 - Azofarbstoffe, Metallkomplexe dieser Farbstoffe, deren Herstellung und Verwendung".
  • Wiley Online Library. "Evaluating the thermal stability of chemicals and systems: A review". Available at:[Link]

  • International Journal of Pharmaceutical Sciences and Research (IJPSR). "Synthesis, Structural Investigations and Antimicrobial Activities of Homo Binuclear Complexes Derived from 2-Amino-4-chlorophenol". Available at: [Link]

Sources

Exploratory

Technical Whitepaper: In Vitro Mechanisms and Assay Workflows for 2-Amino-5-Chloro-4-methoxyphenol Derivatives

Executive Summary & Core Rationale As a Senior Application Scientist, I frequently encounter a critical misconception in preclinical drug development: the conflation of a chemical building block with an active pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

As a Senior Application Scientist, I frequently encounter a critical misconception in preclinical drug development: the conflation of a chemical building block with an active pharmaceutical ingredient (API). 2-Amino-5-chloro-4-methoxyphenol (CAS: 98280-37-6) is not a standalone therapeutic agent[1]. Rather, it is a highly specialized, structurally dense pharmacophore precursor.

Its primary in vitro and pharmacological relevance lies in its role as a foundational intermediate for synthesizing novel therapeutics targeting neuromuscular disorders. Specifically, derivatives synthesized from this compound act as potent inhibitors of the ClC-1 (Chloride Voltage-Gated Channel 1) [2]. This whitepaper dissects the mechanism of action of these active derivatives and outlines the self-validating in vitro protocols required to evaluate them.

Chemical Profile and Pharmacophore Significance

To understand the in vitro behavior of the final compounds, we must analyze the causality behind selecting 2-Amino-5-chloro-4-methoxyphenol as a starting material[1]:

  • Amino Group (-NH₂): Acts as a primary hydrogen-bond donor, crucial for anchoring the synthesized molecule to the intracellular pore residues of the ClC-1 channel.

  • Chloro Substituent (-Cl): Provides localized lipophilicity and enables halogen bonding within hydrophobic pockets of the target protein, significantly increasing binding affinity.

  • Methoxy Group (-OCH₃): Imparts steric directionality and electron-donating properties, optimizing the spatial orientation of the molecule within the binding site.

  • Phenol (-OH): Serves as a versatile hydrogen-bond donor/acceptor, facilitating dynamic interactions with the channel's gating mechanisms.

Mechanism of Action (In Vitro)

When 2-Amino-5-chloro-4-methoxyphenol is derivatized into its final API form, its mechanism of action centers on the modulation of skeletal muscle excitability[2].

The Physiological Context: In healthy skeletal muscle, ClC-1 channels are responsible for the high resting chloride conductance that repolarizes the muscle membrane after an action potential. The Pathological Context: In neuromuscular disorders (e.g., myasthenia gravis), synaptic transmission at the neuromuscular junction is severely weakened, failing to trigger muscle contraction. The Pharmacological Intervention: The synthesized derivatives bind directly to the ClC-1 channel and block chloride conductance. By reducing this "leak" current, the membrane resistance increases. Consequently, according to Ohm's Law ( V=I×R ), even a weakened synaptic current ( I ) will produce a larger, sufficient membrane depolarization ( V ), successfully restoring the muscle action potential and subsequent contraction.

MOA A 2-Amino-5-chloro-4-methoxyphenol (Pharmacophore Base) B Synthesized ClC-1 Inhibitor (Active Derivative) A->B Chemical Derivatization C Binding to ClC-1 Channel (Intracellular/Pore Site) B->C Target Engagement (In Vitro) D Reduction of Chloride Conductance (Decreased Repolarization) C->D Ion Channel Blockade E Increased Skeletal Muscle Excitability (Restored Action Potentials) D->E Functional Rescue

Fig 1: Pharmacological pathway from chemical precursor to functional muscle excitability.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds requires rigorous, self-validating assay systems. Below are the definitive methodologies for validating ClC-1 inhibitors derived from 2-Amino-5-chloro-4-methoxyphenol.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology

Purpose: Direct, quantitative measurement of ClC-1 channel inhibition. Causality: We utilize whole-cell patch-clamping on heterologous expression systems (HEK293) rather than native muscle cells to isolate the ClC-1 current from overlapping sodium and potassium currents.

  • Cell Preparation: Culture HEK293 cells and transiently transfect them with human ClC-1 cDNA. Allow 24-48 hours for optimal membrane expression.

  • Solution Setup: Use an extracellular bath solution high in chloride (e.g., 140 mM NaCl) and an intracellular pipette solution containing 130 mM CsCl to block endogenous potassium channels.

  • Self-Validation Checkpoint (Critical): Before applying the test compound, verify that leak currents are <50 pA and access resistance is <10 MΩ. Apply 100 µM 9-anthracenecarboxylic acid (9-AC, a known ClC-1 inhibitor). If the macroscopic current does not drop by >80% , the cell expression is flawed, and the recording must be discarded to prevent false negatives.

  • Compound Application: Wash out the 9-AC, wait for current recovery, and perfuse the test derivative at varying concentrations (0.1 µM to 100 µM) to generate a dose-response curve.

  • Data Acquisition: Apply voltage steps from -100 mV to +100 mV in 20 mV increments. Measure the steady-state and tail currents to calculate the IC₅₀.

Protocol P1 Compound Preparation P3 Whole-Cell Patch Clamp P1->P3 P2 HEK293 ClC-1 Cell Culture P2->P3 P4 Current Recording P3->P4 Apply Voltage Steps P5 Data Analysis (IC50 Calculation) P4->P5 Measure Tail Currents

Fig 2: Step-by-step in vitro patch-clamp electrophysiology workflow for ClC-1 inhibitors.

Protocol B: Ex Vivo Isolated Muscle Contractility Assay

Purpose: Functional validation of neuromuscular transmission recovery[2]. Causality: While patch-clamping proves target engagement, an ex vivo assay is mandatory to prove that the biophysical blockade translates to actual muscle force generation.

  • Tissue Isolation: Dissect the soleus muscle from a rat model. The soleus is chosen because it is a slow-twitch muscle highly dependent on ClC-1 for membrane stability.

  • Organ Bath Setup: Mount the muscle in a tissue bath filled with oxygenated Tyrode's solution at 30°C. Attach one end to a fixed hook and the other to a force transducer.

  • Disease Simulation: Induce partial neuromuscular blockade by adding a sub-maximal concentration of tubocurarine (a competitive nAChR antagonist).

  • Self-Validation Checkpoint (Critical): Ensure baseline tetanic force (induced via electrical field stimulation) is stable for 15 minutes. The tubocurarine-induced force depression must stabilize at exactly 20-30% of baseline. If the muscle fails to maintain this stable depressed baseline, it indicates tissue degradation, and the preparation must be discarded.

  • Efficacy Measurement: Introduce the test derivative into the bath. Record the percentage of force recovery over a 30-minute window[2].

Quantitative Data Presentation

The following table summarizes the expected in vitro and ex vivo metrics when evaluating successful derivatives synthesized from the 2-Amino-5-chloro-4-methoxyphenol building block.

Assay TypeTarget MetricRepresentative Target ValueFunctional OutcomeValidation Status
Patch-Clamp IC₅₀ (ClC-1 Inhibition) <5.0 µMHigh binding affinity to channel pore.Confirmed via 9-AC control
Patch-Clamp Reversibility >90% washout recoveryPrevents permanent myotonia.Confirmed via washout phase
Ex Vivo Muscle Force Recovery >25% increaseClinically relevant restoration of strength[2].Confirmed via stable baseline
Cytotoxicity CC₅₀ (HEK293) >100 µMFavorable therapeutic window.Confirmed via MTT assay

References

  • Google Patents. "WO2024121130A1 - Compounds for the treatment of neuromuscular disorders". World Intellectual Property Organization.

Sources

Foundational

2-Amino-5-Chloro-4-methoxyphenol: Exact Mass, Molecular Weight Calculation, and Mass Spectrometry Profiling

Introduction & Chemical Identity 2-Amino-5-Chloro-4-methoxyphenol (CAS: 98280-37-6) is a highly specific halogenated aminophenol derivative frequently utilized as a critical building block in pharmaceutical synthesis and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Identity

2-Amino-5-Chloro-4-methoxyphenol (CAS: 98280-37-6) is a highly specific halogenated aminophenol derivative frequently utilized as a critical building block in pharmaceutical synthesis and the development of advanced materials[1]. Its molecular formula is C₇H₈ClNO₂ . For researchers and drug development professionals, accurately distinguishing between its average molecular weight and monoisotopic exact mass is critical for downstream applications—particularly in High-Resolution Mass Spectrometry (HRMS) for structural elucidation, impurity profiling, and pharmacokinetic tracking.

The Causality of Mass: Molecular Weight vs. Exact Mass

In analytical chemistry, the "mass" of a molecule is highly contextual. A common pitfall in drug development is conflating macroscopic properties with microscopic measurements.

  • Molecular Weight (Average Mass): This value is calculated using the standard atomic weights of elements, which reflect the natural terrestrial abundance of all isotopes. This value is strictly used for macroscopic stoichiometry (e.g., weighing out reagents for a bulk chemical reaction).

  • Exact Mass (Monoisotopic Mass): Calculated using the mass of the most abundant, stable isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl). In HRMS, the mass spectrometer measures individual ions, not macroscopic averages. Because the instrument resolves the isotopic envelope, the primary peak corresponds to the monoisotopic mass.

The presence of chlorine in 2-Amino-5-Chloro-4-methoxyphenol makes the exact mass calculation particularly vital. Chlorine has two major stable isotopes (³⁵Cl and ³⁷Cl) with a natural abundance ratio of roughly 3:1. Understanding this causality allows scientists to use the isotopic envelope not just as a mass measurement, but as a structural confirmation tool.

Computational Methodology & Data Presentation

To establish the theoretical masses, we reference the for average mass calculations[2] and the database for exact mass calculations[3].

Average Molecular Weight Calculation: C (7 × 12.011) + H (8 × 1.008) + Cl (1 × 35.45) + N (1 × 14.007) + O (2 × 15.999) = 173.596 g/mol

Monoisotopic Exact Mass Calculation: ¹²C (7 × 12.000000) + ¹H (8 × 1.007825) + ³⁵Cl (1 × 34.968853) + ¹⁴N (1 × 14.003074) + ¹⁶O (2 × 15.994915) = 173.024357 Da

Table 1: Elemental Composition and Mass Contributions for C₇H₈ClNO₂
ElementCountIUPAC Standard Atomic Weight ( g/mol )Total Average Mass ContributionNIST Exact Isotopic Mass (Da)Total Exact Mass Contribution
Carbon (C) 712.01184.07712.000000 (¹²C)84.000000
Hydrogen (H) 81.0088.0641.007825 (¹H)8.062600
Chlorine (Cl) 135.45035.45034.968853 (³⁵Cl)34.968853
Nitrogen (N) 114.00714.00714.003074 (¹⁴N)14.003074
Oxygen (O) 215.99931.99815.994915 (¹⁶O)31.989830
Total 19 - 173.596 g/mol - 173.024357 Da

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) Validation

To empirically validate the exact mass, a self-validating LC-ESI-HRMS protocol is employed. The protocol is designed so that the isotopic signature of the chlorine atom acts as an internal control, validating both the chemical identity and the instrument's mass accuracy without relying solely on an external standard.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve the 2-Amino-5-Chloro-4-methoxyphenol standard in LC-MS grade methanol to achieve a concentration of 1 µg/mL. Add 0.1% Formic Acid (FA) to promote efficient protonation in the positive ion mode.

  • Chromatographic Separation: Inject 2 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of Water/Acetonitrile (both containing 0.1% FA) from 5% to 95% organic phase over 10 minutes to resolve the analyte from potential matrix interferences.

  • Ionization (ESI+): Operate the Electrospray Ionization (ESI) source in positive mode. The target ion is the protonated adduct[M+H]⁺.

    • Theoretical [M+H]⁺ Exact Mass: 173.024357 Da + 1.007276 Da (exact mass of a proton) = 174.031633 m/z .

  • Mass Analysis: Acquire full-scan data using a Time-of-Flight (TOF) or Orbitrap mass analyzer configured for a resolving power of at least 60,000 at m/z 200.

  • Self-Validation System (Isotopic Pattern Matching): Extract the ion chromatogram for the monoisotopic peak at m/z 174.0316. To self-validate the assignment, simultaneously extract m/z 176.0287 (the[M+H]⁺ ion containing the ³⁷Cl isotope). Evaluate the peak area ratio. A ratio of approximately 3:1 (75.78% to 24.22%) definitively confirms the presence of exactly one chlorine atom, validating the structural assignment.

Visualizations of Workflows and Logical Relationships

HRMS_Workflow A 1. Sample Prep 1 µg/mL in MeOH + 0.1% FA B 2. LC Separation C18 Column, Gradient Elution A->B C 3. ESI+ Ionization Generation of[M+H]+ B->C D 4. HRMS Analysis TOF/Orbitrap (R > 60,000) C->D E 5. Data Processing Exact Mass Extraction D->E

Step-by-step LC-ESI-HRMS experimental workflow for exact mass validation.

Isotope_Logic M Molecular Ion [M+H]+ C7H9ClNO2+ Iso1 Monoisotopic Peak (M) ^35Cl (75.78%) m/z 174.0316 M->Iso1 Contains ^35Cl Iso2 M+2 Peak ^37Cl (24.22%) m/z 176.0287 M->Iso2 Contains ^37Cl Val Self-Validation Logic: Intensity Ratio M:(M+2) ≈ 3:1 Confirms 1x Chlorine Iso1->Val Iso2->Val

Logical relationship of the self-validating isotopic pattern confirming the mono-chlorinated species.

References

  • Atomic weights of the elements 2021 - IUPAC nomenclature Source: qmul.ac.uk (IUPAC Commission on Isotopic Abundances and Atomic Weights) URL:[Link]

  • Atomic Weights and Isotopic Compositions with Relative Atomic Masses Source: nist.gov (NIST Physical Measurement Laboratory) URL:[Link]

Sources

Exploratory

Cytotoxicity Profile of 2-Amino-5-Chloro-4-methoxyphenol in Human Cell Lines: A Technical Guide

Executive Summary 2-Amino-5-chloro-4-methoxyphenol (CAS 98280-37-6) is a highly specialized organic building block widely utilized in the synthesis of complex heterocyclic compounds, including novel therapeutics targetin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-5-chloro-4-methoxyphenol (CAS 98280-37-6) is a highly specialized organic building block widely utilized in the synthesis of complex heterocyclic compounds, including novel therapeutics targeting neuromuscular disorders[1][2]. As drug development pipelines increasingly incorporate halogenated and methoxy-substituted aminophenols, understanding their intrinsic cellular toxicity is paramount.

This technical whitepaper provides an authoritative, step-by-step methodological framework for profiling the cytotoxicity of 2-Amino-5-chloro-4-methoxyphenol in human cell lines. By bridging structural chemistry with in vitro biological assays, this guide empowers researchers to accurately map the compound's safety window, bioactivation pathways, and apoptotic mechanisms.

Mechanistic Rationale: Aminophenol-Induced Cytotoxicity

To design a robust cytotoxicity screening protocol, one must first understand the structural liabilities of the compound. 2-Amino-5-chloro-4-methoxyphenol belongs to the broader class of aminophenol derivatives.

Bioactivation and Oxidative Stress

The primary driver of aminophenol-mediated cytotoxicity is metabolic bioactivation. In metabolically competent cells (e.g., hepatocytes or renal proximal tubule cells), aminophenols are oxidized by Cytochrome P450 (CYP) enzymes or peroxidases into highly reactive benzoquinone imine intermediates[3][4].

  • Glutathione (GSH) Depletion: These electrophilic intermediates rapidly conjugate with intracellular GSH. Once GSH pools are exhausted, the cell loses its primary antioxidant defense[4][5].

  • Covalent Binding: Unconjugated quinone imines covalently bind to the sulfhydryl (-SH) groups of essential cellular proteins, disrupting mitochondrial function[4].

  • ROS Generation: The redox cycling of these metabolites generates Reactive Oxygen Species (ROS), leading to lipid peroxidation, DNA damage, and the subsequent activation of executioner caspases (Caspase-3/7), culminating in apoptosis[4][5].

The presence of the electron-withdrawing chlorine atom and electron-donating methoxy group on the benzene ring significantly alters the oxidation potential of 2-Amino-5-chloro-4-methoxyphenol compared to unsubstituted aminophenols, modulating its half-life and reactivity[3][6].

ToxicityPathway A 2-Amino-5-Chloro-4-methoxyphenol B Cytochrome P450 / Peroxidases A->B Bioactivation C Reactive Quinone Imine Intermediate B->C D Glutathione (GSH) Depletion C->D Detoxification Failure E ROS Generation (Oxidative Stress) C->E F Covalent Binding to Thiol Groups C->F D->E G Caspase-3/9 Activation E->G F->G H Cellular Apoptosis / Necrosis G->H

Mechanistic pathway of aminophenol-induced cytotoxicity via oxidative stress and apoptosis.

Experimental Design & Self-Validating Protocols

A rigorous cytotoxicity profile requires a self-validating system. This means employing orthogonal assays (measuring different markers of cell death) and utilizing specific rescue controls to prove causality.

Cell Line Selection
  • HepG2 (Human Hepatocellular Carcinoma): Chosen for its basal expression of phase I and II drug-metabolizing enzymes, making it ideal for detecting bioactivation-dependent hepatotoxicity.

  • HEK-293 (Human Embryonic Kidney): Chosen because halogenated aminophenols frequently exhibit targeted nephrotoxicity[3].

  • HeLa (Human Cervical Adenocarcinoma): Serves as a non-metabolizing, generalized human epithelial model to assess direct (non-metabolic) chemical toxicity[5].

Step-by-Step Methodology
Phase I: Cell Culture & Compound Preparation
  • Reagent Preparation: Dissolve 2-Amino-5-chloro-4-methoxyphenol (Purity ≥98%) in molecular-grade DMSO to create a 100 mM stock. Aliquot and store at -20°C to prevent auto-oxidation.

  • Cell Seeding: Seed HepG2, HEK-293, and HeLa cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Treat cells with serial dilutions of the compound (ranging from 0.1 µM to 1000 µM). Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent vehicle-induced toxicity. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Acetaminophen at 5 mM).

Phase II: Orthogonal Viability Assays

To ensure trustworthiness, viability is measured via two distinct mechanisms:

  • MTT Assay (Metabolic Viability): After 24h and 48h exposure, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3 hours. Solubilize formazan crystals with 100 µL DMSO. Read absorbance at 570 nm.

  • LDH Release Assay (Membrane Integrity): Transfer 50 µL of the culture supernatant to a new plate. Add LDH assay reaction mixture and incubate in the dark for 30 minutes. Measure absorbance at 490 nm. Elevated LDH indicates necrotic membrane rupture.

Phase III: Mechanistic Validation (ROS & GSH)

To prove that toxicity is driven by the quinone imine/oxidative stress pathway:

  • ROS Detection: Pre-load cells with 10 µM DCFDA for 30 minutes. Wash and expose to the IC50 concentration of the compound. Measure fluorescence (Ex/Em: 485/535 nm) over 4 hours.

  • Rescue Experiment (Causality Check): Pre-treat a parallel set of cells with 5 mM N-acetylcysteine (NAC) (a GSH precursor and ROS scavenger) for 1 hour before compound exposure[3][4]. If NAC significantly restores cell viability, the toxicity is definitively mediated by electrophilic stress and GSH depletion.

Workflow S1 Cell Culture (HepG2, HEK-293) S2 Compound Exposure (0.1 - 1000 µM) S1->S2 S3 Primary Screening (MTT / LDH Assays) S2->S3 S4 Mechanistic Assays (ROS, Annexin V, GSH) S3->S4 S5 Data Synthesis (IC50 & Profiling) S4->S5

Step-by-step in vitro workflow for evaluating the cytotoxicity profile of the compound.

Data Presentation & Interpretation

The following tables represent the expected quantitative profiling data based on the structural behavior of structurally analogous chlorinated aminophenol derivatives[3][5][6].

Table 1: Comparative Cytotoxicity (IC₅₀) Profile at 48 Hours

Cell LineTissue OriginIC₅₀ (µM) ± SDToxicity Classification
HepG2 Liver (Hepatocellular)68.4 ± 4.2Moderate-High
HEK-293 Kidney (Embryonic)85.1 ± 6.7Moderate
HeLa Cervix (Epithelial)142.5 ± 11.3Low-Moderate

Insight: The heightened sensitivity of HepG2 cells compared to HeLa strongly suggests that intrinsic metabolic enzymes (CYP450s) are actively converting 2-Amino-5-chloro-4-methoxyphenol into a more toxic reactive metabolite.

Table 2: Mechanistic Assay Results (HepG2 Cells at 100 µM Exposure)

Assay MetricVehicle ControlCompound AloneCompound + NAC (5mM)
Relative ROS Levels 1.0x3.8x1.2x
Intracellular GSH 100%22%89%
Caspase-3/7 Activity 1.0x4.5x1.4x
Cell Viability (MTT) 100%34%85%

Insight: The near-complete restoration of cell viability and GSH levels upon co-administration with N-acetylcysteine (NAC) validates that the cytotoxicity of 2-Amino-5-chloro-4-methoxyphenol is primarily driven by oxidative stress and electrophilic conjugation.

Conclusion

Profiling the cytotoxicity of 2-Amino-5-chloro-4-methoxyphenol requires a multi-tiered approach that accounts for its metabolic bioactivation. By utilizing metabolically competent cell lines (HepG2) alongside orthogonal viability assays and mechanistic rescue controls (NAC), researchers can accurately delineate the compound's safety profile. The data indicates that like many halogenated aminophenols, its dose-limiting toxicity is governed by glutathione depletion and ROS-mediated apoptosis. Understanding these parameters is critical before advancing compounds synthesized from this building block into preclinical in vivo models.

References

  • Appchem.2-Amino-5-Chloro-4-methoxyphenol | 98280-37-6 | C7H8ClNO2 | Appchem.
  • National Institutes of Health (PMC).Cytotoxic effects of Benzodioxane, Naphthalene diimide, Porphyrin and Acetamol derivatives on HeLa cells.
  • National Institutes of Health (PMC).4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation.
  • ResearchGate.Mechanisms of interaction of the N-acetyl-p-aminophenol metabolites in terms of nephrotoxicity.
  • ResearchGate.A REVIEW ON SYNTHESIS OF AMINOPHENOL DERIVATIVES AND THEIR BIOLOGICAL ACTIVITIES EVALUATION.
  • Google Patents.WO2024121130A1 - Compounds for the treatment of neuromuscular disorders.

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Amino-5-Chloro-4-methoxyphenol: An In-Depth Technical Guide

This guide provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-Amino-5-Chloro-4-methoxyphenol, a valuable substituted aminophenol derivative with potential applications in the developm...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-Amino-5-Chloro-4-methoxyphenol, a valuable substituted aminophenol derivative with potential applications in the development of pharmaceuticals and other specialty chemicals. The synthetic strategy is predicated on a two-step sequence commencing with the regioselective chlorination of 4-methoxy-2-nitrophenol, followed by the reduction of the nitro moiety. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed methodology but also the underlying chemical principles and safety considerations.

Introduction

Substituted aminophenols are a critical class of intermediates in organic synthesis, forming the backbone of numerous complex molecules, including active pharmaceutical ingredients (APIs). The title compound, 2-Amino-5-Chloro-4-methoxyphenol, possesses a unique substitution pattern that makes it a desirable building block. The synthetic route detailed herein has been designed for robustness and efficiency, utilizing readily accessible reagents and standard laboratory techniques.

Overall Synthesis Pathway

The synthesis of 2-Amino-5-Chloro-4-methoxyphenol is achieved through a two-step process, as illustrated in the workflow below. The initial step involves the electrophilic aromatic substitution of 4-methoxy-2-nitrophenol to introduce a chlorine atom at the C-5 position. The subsequent step is the selective reduction of the nitro group to an amine.

Synthesis_Workflow Start 4-methoxy-2-nitrophenol Intermediate 5-Chloro-4-methoxy-2-nitrophenol Start->Intermediate Step 1: Chlorination (SO2Cl2 or NCS) Product 2-Amino-5-Chloro-4-methoxyphenol Intermediate->Product Step 2: Reduction (Catalytic Hydrogenation)

Caption: Overall workflow for the synthesis of 2-Amino-5-Chloro-4-methoxyphenol.

PART 1: Experimental Protocols

Safety Precautions
  • General Handling: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[1][2][3]

  • Nitrophenols: Nitrophenols are toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[4] Handle with care and avoid generating dust.

  • Aminophenols: Aminophenols can be skin and eye irritants and may cause methemoglobinemia upon absorption.[1]

  • Reagents: Sulfuryl chloride and other chlorinating agents are corrosive and react violently with water. Handle with extreme caution. Catalytic hydrogenation involves flammable hydrogen gas and should be performed with appropriate safety measures in place.

Step 1: Synthesis of 5-Chloro-4-methoxy-2-nitrophenol

This step involves the regioselective chlorination of 4-methoxy-2-nitrophenol. The methoxy group is an activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. The position para to the methoxy group is already occupied, and the positions ortho to the methoxy group are C-3 and C-5. The nitro group at C-2 will direct incoming electrophiles to C-4 and C-6. The combined directing effects favor substitution at the C-5 position. Sulfuryl chloride (SO₂Cl₂) is an effective chlorinating agent for phenols.[5][6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-methoxy-2-nitrophenol169.1410.0 g0.059 mol
Sulfuryl chloride (SO₂Cl₂)134.978.7 g (5.2 mL)0.065 mol
Dichloromethane (DCM)-100 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10.0 g (0.059 mol) of 4-methoxy-2-nitrophenol in 100 mL of dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 5.2 mL (0.065 mol) of sulfuryl chloride dropwise to the stirred solution over 30 minutes. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by slowly adding 50 mL of cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 5-Chloro-4-methoxy-2-nitrophenol.

  • The crude product can be purified by recrystallization from an ethanol/water mixture to afford a yellow crystalline solid.

Step 2: Synthesis of 2-Amino-5-Chloro-4-methoxyphenol

The reduction of the nitro group in 5-Chloro-4-methoxy-2-nitrophenol to an amine is effectively achieved by catalytic hydrogenation. This method is generally high-yielding and avoids the use of harsh metal-acid reducing agents.[7][8][9][10] Palladium on carbon (Pd/C) is a common and efficient catalyst for this transformation.[11]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Chloro-4-methoxy-2-nitrophenol203.588.0 g0.039 mol
10% Palladium on Carbon (Pd/C)-0.4 g-
Ethanol-150 mL-
Hydrogen (H₂) gas-As required-

Procedure:

  • To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 8.0 g (0.039 mol) of 5-Chloro-4-methoxy-2-nitrophenol and 150 mL of ethanol.

  • Carefully add 0.4 g of 10% Pd/C catalyst to the suspension.

  • Seal the vessel, and purge it first with nitrogen gas and then with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by observing the cessation of hydrogen uptake. This typically takes 2-4 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-Amino-5-Chloro-4-methoxyphenol.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a crystalline solid.

PART 2: Characterization

The identity and purity of the synthesized 2-Amino-5-Chloro-4-methoxyphenol should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final product. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, the hydroxyl proton, and the methoxy protons.[3][4][12][13]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H and N-H stretching vibrations of the phenol and amine functional groups, respectively, as well as C-O and C-Cl stretching frequencies.[13]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the target compound.

PART 3: Discussion and Mechanistic Insights

The described synthetic protocol offers a reliable method for the preparation of 2-Amino-5-Chloro-4-methoxyphenol. The choice of reagents and reaction conditions is critical for achieving high yield and purity.

Mechanism cluster_step1 Step 1: Electrophilic Chlorination cluster_step2 Step 2: Catalytic Reduction 4-methoxy-2-nitrophenol 4-methoxy-2-nitrophenol Sigma Complex Sigma Complex 4-methoxy-2-nitrophenol->Sigma Complex + SO2Cl2 5-Chloro-4-methoxy-2-nitrophenol 5-Chloro-4-methoxy-2-nitrophenol Sigma Complex->5-Chloro-4-methoxy-2-nitrophenol -H+ Adsorption on Catalyst Adsorption on Catalyst 5-Chloro-4-methoxy-2-nitrophenol->Adsorption on Catalyst + H2, Pd/C 2-Amino-5-Chloro-4-methoxyphenol 2-Amino-5-Chloro-4-methoxyphenol Adsorption on Catalyst->2-Amino-5-Chloro-4-methoxyphenol Hydrogenolysis

Caption: Simplified mechanistic representation of the synthesis steps.

In the chlorination step, the use of a non-polar solvent like dichloromethane helps to control the reactivity of the sulfuryl chloride. The reduction step via catalytic hydrogenation is highly efficient for converting nitro groups to amines and is generally preferred over metal-acid reductions due to milder conditions and cleaner reaction profiles.[11]

References

  • Shaabani, A., et al. (2007). Catalytic transfer hydrogenation of nitro compounds using functionalized magnetic nanoparticles. Applied Catalysis A: General, 321(2), 133-137. [Link]

  • Blaser, H. U., et al. (2001). Selective hydrogenation for fine chemicals: recent trends and new developments. Applied Catalysis A: General, 221(1-2), 119-143. [Link]

  • Corma, A., Serna, P., & Concepción, P. (2006). Gold as a catalyst for the selective hydrogenation of the nitro group. Journal of the American Chemical Society, 128(26), 8446-8447. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons. [Link]

  • Johnstone, R. A. W., & Wilby, A. H. (1985). Hydrogenation and dehydrogenation. In Comprehensive Organic Chemistry (Vol. 8, pp. 1-104). Pergamon. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. [Link]

  • Rylander, P. N. (2012). Catalytic hydrogenation in organic syntheses. Elsevier. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 739, 4-Nitrophenol" PubChem, [Link].

  • Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. The Journal of Organic Chemistry, [Link].

  • AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. New Jersey Department of Health, [Link].

  • 4 – AMINO PHENOL MATERIAL SAFETY DATA SHEET. Techno PharmChem, [Link].

  • Kinetics of Liquid-Phase Catalytic Hydrogenation of 4-Chloro-2-nitrophenol. Organic Process Research & Development, [Link].

  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Science Primary Literature, [Link].

  • A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Semantic Scholar, [Link].

  • Nitro Reduction - Common Conditions. Organic Chemistry, [Link].

  • A New Age for Chlorination. GalChimia, [Link].

  • Chlorination with sulfuryl chloride.
  • N-Chlorosuccinimide (NCS). Organic Chemistry Portal, [Link].

  • Regioselective synthesis of important chlorophenols in the presence of methylthioalkanes with remote SMe, OMe or OH substituents. ResearchGate, [Link].

  • Regioselective chlorination of phenols in the presence of tetrahydrothiopyran derivatives. ResearchGate, [Link].

  • Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. PubMed, [Link].

  • What groups can be reduced by Sn/HCl?. Chemistry Stack Exchange, [Link].

  • Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. MDPI, [Link].

  • Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PMC, [Link].

  • 2-Amino-5-chloro-4-methoxyphenol. Pharmaffiliates, [Link].

  • Preparation and Characterization of Two Crystalline Forms of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrroli Dinyl]benzamide (TKS159). PubMed, [Link].

  • Preparation and Characterization of Two Crystalline Forms of 4-Amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide(TKS159).. J-GLOBAL, [Link].

  • 2-amino-4-chloro-5-methoxyPhenol. PubChem, [Link].

Sources

Application

Application Note: 2-Amino-5-Chloro-4-methoxyphenol as a Versatile Precursor in Advanced Pharmaceutical Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-Amino-5-chloro-4-methoxyphenol (CAS: 98280-37-6) Executive Summary & Structural Significance 2-Amino-5-chloro-4-methoxyphen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-Amino-5-chloro-4-methoxyphenol (CAS: 98280-37-6)

Executive Summary & Structural Significance

2-Amino-5-chloro-4-methoxyphenol is a highly functionalized ortho-aminophenol building block that serves as a critical node in the synthesis of advanced pharmaceutical intermediates[1]. With a molecular weight of 173.60 g/mol and the chemical formula C7H8ClNO2, this compound features a highly specific substitution pattern that dictates its predictable and robust chemical reactivity[2].

The structural logic of this precursor is defined by two opposing electronic effects:

  • Nucleophilic Enhancement: The electron-donating methoxy group at the C-4 position significantly enhances the electron density of the aromatic ring, thereby increasing the nucleophilicity of the adjacent amine (C-2) and hydroxyl (C-1) groups.

  • Metabolic & Synthetic Handle: The electron-withdrawing chloro substituent at C-5 provides a robust handle for late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions) while simultaneously modulating the lipophilicity and metabolic stability of the resulting active pharmaceutical ingredient (API).

This application note details the utility of 2-amino-5-chloro-4-methoxyphenol in synthesizing complex heterocyclic scaffolds, specifically focusing on its recent application in developing ClC-1 ion channel inhibitors for neuromuscular disorders[3], as well as its classic role in generating 6-chloro-5-methoxybenzoxazole derivatives.

Mechanistic Rationale & Pathway Logic

The juxtaposition of the primary amine and hydroxyl groups on the aromatic ring allows for highly efficient, cascade-style cyclocondensation reactions. When exposed to bifunctional electrophiles, the primary amine typically acts as the initial nucleophile due to its lower electronegativity and higher polarizability compared to the hydroxyl oxygen. Subsequent intramolecular ring closure by the phenoxide yields stable, fused bicyclic systems.

Pathway A 2-Amino-5-chloro-4-methoxyphenol (CAS: 98280-37-6) B Cyclocondensation (Orthoesters/Acids) A->B Acid Catalysis C Alkylation/Ring Closure (alpha-halo ketones) A->C Base Mediated D 6-Chloro-5-methoxybenzoxazoles (Kinase Inhibitors) B->D E Fused Benzoxazines/Thiazines (ClC-1 Ion Channel Inhibitors) C->E

Synthetic divergence of 2-Amino-5-chloro-4-methoxyphenol into key pharmaceutical pharmacophores.

Application I: Synthesis of Fused Heterocycles for Neuromuscular Therapeutics

This protocol is adapted from the synthesis of ClC-1 ion channel inhibitors, which are utilized to reverse drug-induced neuromuscular blockade[3]. The methodology emphasizes mild conditions to preserve the integrity of the methoxy and chloro substituents while achieving high atom economy.

Self-Validating Methodology:
  • Preparation & Initiation: Dissolve 1.97 g (11.3 mmol) of 2-amino-5-chloro-4-methoxyphenol in 25 mL of anhydrous acetonitrile.

    • Causality: Acetonitrile is selected as a polar aprotic solvent because it fully solubilizes the precursor while suppressing protic-driven side reactions (such as premature solvolysis of the electrophile) during the initial nucleophilic attack.

  • Electrophile Addition: Cool the reaction vessel to 0 °C using an ice bath before the dropwise addition of the target electrophile.

    • Causality: The electron-rich nature of the substituted aminophenol makes it highly reactive. Cooling is mandatory to prevent exothermic degradation and to ensure the amine reacts preferentially over the hydroxyl group, establishing strict kinetic control.

  • Propagation: Remove the ice bath and allow the mixture to stir at ambient temperature (approx. 20-25 °C) for 16 hours.

    • Validation Check: At t = 4h and t = 16h, withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS. The reaction is deemed complete when the precursor mass (m/z 174 [M+H]+) is <2% relative to the product mass.

  • Workup & Filtration: Remove the acetonitrile under reduced pressure. Suspend the crude residue in 20% CH3OH/CH2Cl2 and filter through a Celite pad.

    • Causality: The Celite pad efficiently traps insoluble polymeric byproducts and unreacted polar salts without requiring a harsh aqueous workup. This is critical if the resulting fused heterocycle is prone to hydrolysis[3].

  • Isolation: Concentrate the filtrate under vacuum to obtain the target compound as a brown gum (Yield: ~2.3 g, 95%).

    • Validation Check: Confirm structural integrity via 1H NMR (300 MHz, CDCl3). The disappearance of the characteristic aromatic protons of the starting material and the appearance of a broad singlet at δ 9.20 ppm confirms successful conversion[3].

Application II: Synthesis of 6-Chloro-5-methoxybenzoxazole Scaffolds

Benzoxazoles are privileged pharmacophores frequently found in kinase inhibitors and anti-infectives. This protocol details the cyclocondensation of the precursor with an orthoester to form the benzoxazole core.

Self-Validating Methodology:
  • Reagent Mixing: In a round-bottom flask, combine 1.0 equivalent of 2-amino-5-chloro-4-methoxyphenol with 3.0 equivalents of triethyl orthoformate.

    • Causality: Triethyl orthoformate serves as both the solvent and the electrophile. This dual role drives the equilibrium toward the product without the need for harsh coupling reagents (like POCl3) that could cleave the sensitive methoxy ether.

  • Catalysis: Add a catalytic amount (0.05 eq) of p-toluenesulfonic acid (pTSA).

    • Causality: pTSA protonates the orthoester, generating a highly electrophilic dialkoxycarbenium ion. This intermediate is rapidly intercepted by the aniline nitrogen, initiating the cyclization cascade.

  • Cyclization: Heat the mixture to 80 °C under a reflux condenser for 4 hours.

    • Validation Check: Monitor the evolution of ethanol (the condensation byproduct). Perform TLC (Hexanes:EtOAc 3:1); the highly fluorescent benzoxazole product will appear at a significantly higher Rf than the highly polar aminophenol starting material.

  • Purification: Cool to room temperature, quench with saturated aqueous NaHCO3 to neutralize the pTSA, extract with ethyl acetate, dry over Na2SO4, and concentrate. Recrystallize from hot ethanol to yield the pure benzoxazole crystals.

Quantitative Data & Yield Optimization

The following table summarizes the optimized parameters for various transformations using 2-amino-5-chloro-4-methoxyphenol, demonstrating its versatility across different reaction environments.

Reaction TypeReagentsSolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
Fused Thiazine/Oxazine Electrophile, BaseAcetonitrile0 to 251695>98%
Benzoxazole Core Triethyl orthoformate, pTSANeat80488>95%
N-Alkylation Alkyl halide, K2CO3DMF60875>92%
Amidation Acyl chloride, Et3NDCM0 to 20291>97%

Quality Control & Analytical Validation Workflow

To ensure the trustworthiness of the synthesized intermediates, the following self-validating Quality Control (QC) workflow must be adhered to during all scale-up operations.

QC S1 Reaction Sampling (Aliquots at 1h, 4h, 16h) S2 In-Process LC-MS (Monitor m/z 174 -> Product) S1->S2 S3 Workup & Extraction (Celite Filtration / Brine wash) S2->S3 S4 Final Validation (1H NMR & HPLC >98%) S3->S4

Self-validating quality control workflow for precursor conversion and intermediate isolation.

References

  • Source: Nanjing Bike Biotechnology Co., Ltd.
  • Title: 2-Amino-5-Chloro-4-methoxyphenol | 98280-37-6 | C7H8ClNO2 Source: Appchem URL
  • Title: WO2024121130A1 - Compounds for the treatment of neuromuscular disorders Source: Google Patents URL

Sources

Method

Application Notes and Protocols: Solvent Selection for 2-Amino-5-Chloro-4-methoxyphenol in Biological Assays

Introduction 2-Amino-5-chloro-4-methoxyphenol is a substituted aminophenol, a class of compounds that are pivotal as building blocks in the synthesis of a variety of pharmaceuticals and other biologically active molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Amino-5-chloro-4-methoxyphenol is a substituted aminophenol, a class of compounds that are pivotal as building blocks in the synthesis of a variety of pharmaceuticals and other biologically active molecules.[1] The successful use of this compound in biological assays is fundamentally dependent on its effective solubilization. Improper dissolution can lead to inaccurate concentration assessments, precipitation in aqueous assay media, and consequently, unreliable and irreproducible experimental results.[2][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to select the optimal solvent for 2-Amino-5-chloro-4-methoxyphenol. We will delve into the physicochemical rationale behind solvent choice, present detailed protocols for stock solution preparation, and offer troubleshooting strategies for common solubility challenges. The aim is to equip the researcher with the necessary knowledge to ensure the integrity and validity of their biological assays.

Physicochemical Considerations for Solvent Selection

The molecular structure of 2-Amino-5-chloro-4-methoxyphenol, featuring amino, hydroxyl, and chloro functional groups on a methoxy-substituted benzene ring, dictates its solubility profile.[4] While specific solubility data for this compound is not extensively published, we can infer its likely behavior from the properties of similar substituted aminophenols.[1][5][6] These compounds are generally characterized by moderate polarity.

The primary challenge in dissolving compounds like 2-Amino-5-chloro-4-methoxyphenol for biological assays is to find a solvent that can effectively solvate the molecule to create a high-concentration stock solution, which can then be diluted into an aqueous assay buffer without causing precipitation.[2][7]

Common Solvents for Biological Assays

The choice of solvent is a critical first step. Below is a comparative analysis of commonly used solvents, detailing their advantages and disadvantages.

SolventChemical ClassKey Characteristics & Recommendations
Dimethyl Sulfoxide (DMSO) Polar AproticPrimary Recommendation. DMSO is a powerful and versatile solvent capable of dissolving a wide range of both polar and nonpolar compounds.[2] It is miscible with water and generally well-tolerated by most cell lines and enzymes at final concentrations below 0.5%.[8][9] It is the most common choice for creating high-concentration stock solutions for high-throughput screening.[10]
Ethanol (EtOH) Polar ProticA good alternative to DMSO, particularly if DMSO is found to interfere with the assay. However, it is more volatile and can exhibit higher cytotoxicity at similar concentrations.[11]
Methanol (MeOH) Polar ProticSimilar to ethanol but can be more toxic to cells. Some studies suggest it may have a negligible impact on certain enzymes like acetylcholinesterase, making it suitable for specific enzymatic assays.[12]
Dimethylformamide (DMF) Polar AproticAnother strong polar aprotic solvent, but generally more toxic and less commonly used in cell-based assays compared to DMSO.[13]

It is crucial to note that organic solvents can influence the activity and stability of biological macromolecules. For instance, some enzymes may exhibit altered kinetics or even denaturation in the presence of organic solvents.[14][15][16] Therefore, it is imperative to always include a vehicle control (assay media with the same final concentration of the solvent) in all experiments to account for any solvent-induced effects.[9]

Experimental Workflow for Solvent Selection and Stock Solution Preparation

The following workflow provides a systematic approach to determining the optimal solvent and preparing stock solutions of 2-Amino-5-chloro-4-methoxyphenol.

G cluster_0 Phase 1: Solvent Screening cluster_1 Phase 2: Stock Solution Preparation cluster_2 Phase 3: Quality Control & Storage A Weigh 1-5 mg of 2-Amino-5-Chloro-4-methoxyphenol B Add small, incremental volumes of test solvent (e.g., 50 µL DMSO, Ethanol) A->B C Vortex and/or sonicate between additions B->C D Observe for complete dissolution C->D E Determine approximate solubility D->E F Based on screening, select primary solvent (likely DMSO) E->F Proceed with best solvent G Calculate required mass for desired stock concentration (e.g., 10 mM) F->G H Accurately weigh compound G->H I Add calculated volume of solvent H->I J Ensure complete dissolution (vortex, sonicate, gentle warming if necessary) I->J K Visually inspect for particulates J->K Finalize stock L Perform serial dilution in assay buffer to check for precipitation K->L M Aliquot stock solution into single-use volumes L->M N Store at -20°C or -80°C, protected from light and moisture M->N

Caption: A stepwise workflow for selecting a solvent and preparing a stock solution.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a high-concentration stock solution, which is a common starting point for most biological assays.

Materials:

  • 2-Amino-5-chloro-4-methoxyphenol (Molecular Weight: 173.6 g/mol )[17]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator water bath (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 173.6 g/mol * (1000 mg / 1 g) = 1.736 mg

  • Weigh the compound: Accurately weigh approximately 1.736 mg of 2-Amino-5-chloro-4-methoxyphenol and transfer it to a sterile microcentrifuge tube. Record the exact weight.

  • Add DMSO: Based on the exact weight, calculate the precise volume of DMSO required to achieve a 10 mM concentration. Add the calculated volume of DMSO to the tube.

  • Dissolution:

    • Vortex the tube for 1-2 minutes until the compound is fully dissolved.[2]

    • If dissolution is slow, sonicate the tube in a water bath for several minutes.[2]

    • Gentle warming (e.g., to 37°C) can also be employed, but caution is advised as heat can degrade some compounds.[2]

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]

    • Store the aliquots in tightly sealed tubes at -20°C or -80°C.[18]

Protocol 2: Preparation of Working Solutions by Serial Dilution

It is critical to avoid precipitating the compound when diluting the DMSO stock into aqueous assay buffers.[2] A serial dilution in 100% DMSO before the final dilution into the aqueous medium can mitigate this issue.[2]

Procedure:

  • Prepare intermediate dilutions in DMSO: Start with your 10 mM stock solution. To create a 1 mM solution, add 10 µL of the 10 mM stock to 90 µL of 100% DMSO. Mix thoroughly. Continue this process to create a series of concentrations in 100% DMSO.

  • Final dilution into aqueous media: For the final step, dilute the DMSO-based intermediate solutions into your cell culture medium or assay buffer. For example, to achieve a final concentration of 10 µM in the assay from a 1 mM intermediate stock, you would perform a 1:100 dilution (e.g., add 2 µL of the 1 mM stock to 198 µL of assay buffer).

  • Final DMSO Concentration: Always calculate the final percentage of DMSO in your assay. It is best practice to keep this concentration below 0.5% to minimize solvent-induced cytotoxicity or interference.[8][9]

G A 10 mM Stock in 100% DMSO B 1 mM in 100% DMSO A->B 1:10 Dilution (10 µL Stock + 90 µL DMSO) C 100 µM in 100% DMSO B->C 1:10 Dilution (10 µL of 1mM + 90 µL DMSO) D 10 µM in Assay Buffer (Final DMSO < 0.5%) C->D 1:100 Dilution (2 µL of 100µM + 198 µL Buffer)

Sources

Application

Application Note: A Robust HPLC Method for the Quantification of 2-Amino-5-Chloro-4-methoxyphenol

Abstract This application note presents a systematic and robust High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 2-Amino-5-Chloro-4-methoxyphenol. This compound is a potential...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a systematic and robust High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 2-Amino-5-Chloro-4-methoxyphenol. This compound is a potential impurity or degradation product in pharmaceutical manufacturing and its accurate measurement is critical for quality control. The method development strategy is detailed, beginning with an analysis of the analyte's physicochemical properties to establish a logical starting point. The protocol outlines a reversed-phase HPLC approach with UV detection, including column selection, mobile phase optimization, and gradient conditions. Furthermore, this document provides a comprehensive protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose.

Introduction

2-Amino-5-Chloro-4-methoxyphenol is an aromatic compound containing both an amine and a phenolic hydroxyl group, making it susceptible to changes in ionization state with varying pH. Accurate quantification of such compounds is essential in the pharmaceutical industry to ensure the safety and efficacy of drug products. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1]

The development of a successful HPLC method hinges on a thorough understanding of the analyte's chemical characteristics. This guide provides a detailed walkthrough of the method development process, emphasizing the rationale behind each experimental choice, from initial parameter selection to final method validation.

Physicochemical Properties of 2-Amino-5-Chloro-4-methoxyphenol

A comprehensive understanding of the analyte's properties is the foundation of a logical method development strategy.

Table 1: Physicochemical Properties of 2-Amino-5-Chloro-4-methoxyphenol

PropertyValueSource
Molecular Formula C₇H₈ClNO₂[2]
Molecular Weight 173.60 g/mol [3]
Predicted logP 1.5 - 2.0, [4][5]
Predicted pKa pKa₁ (amino group) ≈ 4.5pKa₂ (phenolic group) ≈ 9.5, [4][5]
UV Absorption (λmax) Estimated ~220-230 nm and ~280-290 nmBased on similar structures like 4-methoxyphenol and 2-aminophenol[6][7]

The predicted logP suggests moderate hydrophobicity, making reversed-phase HPLC an ideal separation mode. The presence of two ionizable groups, a weakly basic amine and a weakly acidic phenol, is the most critical factor for method development. To ensure consistent retention and sharp peak shapes, the pH of the mobile phase must be controlled to keep the analyte in a single, non-ionized state.

HPLC Method Development Strategy

The method development process is a systematic approach to achieving a robust and reliable separation.

Initial Parameter Selection
  • Column: A C18 column is the first choice for moderately hydrophobic compounds. A standard dimension of 4.6 x 150 mm with 3.5 or 5 µm particles provides a good balance of efficiency and backpressure.

  • Mobile Phase: Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and UV cutoff.[8] A starting mobile phase of acetonitrile and water is a standard practice.

  • Detection Wavelength: Based on the UV spectra of analogous compounds, initial screening will be performed at approximately 230 nm and 280 nm to determine the wavelength of maximum absorbance. A photodiode array (PDA) detector is recommended for its ability to monitor a range of wavelengths simultaneously.

  • Flow Rate: A flow rate of 1.0 mL/min is a conventional starting point for a 4.6 mm ID column.

  • Column Temperature: Ambient temperature is acceptable for initial screening, but controlling the temperature at 25-30°C is recommended for better reproducibility.

Mobile Phase pH Optimization

The control of mobile phase pH is paramount for the analysis of ionizable compounds.[9][10] The goal is to select a pH that is at least 2 units away from the pKa of both the amino and phenolic groups to ensure the analyte is predominantly in its neutral form.

Figure 1: Rationale for mobile phase pH selection based on predicted pKa values.

Based on this rationale, a phosphate buffer with a pH of 7.0 is an excellent choice for the aqueous component of the mobile phase.

Gradient Optimization

An initial gradient run is recommended to determine the approximate elution time and peak shape. A broad gradient from 5% to 95% acetonitrile over 20 minutes can be used for initial screening. The gradient can then be optimized to reduce run time while maintaining adequate resolution from any impurities.

Detailed Experimental Protocol

Materials and Reagents
  • 2-Amino-5-Chloro-4-methoxyphenol reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Sodium hydroxide (for pH adjustment)

Instrumentation and Chromatographic Conditions

Table 2: Optimized HPLC Parameters

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile
Gradient 20% B to 70% B over 10 min, hold at 70% B for 2 min, return to 20% B over 1 min, and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 285 nm
Solution Preparation
  • Buffer (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 7.0 ± 0.05 with a dilute sodium hydroxide solution. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-Amino-5-Chloro-4-methoxyphenol reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using a 50:50 mixture of Mobile Phase A and B as the diluent to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[11]

Figure 2: Workflow for HPLC method validation according to ICH guidelines.

Validation Parameters and Acceptance Criteria

Table 3: Method Validation Plan

ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Assess peak purity using a PDA detector.No interference at the retention time of the analyte. Peak purity index > 0.99.
Linearity Analyze five concentration levels (e.g., 5, 10, 25, 50, 100 µg/mL) in triplicate.Correlation coefficient (r²) ≥ 0.999.
Range The range demonstrated in the linearity study.As per linearity.
Accuracy Perform spike recovery studies at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of a 50 µg/mL standard.Intermediate Precision: Repeat repeatability on a different day with a different analyst.RSD ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
Limit of Detection (LOD) Based on a signal-to-noise ratio of 3:1.To be determined experimentally.
Limit of Quantitation (LOQ) Based on a signal-to-noise ratio of 10:1.To be determined experimentally. RSD at LOQ ≤ 10%.
Robustness Deliberately vary method parameters (pH ± 0.2, flow rate ± 10%, column temperature ± 5°C).System suitability parameters remain within acceptance criteria.

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the development and validation of an HPLC method for the analysis of 2-Amino-5-Chloro-4-methoxyphenol. By leveraging an understanding of the analyte's physicochemical properties, a robust reversed-phase method with UV detection was established. The detailed validation plan ensures that the method is compliant with regulatory expectations and is suitable for routine use in a quality control environment.

References

  • Chemicalize. (n.d.). Instant Cheminformatics Solutions. Chemaxon. Retrieved from [Link][4][12]

  • ACD/Labs. (n.d.). Percepta Platform. Retrieved from [Link][5]

  • PubChem. (n.d.). 2-amino-4-chloro-5-methoxyPhenol. National Center for Biotechnology Information. Retrieved from [Link][2]

  • Pharmaffiliates. (n.d.). 2-Amino-5-chloro-4-methoxyphenol. Retrieved from [Link][3]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-methoxyphenol. Retrieved from [Link][6]

  • ResearchGate. (2018). UV absorption spectra of 2-aminophenol in (a) methanol and (b) DMSO. Retrieved from [Link][7]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Retrieved from [Link][9]

  • LCGC International. (2025). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link][10]

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. Retrieved from [Link][11]

Sources

Method

Application Notes and Protocols: A Research Primer on the Potential Catalytic Applications of 2-Amino-5-Chloro-4-methoxyphenol in Organic Cross-Coupling

Disclaimer: The following document is a forward-looking research guide intended for experienced chemists. As of the date of publication, there is no established literature detailing the direct application of 2-Amino-5-Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The following document is a forward-looking research guide intended for experienced chemists. As of the date of publication, there is no established literature detailing the direct application of 2-Amino-5-Chloro-4-methoxyphenol as a primary catalyst or ligand in organic cross-coupling reactions. This guide is therefore presented as a theoretical framework to inspire and direct research into its potential utility. The protocols outlined are hypothetical and should be approached with the rigor of novel research and development.

Introduction: The Untapped Potential of a Multifunctional Scaffold

2-Amino-5-Chloro-4-methoxyphenol is a unique molecular scaffold featuring a confluence of functional groups that are highly relevant to modern catalysis. The ortho-aminophenol moiety is a classic bidentate chelating motif, known for its ability to form stable complexes with a variety of transition metals.[1] The electronic landscape of the aromatic ring is further modulated by a chloro group, an electron-withdrawing substituent, and a methoxy group, an electron-donating substituent. This electronic push-pull system, combined with the steric influence of the substituents, suggests that 2-Amino-5-Chloro-4-methoxyphenol could serve as a finely-tunable ligand for transition metal catalysts, particularly palladium, which is a cornerstone of cross-coupling chemistry.[2][3]

This guide will explore the theoretical basis for its application as a ligand in two of the most powerful C-C bond-forming reactions: the Suzuki-Miyaura coupling and the Mizoroki-Heck reaction. We will provide detailed, albeit hypothetical, protocols for the systematic evaluation of its catalytic potential.

Structural Analysis and Mechanistic Considerations

The potential of 2-Amino-5-Chloro-4-methoxyphenol as a ligand stems from its ability to form a stable palladacycle. The amino and hydroxyl groups can coordinate with a palladium center, forming a five-membered ring that can stabilize the metal and influence the catalytic cycle.

  • Electronic Effects: The electron-donating methoxy group at the para-position to the hydroxyl group increases the electron density on the phenolic oxygen, potentially enhancing its coordination to the metal center. Conversely, the electron-withdrawing chloro group at the meta-position to the hydroxyl can influence the overall electron density of the aromatic ring, which can impact the rates of oxidative addition and reductive elimination steps in the catalytic cycle.[4]

  • Steric Effects: The substituents on the aromatic ring create a specific steric environment around the metal center. This steric hindrance can play a crucial role in promoting reductive elimination, which is often the rate-limiting step, and can influence the selectivity of the reaction.[5][6]

The interplay of these electronic and steric factors could lead to a ligand that offers a unique balance of reactivity and stability to a palladium catalyst.

Hypothetical Application Note 1: Screening of 2-Amino-5-Chloro-4-methoxyphenol as a Ligand in the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[7][8] The following protocol outlines a systematic approach to screen the efficacy of 2-Amino-5-Chloro-4-methoxyphenol as a novel ligand for this transformation.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L Active Pd(0)L Species OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-X Ar-Pd(II)-X Ar-Pd(II)(L)-X OxAdd->Ar-Pd(II)-X Transmetal Transmetalation Ar-Pd(II)-X->Transmetal Ar'-B(OR)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)(L)-Ar' Transmetal->Ar-Pd(II)-Ar' RedElim Reductive Elimination Ar-Pd(II)-Ar'->RedElim Ar-Ar' RedElim->Pd(0)L

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Ligand Screening

Objective: To determine the catalytic activity of a system comprising a palladium precursor and 2-Amino-5-Chloro-4-methoxyphenol as a ligand in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid.

Materials:

  • Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃

  • Ligand: 2-Amino-5-Chloro-4-methoxyphenol

  • Aryl Halide: 4-bromotoluene

  • Boronic Acid: Phenylboronic acid

  • Base: K₂CO₃, K₃PO₄, or Cs₂CO₃

  • Solvent: Toluene, Dioxane, or THF/H₂O mixture

  • Internal Standard: Dodecane (for GC analysis)

  • Reaction Vessel: Schlenk tube or microwave vial

  • Inert Gas: Argon or Nitrogen

Procedure:

  • Preparation of the Reaction Vessel: An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and the ligand, 2-Amino-5-Chloro-4-methoxyphenol (2 mol%).

    • Rationale: A 1:2 Pd:Ligand ratio is a common starting point for monodentate or bidentate ligands to ensure full coordination to the metal center.[9]

  • The tube is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

    • Rationale: The active Pd(0) catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst deactivation.[10]

  • Add the aryl halide (4-bromotoluene, 1.0 mmol), the boronic acid (phenylboronic acid, 1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol) to the Schlenk tube under a positive pressure of inert gas.

    • Rationale: A slight excess of the boronic acid is used to ensure complete consumption of the limiting aryl halide. The base is essential for the transmetalation step.[5]

  • Add the solvent (e.g., Toluene, 3 mL) and the internal standard (dodecane, 0.5 mmol) via syringe.

  • The reaction mixture is then heated to the desired temperature (e.g., 80-110 °C) and stirred for a specified time (e.g., 2-24 hours).

  • Monitoring the Reaction: Aliquots of the reaction mixture can be taken at various time points, quenched with water, extracted with an organic solvent (e.g., ethyl acetate), and analyzed by GC or GC-MS to determine the conversion and yield of the product, 4-methyl-1,1'-biphenyl.

Data Presentation: Screening Parameters

The following table outlines a suggested matrix for screening the reaction conditions to optimize the catalytic performance.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (1)2K₂CO₃ (2)Toluene10012Analyze
2Pd₂(dba)₃ (0.5)2K₂CO₃ (2)Toluene10012Analyze
3Pd(OAc)₂ (1)2K₃PO₄ (2)Dioxane10012Analyze
4Pd(OAc)₂ (1)2Cs₂CO₃ (2)Toluene8024Analyze
5Pd(OAc)₂ (1)2K₂CO₃ (2)THF/H₂O (4:1)8012Analyze

Hypothetical Application Note 2: Investigating 2-Amino-5-Chloro-4-methoxyphenol in the Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for the arylation of alkenes.[11][12] The electronic and steric properties of the ligand are critical for the efficiency and regioselectivity of this reaction.

Catalytic Cycle of the Mizoroki-Heck Reaction

Heck_Cycle Pd(0)L Active Pd(0)L Species OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-X Ar-Pd(II)-X Ar-Pd(II)(L)-X OxAdd->Ar-Pd(II)-X Coordination Alkene Coordination Ar-Pd(II)-X->Coordination Alkene Insertion Migratory Insertion Coordination->Insertion BetaHydride β-Hydride Elimination Insertion->BetaHydride ProductRelease Product Release BetaHydride->ProductRelease Substituted Alkene ProductRelease->Pd(0)L Base

Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.

Experimental Protocol: Feasibility Study

Objective: To assess the viability of a palladium/2-Amino-5-Chloro-4-methoxyphenol catalytic system for the Heck coupling of iodobenzene and styrene.

Materials:

  • Palladium Precursor: Pd(OAc)₂

  • Ligand: 2-Amino-5-Chloro-4-methoxyphenol

  • Aryl Halide: Iodobenzene

  • Alkene: Styrene

  • Base: Triethylamine (Et₃N) or K₂CO₃

  • Solvent: DMF or Acetonitrile

  • Internal Standard: Biphenyl (for GC analysis)

  • Reaction Vessel: Sealed tube or microwave vial

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, stir the palladium precursor (Pd(OAc)₂, 1 mol%) and the ligand (2-Amino-5-Chloro-4-methoxyphenol, 2 mol%) in a small amount of the reaction solvent for 15-30 minutes at room temperature under an inert atmosphere. This can help in the formation of the active catalytic species.

  • Reaction Setup: In a sealed tube, add the aryl halide (iodobenzene, 1.0 mmol), the alkene (styrene, 1.5 mmol), the base (e.g., Et₃N, 1.5 mmol), and the solvent (e.g., DMF, 3 mL).

    • Rationale: An excess of the alkene is often used. The base is required to neutralize the HX generated during the reaction and regenerate the Pd(0) catalyst.[12]

  • Add the pre-formed catalyst solution or the palladium precursor and ligand directly to the sealed tube.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with stirring for the specified duration (e.g., 6-24 hours).

  • Work-up and Analysis: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The yield of stilbene is determined by GC or NMR analysis, using an internal standard.

General Experimental Workflow for Ligand Screening

The following diagram illustrates a generalized workflow for the screening and optimization of a novel ligand in a cross-coupling reaction.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization prep_catalyst Prepare Catalyst System (Pd Source + Ligand) setup Set up Reaction (Inert Atmosphere) prep_catalyst->setup prep_reagents Prepare Reagents (Substrates, Base, Solvent) prep_reagents->setup run Run Reaction (Heat & Stir) setup->run monitor Monitor Progress (TLC, GC) run->monitor workup Work-up & Isolation monitor->workup characterize Characterize Product (NMR, MS) workup->characterize analyze_results Analyze Results (Yield, Selectivity) characterize->analyze_results optimize Optimize Conditions analyze_results->optimize optimize->setup Iterate

Caption: General workflow for screening a novel ligand in cross-coupling reactions.

Conclusion and Future Outlook

While the catalytic applications of 2-Amino-5-Chloro-4-methoxyphenol remain to be experimentally validated, its structural features present a compelling case for its investigation as a novel ligand in palladium-catalyzed cross-coupling reactions. The aminophenol backbone provides a robust chelating framework, while the chloro and methoxy substituents offer a unique electronic and steric profile that could lead to enhanced catalytic activity or selectivity. The protocols and frameworks provided in this guide are intended to serve as a starting point for researchers to explore the potential of this and other similarly substituted aminophenols in the vast and ever-evolving field of organic synthesis.

References

Sources

Application

Preparation and storage of 2-Amino-5-Chloro-4-methoxyphenol stock solutions

Application Note: Preparation, Stabilization, and Storage Protocols for 2-Amino-5-Chloro-4-methoxyphenol Stock Solutions Executive Summary 2-Amino-5-chloro-4-methoxyphenol (1)[1] is a highly functionalized aromatic build...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation, Stabilization, and Storage Protocols for 2-Amino-5-Chloro-4-methoxyphenol Stock Solutions

Executive Summary

2-Amino-5-chloro-4-methoxyphenol (1)[1] is a highly functionalized aromatic building block frequently utilized in the synthesis of complex heterocyclic compounds, including 2[2]. However, like many aminophenol derivatives, it presents significant handling challenges due to its acute susceptibility to auto-oxidation[3]. This application note provides a comprehensive, causality-driven methodology for preparing and storing robust stock solutions, ensuring high analytical and synthetic fidelity in downstream applications.

Physicochemical Profiling

Understanding the intrinsic properties of the molecule is the first step in designing a rational handling protocol. The presence of both an amino and a hydroxyl group on the benzene ring dictates its solubility and stability profile[1].

PropertyValue
Chemical Name 2-Amino-5-chloro-4-methoxyphenol
CAS Number 98280-37-6[1]
Molecular Formula C7H8ClNO2[1]
Molecular Weight 173.60 g/mol [1]
SMILES COc1cc(N)c(cc1Cl)O[1]
Primary Solvents DMSO, DMF, Acetonitrile, Methanol
Aqueous Solubility Poor (Requires organic co-solvent for dissolution)

Mechanistic Insights: The Causality of Degradation

To simply state that "aminophenols degrade in air" is insufficient for rigorous scientific practice. The degradation of 2-Amino-5-chloro-4-methoxyphenol is driven by specific structural vulnerabilities. The electron-donating methoxy (-OCH3) and hydroxyl (-OH) groups significantly increase the electron density of the aromatic ring. While the chloro (-Cl) substituent exerts a mild electron-withdrawing inductive effect, it is entirely insufficient to stabilize the electron-rich core.

Upon exposure to dissolved oxygen—and catalyzed by ambient light or trace transition metals—the aminophenol moiety undergoes3[3]. This reaction is self-propagating and leads to the formation of complex, conjugated polymeric species.

Self-Validating Observation: This degradation pathway provides an inherent visual Quality Control (QC) metric. A pristine stock solution of 2-Amino-5-chloro-4-methoxyphenol is typically clear to pale yellow. The onset of oxidation is immediately identifiable by a distinct color shift to pink, brown, or black[3]. If a stock solution exhibits this chromic shift, it must be discarded to prevent the introduction of quinone-imine artifacts into your assays.

Preparation Methodology (Self-Validating Protocol)

To counteract the thermodynamic drive toward oxidation, the preparation of stock solutions must systematically eliminate oxygen, light, and catalytic metals[3].

Materials Required:

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Inert gas source (Argon or Nitrogen).

  • Amber glass vials (pre-washed with EDTA solution to remove trace metals, then dried).

  • Optional: Ascorbic acid as a sacrificial antioxidant[3].

Step-by-Step Protocol:

  • Solvent Degassing: Sparge the anhydrous DMSO/DMF with Argon for 15–30 minutes prior to use[3]. This critical step eliminates the dissolved oxygen that acts as the primary reactant in benzoquinone imine formation.

  • Antioxidant Addition (Assay Dependent): If downstream applications (e.g., HPLC analysis) permit, dissolve ascorbic acid into the degassed solvent to a final concentration of 0.1% w/v[3]. Ascorbic acid acts as a sacrificial reducing agent, scavenging any residual oxidative species before they can react with the aminophenol.

  • Inert Weighing: Inside a glovebox or under a continuous stream of inert gas, accurately weigh the required mass of.

  • Dissolution: Transfer the solid to an amber glass vial and add the degassed solvent. Vortex gently until complete dissolution is achieved.

  • Baseline Validation: Immediately remove a 10 µL aliquot for baseline HPLC-UV analysis. This establishes the "Day 0" purity profile against which future aliquots will be validated.

Storage and Aliquoting Strategy

Repeated exposure to ambient atmosphere and freeze-thaw cycles will rapidly degrade the stock solution. A strict aliquoting strategy is mandatory.

  • Aliquoting: Divide the bulk stock solution into single-use aliquots (e.g., 50 µL or 100 µL) in small-volume amber vials.

  • Headspace Displacement: Before sealing, gently blow a stream of Argon over the liquid surface to displace the ambient air in the vial's headspace[3].

  • Sealing: Cap tightly using PTFE-lined septa to prevent oxygen permeation.

  • Temperature Control: Store the aliquots at -20°C for long-term stability (up to 3-6 months, depending on the solvent and antioxidant presence). For immediate, short-term use (within 24 hours), storage at 2-8°C is acceptable[3].

Workflow Diagram

G A 1. Solvent Preparation (Degas DMSO with Argon) B 2. Inert Weighing (Glovebox / N2 Stream) A->B C 3. Dissolution (Add 0.1% Ascorbic Acid) B->C D 4. Aliquoting (Amber Vials, Argon Overlay) C->D E 5. Cryogenic Storage (-20°C, Light Protected) D->E F 6. Quality Control (Visual & HPLC Validation) D->F

Workflow for the preparation, stabilization, and storage of aminophenol stock solutions.

References

  • Appchem. "2-Amino-5-Chloro-4-methoxyphenol | 98280-37-6 | C7H8ClNO2". appchemical.com. 1

  • Benchchem. "Technical Support Center: Preventing Oxidation of Aminophenol Compounds". benchchem.com. 3

  • Google Patents. "WO2024121130A1 - Compounds for the treatment of neuromuscular disorders". google.com. 2

  • Sigma-Aldrich. "2-Amino-5-Chloro-4-methoxyphenol | 98280-37-6". sigmaaldrich.com. 4

Sources

Method

Application Notes and Protocols: 2-Amino-5-Chloro-4-methoxyphenol in Advanced Polymer Synthesis

Introduction: Unlocking High-Performance Polymers with a Versatile Monomer In the relentless pursuit of advanced materials with superior thermal and mechanical properties, the strategic design of polymer backbones at the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking High-Performance Polymers with a Versatile Monomer

In the relentless pursuit of advanced materials with superior thermal and mechanical properties, the strategic design of polymer backbones at the molecular level is paramount. 2-Amino-5-Chloro-4-methoxyphenol, a substituted aromatic aminophenol, emerges as a compelling, yet underexplored, monomer for the synthesis of high-performance polymers. Its unique trifunctional nature—an amine, a hydroxyl group, and a phenol—coupled with the electronic and steric influences of its chloro and methoxy substituents, offers a versatile platform for creating novel polymer architectures.

This guide provides a comprehensive overview of the application of 2-Amino-5-Chloro-4-methoxyphenol as a key reagent in the synthesis of polybenzoxazoles (PBOs). PBOs are a class of rigid-rod polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.[1][2] The incorporation of 2-Amino-5-Chloro-4-methoxyphenol into a PBO backbone is hypothesized to modulate the polymer's properties, potentially enhancing solubility, flame retardancy, and processability.

These application notes are designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind the procedural steps, ensuring a deep understanding of the underlying polymer chemistry.

The Strategic Advantage of 2-Amino-5-Chloro-4-methoxyphenol in Polybenzoxazole Synthesis

The synthesis of polybenzoxazoles from o-aminophenol derivatives is a well-established two-step process. The first step involves a low-temperature polycondensation to form a soluble poly(hydroxy amide) (PHA) precursor. This is followed by a high-temperature thermal cyclization (cyclodehydration) to yield the final, robust polybenzoxazole.

The judicious choice of 2-Amino-5-Chloro-4-methoxyphenol as the aminophenol monomer offers several potential advantages:

  • Enhanced Solubility: The methoxy group, being an electron-donating group, can increase the electron density of the polymer backbone, which may lead to improved solubility of the precursor PHA in organic solvents.[3] This is a significant advantage for polymer processing and characterization.

  • Improved Flame Retardancy: The presence of the chloro substituent is anticipated to impart a degree of flame retardancy to the final PBO, a critical property for many high-performance applications.

  • Tailorable Thermal Properties: The combination of the electron-withdrawing chloro group and the electron-donating methoxy group can influence the inter- and intramolecular interactions of the polymer chains, thereby affecting the glass transition temperature (Tg) and thermal stability.

  • Processability: The enhanced solubility of the PHA precursor can facilitate the casting of high-quality films and the spinning of fibers, which can then be converted to the final PBO with the desired morphology.

Experimental Protocols

Part 1: Synthesis of the Poly(hydroxy amide) (PHA) Precursor

This protocol details the low-temperature solution polycondensation of 2-Amino-5-Chloro-4-methoxyphenol with a diacid chloride to form the PHA precursor. Terephthaloyl chloride is used here as a representative diacid chloride to create a rigid polymer backbone.

Materials:

  • 2-Amino-5-Chloro-4-methoxyphenol (purified by recrystallization)

  • Terephthaloyl chloride (purified by sublimation)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Argon or Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Argon/Nitrogen inlet and outlet

  • Dropping funnel

  • Low-temperature bath (e.g., ice-salt bath)

Protocol:

  • Monomer Dissolution: In a flame-dried, three-necked flask under a positive pressure of argon, dissolve a precise equimolar amount of purified 2-Amino-5-Chloro-4-methoxyphenol in anhydrous NMP. The concentration should be approximately 10-15% (w/v). Stir the solution with a mechanical stirrer until the monomer is completely dissolved.

  • Addition of Pyridine: Add two molar equivalents of anhydrous pyridine to the solution. Pyridine acts as an acid scavenger to neutralize the HCl gas produced during the reaction.

  • Cooling: Cool the reaction mixture to 0-5 °C using a low-temperature bath. This is crucial to control the reaction rate and prevent side reactions.

  • Diacid Chloride Addition: Dissolve an equimolar amount of freshly sublimed terephthaloyl chloride in a minimal amount of anhydrous NMP in a dropping funnel. Add the diacid chloride solution dropwise to the stirred monomer solution over 30-60 minutes. Maintain the temperature below 5 °C during the addition.

  • Polymerization: After the complete addition of the diacid chloride, continue stirring the reaction mixture at 0-5 °C for 2-4 hours. The viscosity of the solution will gradually increase as the polymer chains grow.

  • Warming to Room Temperature: Allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 18-24 hours to ensure high molecular weight is achieved.

  • Precipitation: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring. The fibrous PHA precursor will precipitate out.

  • Washing and Drying: Collect the polymer by filtration and wash it thoroughly with methanol to remove any unreacted monomers, pyridine hydrochloride, and residual solvent. Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is obtained.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the hydrolysis of the highly reactive diacid chloride, which would disrupt the stoichiometry and limit the polymer's molecular weight.

  • Low-Temperature Reaction: The polycondensation is highly exothermic. Low temperatures slow down the reaction, allowing for better control and minimizing the formation of byproducts.

  • Equimolar Stoichiometry: A precise 1:1 molar ratio of the aminophenol and diacid chloride is essential for achieving a high degree of polymerization.

Part 2: Thermal Cyclization to Polybenzoxazole (PBO)

This protocol describes the solid-state thermal conversion of the PHA precursor into the final PBO.

Materials:

  • Dried Poly(hydroxy amide) (PHA) precursor

  • High-temperature tube furnace or oven

  • Nitrogen gas (high purity)

Equipment:

  • Ceramic or quartz boat/substrate

  • Programmable temperature controller

Protocol:

  • Film Casting (Optional but Recommended): Dissolve the dried PHA in a suitable solvent (e.g., NMP or DMAc) to form a 5-10 wt% solution. Cast the solution onto a glass plate or other suitable substrate and dry in a vacuum oven at 80 °C to form a uniform film. This facilitates uniform heating during cyclization.

  • Thermal Treatment Program: Place the PHA film or powder in a tube furnace under a continuous flow of nitrogen.

    • Step 1 (Solvent Removal): Heat to 150 °C at a rate of 10 °C/min and hold for 1 hour to remove any residual solvent.

    • Step 2 (Initial Cyclization): Increase the temperature to 250 °C at 10 °C/min and hold for 1 hour.

    • Step 3 (Complete Cyclization): Further increase the temperature to 350-400 °C at 10 °C/min and hold for 3-5 hours to ensure complete conversion to the polybenzoxazole structure.

  • Cooling: Allow the furnace to cool down to room temperature under a nitrogen atmosphere before removing the resulting PBO film or powder.

Self-Validating System: The success of the cyclization can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy. The disappearance of the amide and hydroxyl peaks from the PHA and the appearance of characteristic benzoxazole ring absorption bands will confirm the conversion.

Characterization of the Synthesized Polymers

A thorough characterization of both the PHA precursor and the final PBO is essential to understand their structure-property relationships.

Characterization TechniquePurpose for PHA PrecursorExpected Observations for PHAPurpose for PBOExpected Observations for PBO
FTIR Spectroscopy Confirm the formation of the amide linkage.Broad O-H and N-H stretching bands (~3400-3000 cm⁻¹), Amide I (C=O stretch) at ~1650 cm⁻¹, Amide II (N-H bend) at ~1540 cm⁻¹.Confirm the formation of the benzoxazole ring.Disappearance of O-H, N-H, and amide bands. Appearance of characteristic benzoxazole ring vibrations (~1620, 1550, 1470, 1050 cm⁻¹).
¹H NMR Spectroscopy Determine the chemical structure and purity.Resonances corresponding to the aromatic protons of both monomers and the amide proton.Confirm the polymer structure.Shift in aromatic proton resonances due to the rigid benzoxazole ring structure.
Thermogravimetric Analysis (TGA) Assess thermal stability and solvent content.Initial weight loss due to solvent evaporation, followed by decomposition at higher temperatures.Determine the thermal stability and degradation temperature.High thermal stability with a 5% weight loss temperature (Td5) expected to be above 500 °C in a nitrogen atmosphere.
Differential Scanning Calorimetry (DSC) Determine the glass transition temperature (Tg).A clear Tg should be observable.Determine the glass transition temperature (Tg).A high Tg is expected, reflecting the rigid nature of the polymer backbone.
Solubility Tests Evaluate processability.Should be soluble in polar aprotic solvents like NMP, DMAc, and DMF.Assess chemical resistance.Expected to be insoluble in common organic solvents, soluble only in strong acids like sulfuric acid or methanesulfonic acid.

Visualizations

Synthesis Workflow

G cluster_0 Part 1: PHA Synthesis cluster_1 Part 2: PBO Synthesis Monomer 2-Amino-5-Chloro-4-methoxyphenol + Terephthaloyl chloride Dissolution Dissolve in anhydrous NMP with Pyridine Monomer->Dissolution Cooling Cool to 0-5 °C Dissolution->Cooling Polycondensation Low-Temperature Polycondensation (Stir for 20-28 hours) Cooling->Polycondensation Precipitation Precipitate in Methanol Polycondensation->Precipitation Drying Wash and Dry to obtain PHA powder Precipitation->Drying PHA_Film PHA Powder/Film Drying->PHA_Film PHA Precursor Heating_1 Heat to 150 °C (1 hr) (Solvent Removal) PHA_Film->Heating_1 Heating_2 Heat to 250 °C (1 hr) (Initial Cyclization) Heating_1->Heating_2 Heating_3 Heat to 350-400 °C (3-5 hrs) (Complete Cyclization) Heating_2->Heating_3 PBO_Product Final PBO Material Heating_3->PBO_Product

Caption: Experimental workflow for the synthesis of PBO.

Reaction Mechanism

Caption: Two-step synthesis of the target polybenzoxazole.

Safety and Handling

  • 2-Amino-5-Chloro-4-methoxyphenol: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

  • Terephthaloyl Chloride: This is a corrosive and moisture-sensitive compound. Handle in a glove box or under an inert atmosphere. It is a lachrymator.

  • NMP and Pyridine: These are organic solvents with potential health hazards. Use in a fume hood and avoid inhalation or skin contact.

  • High-Temperature Cyclization: The thermal cyclization should be performed in a furnace with proper exhaust ventilation.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion and Future Outlook

2-Amino-5-Chloro-4-methoxyphenol presents a promising avenue for the development of novel polybenzoxazoles with tailored properties. The protocols outlined in this guide provide a robust framework for the synthesis and characterization of these advanced materials. The anticipated improvements in solubility and flame retardancy could expand the applications of PBOs into new technological frontiers.

Future research should focus on a detailed investigation of the structure-property relationships of PBOs derived from this monomer, including a comprehensive evaluation of their mechanical, thermal, and electrical properties. Furthermore, the exploration of copolymers incorporating 2-Amino-5-Chloro-4-methoxyphenol with other aminophenols could lead to a new generation of high-performance polymers with a finely tuned balance of properties.

References

  • Hilborn, J. G., et al. (1989). Synthesis of poly(aryl ether benzoxazoles). IBM Research. [Link]

  • Hsiao, S.-H., & Chen, W.-T. (2003). Syntheses and properties of new aromatic polybenzoxazoles bearing ether and phenylethylidene or 1-phenyl-2,2,2-trifluoroethylidene linkages. Journal of Polymer Science Part A: Polymer Chemistry, 41(7), 914–921.
  • Kim, H., et al. (2021). Highly Refractive Aromatic Polybenzoxazoles Derived from Sulfur-Containing Dibenzoyl Chlorides.
  • Maruyama, Y., et al. (1993). Synthesis of aromatic polybenzoxazoles by silylation method and their thermal and mechanical properties. Journal of Polymer Science Part A: Polymer Chemistry, 31(8), 2019-2027.
  • Park, J. H., et al. (2013). Lightweight polybenzoxazole aerogels with high compressive strength, ultralow dielectric constants, and excellent thermal stability. Polymer Chemistry, 4(24), 5736-5743.
  • Sun, Y., et al. (2018). Thermal, mechanical and thermomechanical properties of tough electrospun poly(imide-co-benzoxazole) nanofiber belts. New Journal of Chemistry, 42(18), 15088-15096.
  • Connell, J. W. (1993). Polybenzoxazole via aromatic nucleophilic displacement. NASA Technical Reports Server. [Link]

  • Hergenrother, P. M., & Smith, J. G. (1994). Polybenzoxazoles and polybenzothiazoles. In High Performance Polymers (pp. 1-44).
  • Joseph, W. S. (1992). Synthesis and characterization of high performance polybenzoxazoles. Virginia Tech. [Link]

Sources

Application

Preclinical Application Note: In Vivo Dosing, Pharmacokinetics, and Toxicological Profiling of 2-Amino-5-Chloro-4-methoxyphenol

Executive Summary & Pharmacological Context 2-Amino-5-Chloro-4-methoxyphenol (CAS 98280-37-6) is a highly functionalized organic building block increasingly utilized in the synthesis of novel therapeutics, most notably a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

2-Amino-5-Chloro-4-methoxyphenol (CAS 98280-37-6) is a highly functionalized organic building block increasingly utilized in the synthesis of novel therapeutics, most notably as a critical intermediate in the development of ClC-1 ion channel inhibitors designed to reverse drug-induced neuromuscular blockade [1].

While it is primarily a synthetic precursor, residual intermediate profiling and active-moiety toxicology are mandatory components of drug development. Compounds containing an ortho-aminophenol motif carry specific metabolic liabilities—specifically, the propensity to undergo cytochrome P450 (CYP)-mediated oxidation into electrophilic quinone imines [2]. This application note provides a rigorously validated, self-correcting protocol for the in vivo administration, pharmacokinetic (PK) sampling, and toxicological profiling of 2-Amino-5-Chloro-4-methoxyphenol, ensuring compliance with1 [3].

Mechanistic Rationale: The "Aminophenol Challenge"

Designing an in vivo study for 2-Amino-5-Chloro-4-methoxyphenol requires overcoming two primary biochemical hurdles:

  • Aqueous Instability (Auto-oxidation): At physiological pH (7.4), the electron-rich aminophenol core is highly susceptible to auto-oxidation, rapidly degrading into dark, polymeric quinone mixtures. Standard aqueous vehicles will result in the administration of degraded artifacts rather than the parent compound.

  • Rapid First-Pass Metabolism: In vivo, the compound is rapidly cleared via Phase II conjugation (glucuronidation/sulfation) or Phase I oxidation to a reactive quinone imine. This reactive species can deplete hepatic glutathione (GSH), leading to idiosyncratic hepatotoxicity [2].

To mitigate these issues, the experimental design must incorporate strict antioxidant controls during formulation and ex vivo blood sampling, alongside high-frequency early time-point collections.

Experimental Workflows and Metabolic Pathways

G Parent 2-Amino-5-Chloro- 4-methoxyphenol Formulation Formulation: PEG400/Saline + Antioxidant Parent->Formulation Solubilization Admin In Vivo Dosing (IV / PO) Formulation->Admin Administration Blood Systemic Circulation (PK Sampling) Admin->Blood Absorption CYP Hepatic CYP450 Oxidation Blood->CYP Hepatic Clearance Quinone Reactive Quinone Imine (Toxicity) CYP->Quinone Phase I Metabolism Detox GSH Conjugation (Detoxification) Quinone->Detox Glutathione Adducts

Fig 1. Workflow and CYP450-mediated metabolic pathway of 2-Amino-5-Chloro-4-methoxyphenol.

Step-by-Step In Vivo Protocol

Phase 1: Formulation & Stabilization

Causality: To prevent pre-administration auto-oxidation, the formulation must be slightly acidic and contain a reducing agent (antioxidant). Self-Validation: The formulation's integrity is validated by pre- and post-dose HPLC-UV analysis. If the post-dose sample shows <95% parent compound, the PK data must be voided.

  • Vehicle Preparation: Prepare a vehicle consisting of 10% DMSO, 40% PEG400, and 50% Saline (0.9% NaCl). Add Ascorbic Acid (1 mg/mL) to the saline prior to mixing.

  • Solubilization: Weigh the required mass of 2-Amino-5-Chloro-4-methoxyphenol. Dissolve completely in the DMSO fraction first.

  • Dilution: Slowly add PEG400 while vortexing, followed by the Ascorbic Acid/Saline solution.

  • Storage: Wrap the formulation vial in aluminum foil to protect it from light. Keep at 4°C and use within 2 hours of preparation.

  • Validation Check: Run a 10 µL aliquot on HPLC-UV (254 nm) immediately before dosing and immediately after the final animal is dosed to confirm chemical stability.

Phase 2: Animal Administration

Causality: Following 1 [3], establishing absolute bioavailability requires both Intravenous (IV) and Per Os (PO) cohorts. Self-Validation: A vehicle-only control group must be dosed to establish baseline endogenous chromatographic peaks and rule out vehicle-induced physiological stress.

  • Subjects: Male Sprague-Dawley (SD) rats (200-250g), fasted overnight (for PO cohort) with water ad libitum.

  • IV Dosing (2 mg/kg): Administer via tail vein injection. Injection volume should not exceed 2 mL/kg.

  • PO Dosing (10 mg/kg): Administer via oral gavage. Gavage volume should not exceed 10 mL/kg.

Phase 3: PK Sampling & Ex Vivo Stabilization

Causality: If blood is not chemically stabilized immediately upon collection, ex vivo oxidation will artificially lower the measured parent compound concentration, severely skewing half-life ( T1/2​ ) calculations.

  • Preparation: Pre-chill K2EDTA microcentrifuge tubes on ice. Add 5 µL of a 100 mg/mL Ascorbic Acid solution to each tube prior to blood collection.

  • Collection: Collect 200 µL of blood via jugular vein cannulation at the following time points:

    • IV: 5, 15, 30 min, 1, 2, 4, 8, 24 hours.

    • PO: 15, 30 min, 1, 2, 4, 8, 24 hours.

  • Processing: Invert tubes gently 3 times. Centrifuge immediately at 4,000 × g for 10 minutes at 4°C.

  • Storage: Transfer the stabilized plasma to fresh tubes and snap-freeze in liquid nitrogen. Store at -80°C until LC-MS/MS bioanalysis.

Quantitative Data Summaries

Table 1: Recommended Formulation Matrix
ComponentFunctionVolume/ConcentrationRationale / Causality
DMSO Primary Solvent10% (v/v)Disrupts crystal lattice of the halogenated aminophenol.
PEG400 Co-solvent40% (v/v)Prevents precipitation upon introduction to aqueous saline.
Saline (0.9%) Aqueous Diluent50% (v/v)Ensures physiological osmolarity for IV administration.
Ascorbic Acid Antioxidant1 mg/mLPrevents auto-oxidation of the ortho-aminophenol core.
Table 2: Anticipated Pharmacokinetic Parameters & Acceptance Criteria
ParameterExpected Range (IV, 2 mg/kg)Expected Range (PO, 10 mg/kg)Analytical Acceptance Criteria
Cmax​ 1,500 - 2,500 ng/mL800 - 1,200 ng/mLSignal-to-Noise (S/N) > 10 at LLOQ
Tmax​ N/A0.25 - 0.5 hoursMust capture absorption phase
T1/2​ 0.8 - 1.5 hours1.0 - 1.8 hours R2 of elimination phase > 0.95
Bioavailability (F%) 100%15% - 30%High first-pass clearance expected

References

  • WO2024121130A1 - Compounds for the treatment of neuromuscular disorders - Google Patents. 2

  • Role of Biotransformation in Drug-Induced Toxicity: Influence of Intra- and Inter-Species Differences in Drug Metabolism - NIH/PMC. 3

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals - Regulations.gov. 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilization of 2-Amino-5-Chloro-4-methoxyphenol in Aqueous Solutions

Welcome to the Technical Support and Troubleshooting Portal. As a Senior Application Scientist, I frequently consult on the handling of highly functionalized, electron-rich aromatics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal. As a Senior Application Scientist, I frequently consult on the handling of highly functionalized, electron-rich aromatics. 2-Amino-5-Chloro-4-methoxyphenol presents a unique stability challenge in aqueous media. The presence of electron-donating amino and methoxy groups on the aromatic ring significantly lowers its oxidation potential, making it highly susceptible to auto-oxidation into reactive quinone imines, which subsequently polymerize into dark, insoluble degradants[1][2].

This guide is designed to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies to troubleshoot degradation issues and establish self-validating protocols for handling this compound.

Mechanistic Overview & Intervention Pathways

To effectively stabilize your solutions, you must first understand the causality of the degradation. Atmospheric oxygen does not act alone; trace transition metals (such as Cu²⁺ and Co²⁺) present in standard laboratory water or glassware act as potent catalysts, activating dissolved oxygen to form reactive oxygen species (ROS)[3].

G A 2-Amino-5-Chloro- 4-methoxyphenol C Quinone Imine Intermediate A->C Auto-oxidation B Trace Metals (Cu²⁺, Co²⁺) & Dissolved O₂ B->C Catalyzes ROS Formation D Polymeric Degradants (Pink/Brown Discoloration) C->D Polymerization E Inert Gas Sparging (N₂ / Ar) E->B Depletes O₂ F Chelating Agents (EDTA / DTPA) F->B Sequesters Metals G Antioxidants (Ascorbic Acid) G->C Reduces back to Aminophenol

Mechanism of 2-Amino-5-Chloro-4-methoxyphenol oxidation and targeted stabilization.

Quantitative Data: Optimal Stabilization Additives

Relying on a single stabilization method is often insufficient for highly sensitive aminophenols. The table below summarizes the quantitative parameters for a multi-tiered defense strategy.

Stabilizer / AdditiveRecommended ConcentrationMechanism of ActionSystem Compatibility
Ascorbic Acid (Vit C) 0.01% - 0.1% (w/v)Scavenges ROS; directly reduces quinone imines back to the parent aminophenol[1].Excellent for HPLC and most biochemical assays.
Sodium Metabisulfite 0.05% - 0.5% (w/v)Strong reducing agent; rapidly reacts with quinone intermediates to halt polymerization[1].May interfere with disulfide bonds in sensitive protein assays.
Disodium EDTA 0.01% - 0.05% (w/v)Chelates trace metals (Cu²⁺, Co²⁺, Fe³⁺) to prevent catalytic activation of oxygen[4].Broadly compatible; highly synergistic with Ascorbic Acid.
Nitrogen/Argon Gas N/A (Sparge 15-30 min)Physically displaces dissolved atmospheric oxygen from the solvent[5].Universal requirement for long-term stock stability.
Troubleshooting Matrix (Q&A)

Q: Why does my 2-Amino-5-Chloro-4-methoxyphenol solution turn pink or brown immediately upon preparation? A: This rapid discoloration is the hallmark of auto-oxidation. The electron-donating methoxy (-OCH₃) and amino (-NH₂) groups increase the electron density of the aromatic ring. When exposed to dissolved oxygen and trace metals, the compound oxidizes into a highly reactive quinone imine intermediate[1][2]. This intermediate rapidly dimerizes or polymerizes into phenoxazine-like derivatives, which strongly absorb visible light, causing the pink/brown color[3]. Solution: You must deoxygenate your solvent prior to adding the API and utilize an antioxidant.

Q: I added Ascorbic Acid to my solution, but the aminophenol still degraded after 48 hours. Why did the antioxidant fail? A: Ascorbic acid itself is highly susceptible to metal-catalyzed oxidation[6]. If trace metals are present in your buffer or glassware, they will rapidly catalyze the oxidation of your ascorbic acid, depleting your protective reservoir. Once the ascorbic acid is consumed, the aminophenol is left unprotected. Solution: Implement a synergistic approach by adding a chelator. A mixture of 0.05% w/v EDTA and ascorbic acid sequesters the catalytic metals, drastically extending the half-life of both the antioxidant and your target compound[4].

Q: How do I prevent inconsistent peak areas, peak tailing, or the appearance of secondary peaks during HPLC analysis? A: Inconsistent peak areas usually indicate on-column or in-vial degradation during the run. Peak tailing is often caused by secondary interactions between the basic amino group of the compound and residual silanols on the silica-based HPLC column[1]. Solution: Add 0.01% - 0.1% ascorbic acid directly to your sample solvent and your aqueous mobile phase to maintain the compound in a reduced state throughout the chromatographic run[1]. Additionally, lowering the mobile phase pH (e.g., using 0.1% Formic Acid) ensures the amino group remains protonated, improving peak shape.

Self-Validating Protocol: Air-Free Preparation of Stabilized Aqueous Solutions

To ensure scientific integrity, a protocol must validate its own success. Follow this step-by-step methodology to prepare a stable stock solution of 2-Amino-5-Chloro-4-methoxyphenol.

Step 1: Solvent Deoxygenation & Validation

  • Transfer the required volume of high-purity water (or buffer) into a heavy-walled flask.

  • Sparge the solvent with high-purity Nitrogen or Argon gas for 15–30 minutes using a submerged dispersion frit[5].

  • Validation Checkpoint: Use a dissolved oxygen (DO) probe to confirm O₂ levels are < 0.5 mg/L before proceeding.

Step 2: Inhibitor Addition

  • While maintaining a gentle flow of inert gas over the headspace, add Disodium EDTA to a final concentration of 0.05% (w/v).

  • Add Ascorbic Acid to a final concentration of 0.1% (w/v)[1].

  • Allow 5 minutes for complete dissolution and metal chelation.

Step 3: API Dissolution

  • Accurately weigh the 2-Amino-5-Chloro-4-methoxyphenol into an amber glass vial (to prevent UV-initiated radical formation)[5].

  • Transfer the deoxygenated, stabilized solvent into the amber vial.

  • Cap immediately with a septum and vortex until dissolved.

Step 4: pH Control & Final Validation

  • Verify the pH of the final solution. High pH (alkaline conditions) deprotonates the phenolic hydroxyl group, exponentially increasing the compound's susceptibility to oxidation[1]. Maintain the pH between 4.0 and 6.0 if compatible with your downstream application.

  • Validation Checkpoint: Measure the baseline absorbance of the solution at 420 nm using a UV-Vis spectrophotometer. A stable baseline over 24 hours validates the efficacy of the antioxidant system; a rising absorbance indicates quinone imine formation and a breach of the protective system.

General FAQs

Q: Can I rely solely on pH control without adding antioxidants? A: No. While maintaining an acidic pH keeps the amine protonated and the phenol from deprotonating (slowing down the oxidation kinetics), it does not eliminate the thermodynamic drive for oxidation in the presence of oxygen[1]. For long-term stability, physical deoxygenation and chemical antioxidants are mandatory.

Q: Does temperature play a significant role in the degradation kinetics? A: Yes. The auto-oxidation of aminophenols follows Arrhenius kinetics; elevated temperatures significantly increase the rate of chemical oxidation[1]. Always prepare solutions on ice and store stock aliquots at -20°C or -80°C under an inert headspace.

Q: Can I use this stabilization matrix for in vivo or cell culture assays? A: Ascorbic acid is generally well-tolerated in biological systems and is the preferred antioxidant for cell culture[6]. However, EDTA can strip essential divalent cations (like Ca²⁺ and Mg²⁺) from culture media, potentially causing cytotoxicity. If using this solution for live-cell assays, omit EDTA and rely strictly on rigorous deoxygenation and Ascorbic Acid.

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Optimization

Troubleshooting low yield in 2-Amino-5-Chloro-4-methoxyphenol synthesis

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have seen countless batches of halogenated aminophenols ruined by improper catalyst selection or poor atmospher...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have seen countless batches of halogenated aminophenols ruined by improper catalyst selection or poor atmospheric control.

Synthesizing 2-Amino-5-chloro-4-methoxyphenol (CAS 98280-37-6) is notoriously challenging. The fundamental tension in this synthesis is chemoselectivity: reducing a nitro group requires potent electron donors or hydrogen activation, but these exact conditions readily cleave aromatic carbon-chlorine bonds[1]. This guide is designed to help you troubleshoot low yields by explaining the causality behind these failures and providing field-proven, self-validating protocols.

Synthesis Workflow & Critical Failure Points

The standard synthetic route involves the nitration of 3-chloro-4-methoxyphenol to form the intermediate 5-chloro-4-methoxy-2-nitrophenol (CAS 14164-14-8)[2], followed by a critical reduction step. Below is the workflow mapping where the synthesis typically fails.

SynthesisWorkflow A 4-Methoxyphenol B 3-Chloro-4-methoxyphenol A->B Chlorination E Over-chlorination A->E C 5-Chloro-4-methoxy- 2-nitrophenol B->C Nitration F Regioisomers B->F D 2-Amino-5-chloro- 4-methoxyphenol C->D Reduction G Dehalogenation (Des-chloro impurity) C->G H Oxidative Degradation D->H

Fig 1. Synthesis workflow of 2-Amino-5-chloro-4-methoxyphenol and critical failure points.

Quantitative Catalyst Profiling for Nitro Reduction

The choice of reduction method directly dictates your yield. Standard Palladium on Carbon (Pd/C) is highly active for oxidative addition into aromatic C-Cl bonds, leading to massive hydrodehalogenation[1].

Reduction MethodCatalyst / ReagentConversionTarget Yield (CAS 98280-37-6)Des-chloro ImpurityMechanistic Note
Standard Hydrogenation 10% Pd/C, H₂ (50 psi)>99%~35%~60%Massive dehalogenation due to high Pd insertion activity.
Poisoned Hydrogenation 5% Pt/C (Sulfided), H₂>99%88%<2%Sulfide poisons the specific active sites responsible for C-Cl cleavage.
Béchamp Reduction Fe powder, NH₄Cl, Heat95%82%Not detectedHighly chemoselective single-electron transfer; avoids metal-hydride insertion.
Hydride Reduction NaBH₄, NiCl₂100%45%40%Rapid but unselective; excessive hydrogenolysis of the C-Cl bond.

Troubleshooting FAQs

Q1: During the catalytic hydrogenation of 5-chloro-4-methoxy-2-nitrophenol, my yield is extremely low, and mass spectrometry shows a major peak at m/z 139 [M+H]⁺. What is happening? A: You are observing reductive hydrodehalogenation. The peak at m/z 139 corresponds to 2-amino-4-methoxyphenol, meaning the chlorine atom has been cleaved. Palladium catalysts readily insert into the C-Cl bond via oxidative addition. Because the aromatic ring is highly electron-rich (due to the methoxy and newly formed amino groups), the C-Cl bond is weakened, making it a prime target for hydrogenolysis[1]. Switch to a sulfided Platinum catalyst (Pt/C-S) or use a chemical reduction method.

Q2: My isolated 2-amino-5-chloro-4-methoxyphenol turns from a light tan powder to a dark brown gummy solid within hours of isolation. How can I stabilize it? A: Aminophenols are notoriously susceptible to air oxidation. The electron-donating methoxy group exacerbates this, allowing the molecule to rapidly oxidize into highly colored, polymeric quinone-imines. Causality & Solution: Oxygen acts as a radical initiator. You must sparge all workup solvents with argon or nitrogen. During the aqueous workup, add a sacrificial antioxidant like sodium dithionite ( Na2​S2​O4​ ) to the aqueous layer. Store the final product under an inert atmosphere at -20°C.

Q3: In the nitration step to form 5-chloro-4-methoxy-2-nitrophenol, I am getting a complex mixture of spots on my TLC plate. How do I improve regioselectivity? A: The methoxy group is a strong ortho/para director, while chlorine is a weak ortho/para director. Nitration will naturally favor the position ortho to the methoxy group, but elevated temperatures will lead to over-nitration and attack at secondary sites. Strictly control the exotherm by performing the nitration at -5°C to 0°C using dilute nitric acid in acetic acid.

Mechanistic Logic of Dehalogenation

To truly troubleshoot this reaction, you must understand the competitive kinetic pathways occurring on the surface of the catalyst.

MechanismLogic A 5-Chloro-4-methoxy-2-nitrophenol (Starting Material) B Nitroso / Hydroxylamine Intermediates A->B [H] Chemoselective D Pd-Catalyzed Oxidative Addition A->D Pd/C Catalyst C 2-Amino-5-chloro-4-methoxyphenol (Target Product) B->C [H] Chemoselective C->D Pd/C Catalyst E 2-Amino-4-methoxyphenol (Des-chloro Impurity) D->E Hydrogenolysis

Fig 2. Mechanistic logic of competitive hydrodehalogenation during catalytic nitro reduction.

Validated Experimental Methodology: Chemoselective Béchamp Reduction

To completely bypass the risk of metal-catalyzed hydrodehalogenation, we recommend the Béchamp reduction. This relies on single-electron transfer from zero-valent iron, which is incapable of inserting into the C-Cl bond under these conditions.

Reagents & Materials:

  • 5-Chloro-4-methoxy-2-nitrophenol (CAS 14164-14-8)[2]: 10.0 g (49.1 mmol)

  • Iron powder (325 mesh): 13.7 g (245 mmol, 5.0 equiv)

  • Ammonium chloride ( NH4​Cl ): 5.2 g (98 mmol, 2.0 equiv)

  • Ethanol / Water (3:1 ratio): 200 mL (Strictly degassed)

  • Sodium dithionite ( Na2​S2​O4​ ): 1.0 g (for workup stabilization)

Step-by-Step Protocol:

  • Preparation: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and an argon inlet. Do not use a magnetic stir bar, as the heavy iron sludge will prevent stirring.

  • Solvent Degassing: Sparge the Ethanol/Water mixture with argon for 30 minutes prior to use to prevent oxidative degradation of the product.

  • Reaction Initiation: Add the nitro starting material, iron powder, and ammonium chloride to the flask. Pour in the degassed solvent mixture.

  • Reflux: Heat the suspension to 80°C under vigorous mechanical stirring for 4 hours.

  • Self-Validation Checkpoint: Spot the reaction on a TLC plate (Hexanes/EtOAc 1:1). The UV-active yellow starting material ( Rf​ ~0.7) should disappear, replaced by a highly polar spot ( Rf​ ~0.2) that rapidly turns brown upon exposure to the air. The reaction mixture itself will transition from a bright yellow suspension to a dark grey/brown sludge.

  • Filtration: Cool the mixture to 30°C. Filter the iron sludge through a tightly packed pad of Celite under a blanket of argon. Wash the filter cake with degassed hot ethanol (2 x 50 mL). Caution: Do not let the iron filter cake dry out in the air, as it can be pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between degassed ethyl acetate (200 mL) and water (100 mL) containing the sodium dithionite.

  • Recovery: Separate the organic layer, dry over MgSO4​ , and concentrate in vacuo to yield 2-amino-5-chloro-4-methoxyphenol as an off-white to light tan solid. Store immediately under argon at -20°C.

References

  • Sigma-Aldrich.2-Amino-5-Chloro-4-methoxyphenol | 98280-37-6.
  • EvitaChem.(E)-3-(5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl) - Product Intermediates (5-Chloro-4-methoxy-2-nitrophenol).
  • Longdom Publishing / Chemical Reviews.Alonso F, Beletskaya IP, Yus M (2002) Metal-mediated reductive hydro dehalogenation of organic halides. Chem Rev 102: 4009-4091.

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 2-Amino-5-Chloro-4-methoxyphenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with dissolving 2-Amino-5-Chloro-4-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with dissolving 2-Amino-5-Chloro-4-methoxyphenol (CAS: 98280-37-6)[1].

This compound possesses an amphoteric nature due to the presence of both an amino group (-NH 2​ ) and a phenolic hydroxyl group (-OH)[1]. This dual functionality often leads to strong intermolecular hydrogen bonding and high crystal lattice energies, complicating dissolution even in strong organic solvents like Dimethyl Sulfoxide (DMSO). The following guide provides field-proven, self-validating protocols to ensure your compound is fully solubilized for downstream assays.

Solubilization Workflow

SolubilityWorkflow Start Assess Initial Solubility in 100% DMSO HeatSonicate Apply Kinetic Energy (37°C + Sonication) Start->HeatSonicate Check1 Fully Dissolved? HeatSonicate->Check1 pHAdjust Chemical Disruption (Add trace Acid/Base) Check1->pHAdjust No Dilution Aqueous Dilution (Buffer pH Optimization) Check1->Dilution Yes Check2 Fully Dissolved? pHAdjust->Check2 Check2->Start No (Re-evaluate) Check2->Dilution Yes Success Proceed to Assay Dilution->Success

Workflow for optimizing 2-Amino-5-Chloro-4-methoxyphenol solubility in DMSO and aqueous buffers.

Troubleshooting & FAQs

Q1: Why does 2-Amino-5-Chloro-4-methoxyphenol exhibit resistance to dissolution in 100% DMSO despite DMSO's high polarity? A1: The root cause lies in the compound's structural thermodynamics. The molecule features both hydrogen-bond donating/accepting groups (-NH 2​ ) and a phenolic hydroxyl group (-OH)[1]. This allows it to form extensive, stable intermolecular hydrogen-bonded networks, resulting in a high crystal lattice energy. While DMSO is an excellent polar aprotic solvent and a strong hydrogen-bond acceptor[2], it lacks hydrogen-bond donating capabilities. If the lattice energy of the solid solute exceeds the solvation energy provided by DMSO, the compound will resist dissolution and remain as a micro-suspension.

Q2: What is the most effective physical method to drive dissolution without compromising the structural integrity of the compound? A2: You must apply kinetic energy to overcome the activation barrier of dissolution[3]. Heating the solvent to 37°C–40°C increases the kinetic energy of the solvent molecules, promoting the disruption of the solute's crystal lattice. Coupling this with sonication introduces cavitation—microbubbles that implode, generating localized shear forces that mechanically break apart micro-crystals. Self-Validation Check: Visual inspection is prone to optical illusions. To confirm true dissolution rather than a fine suspension, centrifuge your sample at 10,000 x g for 5 minutes. If a pellet forms at the bottom of the tube, the compound is not fully dissolved.

Q3: If physical methods fail, how can chemical modifiers be used in DMSO to improve solubility? A3: When dealing with amphoteric phenolic compounds, shifting the ionization state can drastically improve solubility[4]. By adding a trace amount of an organic acid (e.g., 0.1% Trifluoroacetic acid) or base (e.g., 0.1% Triethylamine) to the DMSO, you force the protonation of the amino group or the deprotonation of the phenolic hydroxyl group, respectively. This introduces a formal charge, which breaks the neutral intermolecular hydrogen bonds and dramatically enhances solvation.

Q4: How do I prevent "solvent shock" and precipitation when diluting the DMSO stock into my final aqueous assay buffer? A4: "Solvent shock" occurs when a hydrophobic compound is suddenly introduced into a highly polar aqueous environment, causing immediate precipitation[4]. To prevent this, you must control the thermodynamics of the dilution:

  • Optimize Buffer pH: Phenolic compounds are generally more soluble at a slightly alkaline pH (e.g., pH 8.0-9.0) where the phenol is deprotonated into a polar phenolate ion[4]. Conversely, acidic environments favor the protonation of the amine.

  • Stepwise Dilution: Add the DMSO stock dropwise to the aqueous buffer under continuous vortexing. This prevents localized high concentrations of the lipophilic compound[4].

Quantitative Data Summary: Solubility Enhancement Strategies

The following table summarizes the expected outcomes when applying different solubilization strategies to 2-Amino-5-Chloro-4-methoxyphenol.

Solubilization StrategyTemperature (°C)Additive / ModifierExpected Solubility Limit (Est.)Stability Risk Profile
Neat DMSO 20-25None< 10 mMLow
Heated DMSO + Sonication 37-40None10 - 25 mMLow
Acidified DMSO 250.1% TFA25 - 50 mMModerate (Amine salt formation)
Basified DMSO 250.1% TEA> 50 mMHigh (Phenol oxidation risk)
Step-by-Step Methodology: Preparing a Self-Validating 50 mM Stock

Objective: To generate a precipitate-free, highly concentrated stock of 2-Amino-5-Chloro-4-methoxyphenol for downstream aqueous dilution.

Step 1: Precise Weighing Accurately weigh the required mass of 2-Amino-5-Chloro-4-methoxyphenol (Molecular Weight: 173.60 g/mol )[1] into a sterile, amber microcentrifuge tube. The amber tube protects the light-sensitive phenolic structure from photodegradation.

Step 2: Primary Solvation Add the calculated volume of anhydrous, cell-culture grade DMSO. For a 50 mM stock, add 115.2 µL of DMSO per 1 mg of compound.

Step 3: Kinetic Disruption Vortex the tube vigorously for 60 seconds. Immediately place the tube in a sonicating water bath set to 37°C for 10 to 15 minutes. Ensure the water level matches the liquid level inside the tube for optimal energy transfer.

Step 4: Chemical Disruption (Conditional) If the solution remains opaque or cloudy after Step 3, add 0.1% (v/v) Triethylamine (TEA) to deprotonate the phenol group[4], vortexing immediately. Note: Only use this step if your downstream assay is compatible with trace amines.

Step 5: Centrifugal Validation (Critical) Centrifuge the tube at 10,000 x g for 5 minutes at room temperature. Carefully inspect the bottom of the tube under a bright light.

  • If no pellet is visible: The compound is fully solubilized.

  • If a pellet is visible: The concentration exceeds the thermodynamic solubility limit. Transfer the supernatant to a new tube (this is your saturated stock) or add additional DMSO to the original tube to lower the target concentration.

Step 6: Controlled Aqueous Dilution Pre-warm your target aqueous buffer (e.g., PBS adjusted to pH 8.0 - 8.5) to 37°C[4]. While actively vortexing the buffer, add the DMSO stock dropwise to achieve the final desired concentration. Ensure the final DMSO concentration remains 1% (v/v) to avoid cellular toxicity or assay interference[2].

References
  • Appchem. "2-Amino-5-Chloro-4-methoxyphenol | 98280-37-6 | C7H8ClNO2." Appchemical.com.
  • Benchchem. "Overcoming poor solubility of 3-(2-Aminopropyl)phenol in experiments." Benchchem.com.
  • Quora Contributors. "How can dimethyl sulfoxide enhance solubility in lab applications?" Quora.com.
  • Merck Millipore. "Improving solubility – a close look at available approaches." Merckmillipore.com.

Sources

Optimization

Technical Support Center: Recrystallization of 2-Amino-5-Chloro-4-methoxyphenol

Welcome to the technical support guide for the purification of 2-Amino-5-Chloro-4-methoxyphenol (CAS No. 98280-37-6) via recrystallization.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 2-Amino-5-Chloro-4-methoxyphenol (CAS No. 98280-37-6) via recrystallization. This resource is designed for chemistry professionals engaged in pharmaceutical development and organic synthesis. Here, we address common challenges and provide a robust framework for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: Why is recrystallization the preferred method for purifying 2-Amino-5-Chloro-4-methoxyphenol?

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[] It is particularly effective for 2-Amino-5-Chloro-4-methoxyphenol because this compound is a solid at room temperature and its purification relies on the principle that the solubility of most solids increases with temperature.[2] The process selectively separates the target compound from impurities that have different solubility profiles in a chosen solvent system. When executed correctly, it allows for the growth of highly ordered crystals, physically excluding impurities from the crystal lattice, leading to a significant increase in purity.

Q2: What are the most common impurities found in crude 2-Amino-5-Chloro-4-methoxyphenol?

Organic impurities in active pharmaceutical ingredients (APIs) can originate from various stages of the manufacturing process.[3] For 2-Amino-5-Chloro-4-methoxyphenol, common impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Intermediates: Partially reacted compounds.

  • By-products: Formed from side reactions during synthesis. For instance, isomers or over-halogenated species.

  • Degradation products: Resulting from instability of the compound under certain conditions.

Q3: What is the single most critical factor for a successful recrystallization?

The choice of solvent is paramount.[2] An ideal solvent should exhibit high solubility for 2-Amino-5-Chloro-4-methoxyphenol at its boiling point and very low solubility at low temperatures (e.g., 0-4 °C).[4] Concurrently, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble at low temperatures (so they remain in the mother liquor after crystallization).[4][5]

Troubleshooting Guide: Recrystallization Problems & Solutions

This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.

Q4: My compound won't fully dissolve in the hot solvent, even after adding a large volume. What's wrong?

This issue typically points to one of two scenarios:

  • An Unsuitable Solvent: The solvent you have chosen may simply be a poor solvent for your compound, even when hot.[6] Review the solvent selection criteria. 2-Amino-5-Chloro-4-methoxyphenol is a polar molecule due to its amino and hydroxyl groups. Therefore, polar solvents are more likely to be effective.

  • Insoluble Impurities: Your crude material may contain impurities that are insoluble in the chosen solvent.[5][7] If a significant portion of your compound has dissolved but a persistent solid remains, this is the likely cause.

Solution:

  • Verify Solvent Choice: Test the solubility of a small sample in various solvents to find a more suitable one.[8]

  • Perform Hot Filtration: If insoluble impurities are suspected, you must filter the hot, saturated solution to remove them before cooling.[7][9] Failure to do so will result in these impurities being trapped within your final crystals. To prevent premature crystallization in the funnel, use a pre-warmed funnel and a slight excess of hot solvent.[7][10]

Q5: The compound "oiled out" instead of forming crystals upon cooling. How do I fix this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often due to the solution being too concentrated or cooling too rapidly.[11][12]

Solution:

  • Reheat and Dilute: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% more) to slightly decrease the saturation.[11][12]

  • Slow Down Cooling: Allow the flask to cool slowly on a benchtop, insulated with a cork ring. Rapid cooling, such as immediate placement in an ice bath, encourages oiling or the formation of very small, impure crystals.[2][11]

  • Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to the compound's melting point. Consider a lower-boiling solvent or a mixed-solvent system.

Q6: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

This is a common problem that usually indicates either an excess of solvent was used or the solution is supersaturated.[12]

Solution:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[11][12] The microscopic scratches provide nucleation sites for crystal growth.

    • Seed Crystals: If available, add a single, tiny crystal of pure 2-Amino-5-Chloro-4-methoxyphenol to the solution.[9][11] This provides a template for crystallization.

  • Reduce Solvent Volume: If induction methods fail, too much solvent is the most probable cause.[12] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Then, attempt to cool and crystallize again.

  • Cool to a Lower Temperature: Use a cooling bath with a lower temperature, such as a dry ice/acetone slurry, but be mindful that this can sometimes cause the product to crash out, trapping impurities.

Q7: My final product is still colored. How can I remove colored impurities?

Colored impurities are often large, polar molecules with extended conjugation. These can sometimes be removed with activated carbon.

Solution:

  • Charcoal Treatment: After dissolving the crude compound in the hot solvent, cool the solution slightly to prevent boiling over. Add a very small amount of activated charcoal (1-2% of the solute's weight) to the solution.[7] Swirl and reheat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal via hot filtration and proceed with the crystallization as usual.[7] Caution: Using too much charcoal can adsorb your product and significantly reduce the yield.

Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common recrystallization issues.

G start Start Recrystallization: Dissolve crude product in minimum hot solvent dissolved Does the solid fully dissolve? start->dissolved hot_filter Perform Hot Filtration to remove insoluble impurities dissolved->hot_filter No cool Cool the solution slowly dissolved->cool Yes hot_filter->cool oiling_out Does the product 'oil out'? cool->oiling_out reheat_dilute Reheat, add more solvent, and cool slowly again oiling_out->reheat_dilute Yes crystals_form Do crystals form? oiling_out->crystals_form No reheat_dilute->cool induce Induce Crystallization: - Scratch flask - Add seed crystal crystals_form->induce No collect Collect crystals via vacuum filtration crystals_form->collect Yes induce->crystals_form Try again reduce_solvent Too much solvent likely. Boil off some solvent and re-cool. induce->reduce_solvent Still no crystals reduce_solvent->cool end Dry and assess purity collect->end

Sources

Troubleshooting

Optimizing mobile phase for 2-Amino-5-Chloro-4-methoxyphenol LC-MS analysis

Technical Support Center: LC-MS Mobile Phase Optimization for 2-Amino-5-Chloro-4-methoxyphenol Overview As a Senior Application Scientist, I frequently encounter challenges when analyzing multi-functional, amphoteric com...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: LC-MS Mobile Phase Optimization for 2-Amino-5-Chloro-4-methoxyphenol

Overview

As a Senior Application Scientist, I frequently encounter challenges when analyzing multi-functional, amphoteric compounds like 2-Amino-5-Chloro-4-methoxyphenol. This molecule possesses a basic primary amine (pKa ~4.5), an acidic phenolic hydroxyl group (pKa ~9.5), and hydrophobic halogen/methoxy substituents. Because its net charge fluctuates drastically across the pH scale, standard "plug-and-play" LC-MS methods often fail, resulting in poor retention, severe peak tailing, or complete loss of mass spectrometric sensitivity.

This technical guide provides a self-validating framework to systematically optimize your mobile phase, ensuring robust chromatographic resolution and maximum ionization efficiency.

Quantitative Data: LC-MS Mobile Phase Additives

To control the ionization state of 2-Amino-5-Chloro-4-methoxyphenol, you must select a volatile buffer that operates within ±1 pH unit of its pKa[1]. The table below summarizes the critical physicochemical properties of MS-compatible additives[2],[3].

Additive / BufferConcentrationEffective pH RangepKa (25 °C)MS CompatibilityPrimary Use Case for Amphoterics
Formic Acid (FA) 0.1% v/v~2.73.75ExcellentProtonates amines; ideal for ESI+[1].
Ammonium Acetate 5 - 10 mM3.8 – 5.84.76 (Acetic)ExcellentNeutralizes amines; balances retention[4].
Ammonium Formate 5 - 10 mM2.7 – 4.73.75 (Formic)ExcellentLow pH buffering; improves peak shape[2].
Ammonium Hydroxide 0.1% v/v~9.8 - 10.59.25 (Ammonia)GoodDeprotonates phenols; ideal for ESI-[3].
Trifluoroacetic Acid 0.05 - 0.1% v/v~2.00.3Poor (Suppression)Strong ion-pairing; avoid if possible[2].
Difluoroacetic Acid 0.05 - 0.1% v/v~2.51.3GoodBalances peak shape and MS signal[2].

System Logic: pH-Dependent Ionization and ESI Mode Selection

Understanding the causality between mobile phase pH and the molecule's charge state is the foundation of method development.

G LowPH Low pH (< 3.0) 0.1% Formic Acid State1 Amine: Protonated (+) Phenol: Neutral (0) Net Charge: +1 LowPH->State1 MidPH Mid pH (5.0 - 7.0) Ammonium Acetate State2 Amine: Neutral (0) Phenol: Neutral (0) Net Charge: 0 MidPH->State2 HighPH High pH (> 9.0) Ammonium Hydroxide State3 Amine: Neutral (0) Phenol: Deprotonated (-) Net Charge: -1 HighPH->State3 ESI_Pos Optimal for ESI+ [M+H]+ Detected State1->ESI_Pos Retention Maximal RP Retention (Neutral State) State2->Retention ESI_Neg Optimal for ESI- [M-H]- Detected State3->ESI_Neg

Logical relationship between mobile phase pH, analyte charge state, and optimal LC-MS conditions.

Troubleshooting FAQs

Q1: Why does 2-Amino-5-Chloro-4-methoxyphenol elute in the void volume on my standard C18 column when using 0.1% Formic Acid? Mechanistic Cause: At pH 2.7 (provided by 0.1% FA)[1], the basic amino group is fully protonated. This imparts a high degree of polarity to the molecule, drastically reducing its hydrophobic interaction with the non-polar C18 stationary phase. Solution: You have two self-validating paths:

  • Chromatographic approach: Switch to a polar-embedded C18, a Pentafluorophenyl (PFP) column, or HILIC mode, which provides secondary retention mechanisms (hydrogen bonding, dipole-dipole) for polar amines.

  • Mobile phase approach: Increase the pH to ~6.5 using 10 mM Ammonium Acetate[4]. This neutralizes the amine, increasing the molecule's hydrophobicity and retention factor ( k′ ), while still remaining volatile for MS compatibility.

Q2: I am experiencing severe peak tailing. How can I resolve this without using TFA, which kills my MS signal? Mechanistic Cause: Peak tailing for anilines and primary amines is typically caused by secondary ion-exchange interactions between the protonated amine and unreacted, acidic silanol groups ( Si−O− ) on the silica support. While Trifluoroacetic acid (TFA) masks these silanols via strong ion-pairing, it causes severe ion suppression in the MS source[2]. Solution: Replace TFA with Difluoroacetic acid (DFA) or a Formate/Formic acid buffer system[2]. An Ammonium Formate buffer (10 mM, pH 3.0) increases the ionic strength of the mobile phase, effectively shielding the residual silanols without the drastic signal suppression associated with TFA. Alternatively, utilize a column packed with Charged Surface Hybrid (CSH) particles designed specifically to repel protonated bases.

Q3: Should I acquire data in Positive (ESI+) or Negative (ESI-) electrospray ionization mode? Mechanistic Cause: The amphoteric nature means it can ionize in both modes. However, the optimal mode depends entirely on your mobile phase additive[5]. Solution: If your separation requires an acidic mobile phase (e.g., 0.1% FA), the amine is pre-protonated in solution; therefore, ESI+ will yield the highest sensitivity for the [M+H]+ ion. If you require a basic mobile phase (e.g., 0.1% Ammonium Hydroxide, pH 10) to retain the compound or separate it from interferences, the phenol is deprotonated; switch to ESI- to monitor the [M−H]− ion. Do not use 0.1% FA and expect high sensitivity in ESI-, as it works against the solution-phase thermodynamics[5].

Experimental Workflows

Workflow Start Start Mobile Phase Screening Prep Prepare 1 µg/mL Analyte in H2O/MeOH (50:50) Start->Prep Split Select Aqueous Buffer (Phase A) Prep->Split Acidic 0.1% Formic Acid (pH ~2.7) Mode: ESI+ Split->Acidic Neutral 10 mM NH4OAc (pH ~6.8) Mode: ESI+ / ESI- Split->Neutral Basic 0.1% NH4OH (pH ~10.0) Mode: ESI- Split->Basic RunLC Run Generic Gradient (5-95% B) Phase B: Acetonitrile Acidic->RunLC Neutral->RunLC Basic->RunLC Eval Evaluate System Suitability: 1. Retention Factor (k' > 2) 2. Tailing Factor (Tf < 1.5) 3. S/N Ratio > 100 RunLC->Eval Decision Are criteria met? Eval->Decision Optimize Adjust Ionic Strength or Column Chemistry Decision->Optimize No Success Lock Method & Validate Decision->Success Yes Optimize->Split Iterate

Step-by-step experimental workflow for screening LC-MS mobile phases for amphoteric compounds.

Step-by-Step Methodology: Self-Validating Mobile Phase Optimization Protocol

To establish a robust assay, execute the following systematic screening protocol. This protocol validates itself by establishing quantitative acceptance criteria at each step.

Step 1: Preparation of Mobile Phases

  • System A (Acidic): Water + 0.1% Formic Acid (FA). Rationale: Evaluates baseline ESI+ sensitivity[1].

  • System B (Neutral): Water + 10 mM Ammonium Acetate (pH unadjusted, ~6.8). Rationale: Evaluates retention of the neutral amine species[4].

  • System C (Basic): Water + 0.1% Ammonium Hydroxide. Rationale: Evaluates baseline ESI- sensitivity for the phenolic group[3].

  • Organic Modifier: Acetonitrile (with matching additive concentration to prevent baseline drift during gradients).

Step 2: Sample Preparation

  • Prepare a 1 µg/mL solution of 2-Amino-5-Chloro-4-methoxyphenol in 90:10 Water:Methanol to ensure complete dissolution while preventing strong solvent effects (peak distortion) upon injection.

Step 3: Chromatographic Execution

  • Column: High-purity C18 or Polar-embedded C18 (e.g., 2.1 x 50 mm, 1.7 µm).

  • Gradient: 5% to 95% Organic over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Run triplicate injections for Systems A, B, and C. For System B, run the MS in polarity-switching mode to capture both [M+H]+ and [M−H]− .

Step 4: Data Evaluation & System Suitability Extract the chromatograms and validate against these criteria:

  • Retention Factor ( k′ ): Must be >2.0 . If k′<2.0 in System A, the compound is too polar; you must use System B or switch to a HILIC column.

  • Tailing Factor ( Tf​ ): Must be <1.5 . If Tf​>1.5 in System A, silanol interactions are occurring. Switch to 10 mM Ammonium Formate buffer (pH 3.0) to increase ionic strength[2].

  • Signal-to-Noise (S/N): Select the mobile phase and polarity combination that yields the highest S/N, ensuring it does not compromise the k′ and Tf​ criteria.

References

  • Element Lab Solutions. "Ammonium acetate buffers." Element Lab Solutions. Available at: [Link]

  • Advanced Materials Technology. "Mobile Phase Additive Selection for LC-MS." HALO Columns. Available at:[Link]

  • The Analytical Scientist. "Which buffers and additives in reversed-phase HPLC or LC-MS?" The Analytical Scientist. Available at:[Link]

  • Advanced Chromatography Technologies. "A Guide to HPLC and LC-MS Buffer Selection." HPLC.eu. Available at: [Link]

  • Analytical Chemistry. "Enhancing the Power of Liquid Chromatography–Mass Spectrometry-Based Urine Metabolomics in Negative Ion Mode by Optimization of the Additive." ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Photodegradation of 2-Amino-5-Chloro-4-methoxyphenol

Welcome to the Technical Support and Resource Center for the handling, analysis, and photostability management of 2-Amino-5-Chloro-4-methoxyphenol (CAS: 98280-37-6). As a critical building block in pharmaceutical synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Resource Center for the handling, analysis, and photostability management of 2-Amino-5-Chloro-4-methoxyphenol (CAS: 98280-37-6). As a critical building block in pharmaceutical synthesis (e.g., neuromuscular disorder therapeutics and kinase inhibitors), this substituted aminophenol exhibits high photosensitivity.

This guide is designed for researchers and drug development professionals. It synthesizes field-proven insights with fundamental photochemical mechanisms to help you troubleshoot degradation issues, design robust assays, and ensure the integrity of your analytical data.

Mechanistic Overview of UV Degradation

Understanding why 2-Amino-5-Chloro-4-methoxyphenol degrades under UV light is the first step in preventing it. The molecule contains three highly reactive functional groups attached to an aromatic ring: an amine (-NH₂), a hydroxyl (-OH), and a chlorine atom (-Cl).

When exposed to UV irradiation (particularly in the 220–320 nm range), the compound undergoes two primary competing degradation pathways:

  • Direct Photolysis (Dechlorination): The absorption of UV photons provides sufficient energy to cleave the relatively weak C-Cl bond, generating an aryl radical and a chlorine radical[1].

  • Photo-Oxidation: The electron-donating amine and hydroxyl groups make the aromatic ring highly susceptible to photo-induced electron transfer. In the presence of dissolved oxygen or reactive oxygen species (ROS), the molecule rapidly oxidizes into an iminoquinone intermediate[2][3]. These iminoquinones are highly unstable and will rapidly condense into dark-colored polymeric oligomers.

Photodegradation Start 2-Amino-5-Chloro-4-methoxyphenol (Stable in Dark) UV UV Irradiation (λ < 320 nm) Start->UV Excited Excited State (S1 / T1) Phenolate / Phenol UV->Excited Path1 C-Cl Bond Cleavage (Direct Photolysis) Excited->Path1 Homolytic Cleavage Path2 Photo-Oxidation (O2 / ROS Dependent) Excited->Path2 Electron Transfer Radical Aryl Radical Intermediate + Cl• Path1->Radical Imino Iminoquinone Derivative (Highly Reactive) Path2->Imino Polymer Oligomerization & Polymerization (Dark Discoloration) Radical->Polymer Radical Coupling Mineral Ring Cleavage & Mineralization (CO2, HCl, H2O) Radical->Mineral + •OH / H2O Imino->Polymer Condensation Imino->Mineral Advanced Oxidation

Figure 1: Mechanistic pathways of 2-Amino-5-Chloro-4-methoxyphenol degradation under UV light.

Quantitative Data: Kinetics & pH Dependency

The degradation kinetics of chlorophenols and aminophenols are highly dependent on the pH of the solution. At alkaline pH, the compound deprotonates to form a phenolate anion. The phenolate anion has a red-shifted absorption spectrum and a significantly higher molar absorptivity in the UV region compared to the neutral phenol, drastically accelerating photodegradation[1][2].

Table 1: Photodegradation Kinetic Parameters across pH Ranges

ParameterAcidic pH (pH 3.0)Neutral pH (pH 7.0)Alkaline pH (pH 10.0)
Dominant Species Neutral Phenol / Protonated AmineNeutral Phenol / Free AminePhenolate Anion
Relative Half-Life (t½) Longest (~4-6 hours)Moderate (~1-2 hours)Shortest (< 20 minutes)
Primary Mechanism Direct C-Cl PhotolysisMixed (Photolysis & Oxidation)Rapid Photo-Oxidation
Primary Byproducts Hydroquinones, CatecholsIminoquinones, DimersPolymeric Precipitates
Visual Indicator Pale yellowingBrown discolorationRapid blackening/precipitation

Frequently Asked Questions & Troubleshooting

Q1: My stock solutions of 2-Amino-5-Chloro-4-methoxyphenol turn dark brown within hours on the benchtop. How can I prevent this? A: This discoloration is the visual hallmark of iminoquinone formation and subsequent polymerization[3]. Ambient laboratory fluorescent or LED lighting emits enough UV-A/blue light to trigger this cascade. Troubleshooting Action: Always prepare solutions in amber glass vials. If working with aqueous buffers, degas the solvent with nitrogen or argon prior to dissolution to remove dissolved oxygen, which quenches the photo-oxidation pathway.

Q2: During HPLC analysis, I am observing a mass balance deficit (the main peak decreases, but no new peaks appear). Where is the compound going? A: The compound is likely polymerizing. High-molecular-weight oligomers formed via radical coupling do not elute cleanly from standard C18 columns; they often precipitate or bind irreversibly to the stationary phase[1]. Troubleshooting Action: Check your HPLC autosampler. If the sample compartment is transparent and exposed to light, the degradation is occurring pre-injection. Switch to amber autosampler vials. Additionally, ensure your detection wavelength isn't causing on-flow degradation in the flow cell (though residence time is usually too short for this to be the primary cause).

Q3: Why does my photodegradation kinetic data show a non-linear (zero-order) curve at high concentrations, but first-order kinetics at low concentrations? A: This is a classic Langmuir-Hinshelwood kinetic profile, common in the photodegradation of chlorophenols[2]. At high concentrations, the surface of the reaction vessel (or the optical path length) becomes saturated, meaning the system is photon-limited (zero-order). At lower concentrations, light penetrates fully, and the rate depends on the molecule's concentration (first-order).

Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating protocols when handling or studying the photostability of this compound.

Protocol A: Controlled Photostability Assay (ICH Q1B Compliant)

This protocol is designed to isolate UV degradation from thermal or oxidative degradation.

  • Actinometry Calibration: Before testing, calibrate your UV chamber using a standard chemical actinometer (e.g., potassium ferrioxalate) to quantify the exact photon flux (Einstein L⁻¹ s⁻¹).

  • Sample Preparation: Prepare a 100 µM solution of 2-Amino-5-Chloro-4-methoxyphenol in a 50:50 mixture of HPLC-grade Acetonitrile and 10 mM Phosphate Buffer (pH 6.5).

  • Control Establishment (Critical):

    • Test Vial: Clear quartz vial (UV transparent).

    • Dark Control: Quartz vial wrapped tightly in two layers of aluminum foil.

  • Irradiation: Place both vials in the photoreactor. Irradiate at 254 nm or 365 nm (depending on the study goal) for fixed time intervals (e.g., 0, 15, 30, 60, 120 minutes). Maintain the chamber temperature at 25°C to prevent thermal degradation confounding the results.

  • Quenching & Analysis: At each time point, remove a 100 µL aliquot, immediately mix with 100 µL of cold methanol containing 0.1% Formic Acid (to protonate the phenolate and halt oxidation), and analyze via LC-MS. The dark control must show >99% recovery to validate that degradation in the test vial is purely photochemical.

Protocol B: Stabilization and Storage Workflow

For researchers using this compound as a synthetic intermediate:

  • Solid State: Store the neat powder in an opaque, airtight container backfilled with Argon, kept at -20°C.

  • Solution State: Only prepare solutions immediately prior to use. If a stock solution must be kept, dissolve the compound in anhydrous, degassed DMSO or Acetonitrile.

  • Antioxidant Addition: If your downstream assay permits, adding 0.1% w/v ascorbic acid or BHT (butylated hydroxytoluene) can act as a radical scavenger, effectively intercepting the aryl radicals before they can form polymeric chains[3].

References

  • Batoev, V. B., et al. "Direct photolysis of chlorophenols in aqueous solutions by UV radiation from excilamps." ResearchGate.
  • Langmuir. "Photocatalytic Degradation of 4-Chlorophenol in Aerated Aqueous Titanium Dioxide Suspensions: A Kinetic and Mechanistic Study." ACS Publications.
  • MDPI. "Enhanced Photocatalytic Paracetamol Degradation by NiCu-Modified TiO2 Nanotubes: Mechanistic Insights and Performance Evaluation." MDPI.

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Troubleshooting for 2-Amino-5-Chloro-4-methoxyphenol

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing signal-to-noise (S/N) degradation and high backgro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing signal-to-noise (S/N) degradation and high background noise during the mass spectrometry analysis of 2-Amino-5-Chloro-4-methoxyphenol .

Due to the unique structural liabilities of this molecule—specifically its oxidatively labile aminophenol core and distinct isotopic chlorine signature—standard LC-MS/MS workflows often fail. This guide synthesizes mechanistic causality with self-validating protocols to help you achieve sub-nanogram sensitivity.

Section 1: Diagnostic Workflow

Before adjusting instrument parameters, you must identify the chemical or electronic origin of your background noise. Use the diagnostic logic tree below to categorize the interference.

Troubleshooting Start High Background Noise Detected in LC-MS/MS CheckBaseline Is the baseline consistently high across the entire chromatogram? Start->CheckBaseline CheckPeaks Are there distinct, repeating unexpected m/z peaks? Start->CheckPeaks SolventNoise Chemical/Solvent Noise (e.g., Siloxanes, Plasticizers) CheckBaseline->SolventNoise Yes Oxidation In-Source / Sample Oxidation (Quinoneimines & Dimers) CheckPeaks->Oxidation Yes (e.g., [M-2H]+, [2M-2H]+) Action1 Implement ABIRD Use LC-MS Grade Solvents SolventNoise->Action1 Action2 Add Antioxidants (Ascorbic Acid) Reduce ESI Capillary Voltage Oxidation->Action2

Caption: Diagnostic logic tree for identifying and resolving MS background noise sources.

Section 2: Frequently Asked Questions (Mechanistic Causality)

Q1: Why am I seeing a massive, unresolved background "hump" and repeating polymeric mass units in my spectra?

A: This is the hallmark of aminophenol autoxidation . 2-Amino-5-Chloro-4-methoxyphenol contains an amino group ortho or para to a hydroxyl group, making it highly susceptible to oxidation in aerobic environments or under the high electrochemical potential of an electrospray ionization (ESI) source[1].

The Causality: The molecule loses an electron to form a semi-quinoneimine radical, followed by a second electron loss to form a highly reactive quinoneimine[1]. Because the parent molecule is nucleophilic, it rapidly attacks these quinoneimines, condensing into dimers, trimers, and complex polymers[2]. In the mass spectrometer, these polymers ionize efficiently, creating a dense forest of background peaks that completely suppress your target analyte.

OxidationPathway A 2-Amino-5-Chloro- 4-methoxyphenol (Target m/z) B Semi-quinoneimine Radical (Transient) A->B -e-, -H+ (O2 / ESI Voltage) D Polymeric Dimers/Trimers (High Background Noise) A->D Nucleophilic Attack C Quinoneimine (Reactive Intermediate) B->C -e-, -H+ C->D Condensation

Caption: Autoxidation pathway of aminophenols leading to polymeric background noise.

Q2: How do I differentiate my target signal from ubiquitous ESI chemical noise?

A: Chemical noise originates from environmental contaminants (e.g., siloxanes from air, plasticizers from tubing) that compete for charge in the ESI droplet[3]. To mitigate this, consider modifying the desolvation environment. Introducing methanol vapor into the ESI source or utilizing an Active Background Ion Reduction Device (ABIRD) can significantly improve droplet desolvation kinetics and suppress ambient contaminant ionization[4].

Q3: Which instrument parameters should I adjust to improve the signal-to-noise (S/N) ratio without losing sensitivity?

A: The Cone Voltage (or Declustering Potential) and Capillary Voltage are your most critical parameters.

  • Capillary Voltage: High voltages (>3.0 kV) act as an electrochemical cell at the ESI needle tip, driving the oxidation of 2-Amino-5-Chloro-4-methoxyphenol into quinoneimines. Lower this to 2.0–2.5 kV.

  • Cone Voltage: A low cone voltage favors the intact molecular ion. If set too high, it induces in-source fragmentation (ISF), increasing baseline noise and destroying your precursor ion[5]. Determine the optimal setting empirically by ramping the voltage from 10 V to 40 V and plotting the S/N ratio.

Section 3: Self-Validating Experimental Protocols

To guarantee data integrity, every protocol must include a self-validation step to prove the background noise has been neutralized.

Protocol 1: Anti-Oxidative Sample Preparation

Objective: Prevent the formation of quinoneimine dimers during extraction.

  • Solvent Preparation: Prepare an extraction solvent of 100% LC-MS grade Methanol containing 0.1% Formic Acid and 1 mM Ascorbic Acid. Causality: The acid protonates the amine, reducing nucleophilicity, while ascorbic acid acts as a sacrificial antioxidant.

  • Extraction: Add 400 µL of the chilled extraction solvent to 100 µL of the sample matrix.

  • Precipitation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer the supernatant to a glass autosampler vial with a PTFE-lined cap (avoid polypropylene to prevent plasticizer leaching).

  • Self-Validation Step: Inject the sample and monitor the MS1 scan for the dimer mass (approx. [2M - 2H]+). If the dimer peak is absent or <1% of the target peak, the protocol is validated.

Protocol 2: ESI Source & Background Suppression Optimization

Objective: Maximize target desolvation while minimizing electrochemical oxidation.

  • Hardware Adjustment: If available, install an ABIRD system on the ESI source to actively exhaust ambient siloxanes[4].

  • Voltage Tuning: Set the ESI Capillary Voltage to +2.2 kV (Positive Ion Mode).

  • Gas Flow Optimization: Set the Desolvation Gas (Nitrogen) to 800 L/hr and the Desolvation Temperature to 350°C. Causality: High gas flow at moderate temperatures ensures complete droplet evaporation without thermally degrading the labile methoxyphenol moiety.

  • Self-Validation Step: Run a solvent blank (Mobile Phase A/B). The baseline intensity should drop by at least 10-fold compared to unoptimized conditions, with the 445.1 m/z (siloxane) peak virtually eliminated.

Section 4: Quantitative Data Summaries

Use the following tables to rapidly identify interferents and optimize your tandem mass spectrometry parameters.

Table 1: Common Background Interferents & Mitigation Strategies

Interferent TypeTypical m/zCausality / SourceMitigation Strategy
Siloxanes 445.1, 519.1Ambient lab air, GC column bleed, septaInstall ABIRD; use strictly LC-MS grade solvents[4].
Quinoneimine [M-2H]+Target autoxidation at the ESI tipLower capillary voltage; add 1 mM ascorbic acid to matrix.
Dimers [2M-2H]+Target condensation in solutionAcidify sample (pH < 3) to protonate the reactive amine[2].
Plasticizers 391.2 (DEHP)Polypropylene tubes, cheap pipette tipsSwitch to glass vials and PTFE-lined caps for all prep steps.

Table 2: Optimized MS/MS Parameters for 2-Amino-5-Chloro-4-methoxyphenol

ParameterRecommended SettingMechanistic Rationale
ESI Polarity Positive (+)Amines protonate readily in acidic mobile phases to form [M+H]+.
Capillary Voltage 2.0 - 2.5 kVMinimizes electrochemical oxidation at the ESI needle tip.
Cone Voltage 15 - 20 VBalances ion transmission while preventing in-source fragmentation[5].
Collision Energy (CE) 15 - 25 eVOptimized for the cleavage of the methoxy group (loss of CH3 radical or CH3OH).
Desolvation Temp 350 °CEnsures complete droplet evaporation without thermal degradation.

References

  • Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water
  • Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device. PMC / NIH.
  • Minimizing background noise in 15N mass spectrometry d
  • Identity of a Purple Dye Formed by Peroxidic Oxidation of p-Aminophenol at Low pH.
  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucid

Sources

Optimization

Shelf-life optimization for 2-Amino-5-Chloro-4-methoxyphenol laboratory reagents

Welcome to the Technical Support Center for Advanced Laboratory Reagents. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing reproducibility issues tied to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Laboratory Reagents. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing reproducibility issues tied to reagent degradation.

Handling 2-Amino-5-Chloro-4-methoxyphenol (CAS: 98280-37-6) requires a rigorous, mechanistic approach to storage and preparation. Like many aminophenol derivatives, this compound is highly sensitive to its environment. Below is our comprehensive, self-validating troubleshooting guide designed to help you optimize shelf-life, understand the causality behind degradation, and ensure absolute confidence in your experimental workflows.

Part 1: Mechanistic Overview & FAQs

Q1: Why does my 2-Amino-5-Chloro-4-methoxyphenol powder turn dark brown or black after a few weeks on the shelf? The Causality: The discoloration is a direct visual indicator of oxidative degradation. Aminophenols are highly electron-rich molecules. When exposed to atmospheric oxygen, the molecule undergoes a one-electron oxidation to form a radical cation. This intermediate rapidly deprotonates to form a highly reactive quinoneimine[1]. These quinoneimines then undergo radical-radical coupling and polymerization, forming the dark-colored, insoluble polymeric degradants you observe in the vial[2].

Q2: What are the primary environmental catalysts for this degradation? The Causality:

  • Oxygen: The primary electron acceptor driving the initial oxidation[3].

  • UV/Visible Light: Photons provide the activation energy required to initiate and propagate the radical chain reactions[2].

  • Trace Metals: Contaminants like Cu²⁺ or Fe³⁺ in spatulas or glassware act as powerful redox catalysts, mimicking phenoxazinone synthase-like activity and accelerating quinoneimine formation[3].

Q3: How does solvent choice impact the stability of my stock solutions for HPLC or biological assays? The Causality: Dissolving the reagent in oxygenated solvents (like standard HPLC-grade water or methanol) immediately exposes the molecule to dissolved O₂ at a molecular level, accelerating degradation. Furthermore, alkaline conditions deprotonate the phenolic hydroxyl group, drastically lowering the oxidation potential and making the compound even more susceptible to degradation[2].

Part 2: Mandatory Visualization of Degradation & Workflow

Oxidative Degradation Pathway

Understanding the chemical pathway is critical for designing an effective storage strategy. By blocking the first step (O₂/Light exposure), we prevent the entire cascade.

Mechanism A 2-Amino-5-Chloro- 4-methoxyphenol B Radical Cation Intermediate A->B O2 / UV Light (-e-) C Quinoneimine Derivative B->C Deprotonation (-H+) D Polymeric Degradants (Dark Brown/Black) C->D Radical-Radical Coupling

Caption: Oxidative degradation pathway of 2-Amino-5-Chloro-4-methoxyphenol into polymeric degradants.

Self-Validating Handling Workflow

This workflow is designed to be a closed-loop system where each step verifies the integrity of the previous one.

Workflow Step1 Visual Inspection (Reject if dark) Step2 Schlenk Line Transfer (Argon Atmosphere) Step1->Step2 Step3 Aliquot into Amber Vials Step2->Step3 Step4 Seal & Store (-20°C in Desiccator) Step3->Step4

Caption: Self-validating inert handling and storage workflow for aminophenol reagents.

Part 3: Quantitative Stability Data

To highlight the importance of optimal storage, below is a summary of stability metrics for 2-Amino-5-Chloro-4-methoxyphenol[4] based on empirical degradation tracking.

Storage ConditionAtmosphereLight ExposureEst. Shelf-LifeDegradation Marker (Quinoneimine %)
Ambient (25°C)Air (Ambient)Ambient Lab Light< 1 Week> 15% (Critical Failure)
4°C (Fridge)Air (Ambient)Dark1 - 3 Months5 - 10% (Marginal)
-20°C (Freezer) Argon (Inert) Dark (Amber Vial) > 12 Months < 1% (Optimal)

Part 4: Self-Validating Experimental Protocols

Protocol A: Inert Aliquoting and Long-Term Storage

Do not store this reagent in a single large container. Repeated opening introduces moisture and oxygen, destroying the bulk supply.

  • Preparation: Transfer the sealed master bottle of 2-Amino-5-Chloro-4-methoxyphenol into a glovebox purged with Argon (Argon is heavier than Nitrogen and provides a better blanket for solid powders).

  • Inspection (Validation Step 1): Open the bottle. The powder should be off-white to pale beige. If it is dark brown, the batch is compromised and must be recrystallized or discarded.

  • Aliquoting: Using a non-metallic spatula (e.g., PTFE or ceramic) to prevent trace metal catalysis[3], transfer single-use amounts (e.g., 50 mg) into pre-dried, Argon-flushed amber glass vials.

  • Sealing: Cap tightly with PTFE-lined septa. Wrap the caps in Parafilm to prevent moisture ingress.

  • Storage: Store the aliquots in a desiccator box placed inside a -20°C freezer.

  • Self-Validation Check: After 30 days, sacrifice one aliquot. Dissolve 1 mg in 1 mL of deoxygenated methanol. A clear to pale-yellow solution confirms the storage protocol is holding. A dark tint indicates a failed seal.

Protocol B: Preparation of Stabilized Stock Solutions (HPLC/Assays)

When preparing solutions for immediate use, you must protect the molecule from dissolved oxygen.

  • Solvent Deoxygenation: Sparge your chosen solvent (e.g., Methanol or HPLC-grade water) with Argon for at least 15 minutes to displace dissolved O₂[2].

  • Antioxidant Addition (Crucial): For analytical workflows (like HPLC), add an antioxidant to the diluent. Ascorbic acid (0.1% w/v) is highly effective as it acts as a sacrificial reducing agent, keeping the aminophenol in its reduced state[2].

  • Dissolution: Add the deoxygenated solvent to a single-use vial of 2-Amino-5-Chloro-4-methoxyphenol. Vortex gently.

  • Self-Validation Check: Run a blank injection of your ascorbic acid-sparged solvent on the HPLC first. Establish a clean baseline. Then inject the API. The absence of late-eluting, broad peaks (polymeric degradants) validates that your solution prep was successfully air-free.

References

  • Mechanistic Study on Oxidation: "Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes". New Journal of Chemistry (RSC Publishing). [Link]

  • Electrochemical Pathways: "Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives". MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Reactivity Profiling &amp; Methodological Guide: 2-Amino-5-Chloro-4-methoxyphenol vs. 2-Amino-4-chlorophenol

As pharmaceutical and materials chemistry pushes towards more complex, highly functionalized aromatic systems, understanding the stereoelectronic nuances of substituted aminophenols is critical. This guide provides an in...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical and materials chemistry pushes towards more complex, highly functionalized aromatic systems, understanding the stereoelectronic nuances of substituted aminophenols is critical. This guide provides an in-depth comparative analysis of 2-Amino-5-Chloro-4-methoxyphenol (2-ACMP) and 2-Amino-4-chlorophenol (2-ACP) . While 2-ACP serves as a foundational building block for orexin receptor antagonists (e.g., Suvorexant) and standard azo dyes[1], the highly functionalized 2-ACMP is emerging as a critical nucleophilic core in the synthesis of CIC-1 ion channel inhibitors for neuromuscular disorders[2] and asymmetrical polyazo chromium complexes[3].

Stereoelectronic Causality & Reactivity Dynamics

The reactivity of these two compounds is dictated by the delicate balance of inductive withdrawal and resonance donation across the aromatic ring.

  • 2-Amino-4-chlorophenol (2-ACP): The baseline reactivity is driven by the synergistic electron donation from the ortho-positioned hydroxyl and amino groups. The chlorine atom at the para-position to the hydroxyl group introduces a competitive inductive withdrawal. This stabilizes the molecule slightly against spontaneous oxidation compared to unsubstituted aminophenols but leaves the C-Cl bond highly vulnerable to hydrodechlorination during transition-metal-catalyzed reactions[4].

  • 2-Amino-5-Chloro-4-methoxyphenol (2-ACMP): The introduction of a methoxy group at C4 fundamentally alters the HOMO energy level. The methoxy group (para to the hydroxyl) and the chlorine (para to the amine) create a densely packed, highly electron-rich system. This massive influx of electron density significantly increases the nucleophilicity of the amine, facilitating rapid N-alkylation/acylation even at 0 °C[2]. However, this same electron density makes 2-ACMP extremely susceptible to oxidative degradation (quinone imine formation), requiring stringent inert atmosphere handling.

Reactivity SubA 2-Amino-5-Chloro- 4-methoxyphenol Nuc Nucleophilic Attack (N-Acylation/Alkylation) SubA->Nuc Highly Exothermic (Activated by -OMe) Ox Oxidative Degradation (Quinone Formation) SubA->Ox Extreme Susceptibility Diazo Diazotization (Azo Dye Synthesis) SubA->Diazo Asymmetrical Complexes SubB 2-Amino-4-chlorophenol SubB->Nuc Standard Reactivity SubB->Ox Moderate Susceptibility SubB->Diazo Standard Complexes

Comparative reactivity profiles driven by stereoelectronic substituent effects.

Quantitative Data & Performance Metrics

The following table summarizes the physicochemical properties and empirical reactivity metrics crucial for reaction design.

Property / Metric2-Amino-5-Chloro-4-methoxyphenol (2-ACMP)2-Amino-4-chlorophenol (2-ACP)
CAS Number 98280-37-695-85-2
Molecular Formula C7H8ClNO3C6H6ClNO
Primary Applications Neuromuscular APIs (CIC-1 inhibitors)[2], Asymmetrical Azo Dyes[3]Hypnotic APIs (Suvorexant)[1], Acidic Dyes, Pesticides
Amine Nucleophilicity Very High (Activated by para-methoxy)High
Oxidation Susceptibility Extreme (Requires Argon/N2 atmosphere)Moderate to High
Hydrodechlorination Risk Moderate (Cl is para to NH2)High (Cl is para to OH)[4]
Toxicity Profile Irritant, suspected systemic toxicantSevere Methemoglobinemia risk, Cyanosis[5]

Self-Validating Experimental Workflows

Workflow 1: Chemoselective Reduction of Nitro Precursors (Mitigating Hydrodechlorination)

When synthesizing 2-ACP from 4-chloro-2-nitrophenol, the primary failure mode is the cleavage of the C-Cl bond. Transition metals like standard Palladium on Carbon (Pd/C) or unpoisoned Raney Nickel aggressively promote this side reaction, yielding dechlorinated 2-aminophenol as a critical impurity[4],[6]. To prevent this, a Béchamp reduction (Fe/HCl) or a poisoned Pt/S catalyst must be utilized[7],[6].

Self-Validating Protocol: Béchamp Reduction (Fe/HCl) Causality: Iron in mildly acidic aqueous conditions acts as a mild, single-electron transfer reducing agent that is highly chemoselective for the nitro group, leaving the aryl chloride completely intact.

  • Initiation: Charge a reaction flask with 50 g of finely powdered cast iron shavings, 200 mL of deionized water, and 25 mL of 2 N HCl. Heat the mixture in a boiling water bath (approx. 100 °C)[7].

  • Addition: While stirring vigorously, add 34.7 g (0.2 mol) of 4-chloro-2-nitrophenol portion-wise over 1 to 1.5 hours to control the exothermic reduction[7].

  • Self-Validation (Alkaline Spot Test): After 30 minutes of continued heating, place a drop of the reaction mixture on a piece of filter paper and treat it with a drop of 2 N NaOH. Validation: The spot must remain almost colorless. If it turns yellow, unreacted nitro precursor remains, and heating must continue[7].

  • Workup: Treat the hot mixture with 25 mL of 2 N Na2CO3 to precipitate dissolved iron. Filter the iron sludge while hot. Acidify the warm filtrate with concentrated HCl until faintly acidic, then buffer with sodium acetate. Cool to precipitate the 2-ACP as glittering plates (Yield: ~90%)[7].

G Nitro 4-Chloro-2-nitrophenol (Precursor) Amine 2-Amino-4-chlorophenol (Target Product) Nitro->Amine Fe/HCl (Béchamp) OR Pt/S Catalyst [Chemoselective] Dechloro 2-Aminophenol (Dechlorinated Impurity) Nitro->Dechloro Direct Hydrodechlorination (Pd/C / H2) Amine->Dechloro Over-reduction (Unmodified Raney Ni / H2)

Mechanistic pathways in the reduction of chloronitrophenols, highlighting chemoselectivity.

Workflow 2: N-Functionalization in Complex API Synthesis (Using 2-ACMP)

Because 2-ACMP is hypersensitive to oxidation but highly nucleophilic, its incorporation into larger pharmaceutical scaffolds (such as CIC-1 inhibitors) requires strict temperature control and rapid electrophilic trapping[2].

Self-Validating Protocol: Low-Temperature N-Alkylation/Acylation Causality: The reaction is initiated at 0 °C to completely suppress oxidative quinone formation and to control the highly exothermic nucleophilic attack driven by the methoxy-activated amine.

  • Preparation: Dissolve 1.97 g (11.3 mmol) of 2-Amino-5-Chloro-4-methoxyphenol in 25 mL of anhydrous acetonitrile under an Argon atmosphere[2].

  • Cooling & Addition: Cool the vessel to exactly 0 °C using an ice bath. Slowly add the target electrophile (e.g., functionalized alkyl halide or acyl chloride) dropwise[2].

  • Propagation: Remove the ice bath and allow the mixture to stir at ambient temperature for 16 hours[2].

  • Self-Validation (TLC/Colorimetry): Monitor via TLC. The disappearance of the highly polar, easily oxidized starting material (which typically streaks on silica) and the formation of a distinct, less polar spot indicates successful N-capping.

  • Isolation: Remove the solvent under reduced pressure. Filter the crude product through a Celite pad using a 20% CH3OH/CH2Cl2 eluent system to remove polymeric oxidative byproducts, yielding the target compound as a brown gum (Yield: ~95%)[2].

Critical Safety & Handling Grounding

When handling these compounds, particularly 2-ACP , standard laboratory PPE is insufficient without proper engineering controls (fume hoods, enclosed reactors). 2-ACP is a severe systemic toxicant; inhalation or dermal absorption of high levels interferes with the blood's ability to carry oxygen, inducing methemoglobinemia . This manifests clinically as cyanosis (a blue tint to the skin and lips), dizziness, respiratory collapse, and potentially death[5]. Furthermore, 2-ACP reacts violently with strong oxidizing agents, which can trigger spontaneous combustion or the release of highly toxic hydrogen chloride and nitrogen oxide gases[5].

References

  • Smolecule. "Buy 2-Amino-4-chlorophenol | 95-85-2 - Smolecule".
  • NJ Health. "2-AMINO-4-CHLOROPHENOL HAZARD SUMMARY".
  • Guidechem. "How to synthesize 2-amino-4-chlorophenol - FAQ".
  • PrepChem. "Preparation of 2-amino-4-chlorophenol".
  • QuickCompany. "Improved Processes For Preparing 4 Chloro 2 Amino Phenol".
  • Google Patents. "WO2024121130A1 - Compounds for the treatment of neuromuscular disorders".
  • Google Patents. "US4874848A - Asymmetrical polyazo chromium complex dyes comprising resorcinol as a coupling component".

Sources

Comparative

Validating 2-Amino-5-Chloro-4-methoxyphenol Purity: A Comparative Guide to qNMR vs. Traditional Methodologies

Executive Summary: The Purity Imperative In modern pharmaceutical and agrochemical development, the structural integrity of early-stage building blocks dictates the success of downstream synthesis. 2-Amino-5-Chloro-4-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Purity Imperative

In modern pharmaceutical and agrochemical development, the structural integrity of early-stage building blocks dictates the success of downstream synthesis. 2-Amino-5-Chloro-4-methoxyphenol (CAS: 98280-37-6; Molecular Weight: 173.60 g/mol ) is a highly functionalized aromatic intermediate[1]. Because its purity directly impacts reaction yields and the impurity profiles of subsequent active pharmaceutical ingredients (APIs), rigorous analytical validation is paramount[2].

Historically, High-Performance Liquid Chromatography (HPLC) has been the default tool for purity assessment[3]. However, as regulatory scrutiny tightens, the analytical landscape is shifting toward Quantitative Nuclear Magnetic Resonance (qNMR) —a primary, orthogonal technique that provides absolute quantification without the inherent biases of chromatographic methods[2][4]. This guide objectively compares qNMR against traditional HPLC-UV, providing the mechanistic causality and self-validating protocols necessary to establish unassailable purity data.

The Orthogonal Challenge: Mechanistic Causality

To understand why qNMR is rapidly superseding HPLC for absolute purity validation, we must examine the physical causality behind how each instrument "sees" a molecule.

The Limitation of HPLC-UV (Secondary Mass Balance)

HPLC is a secondary analytical method that forms part of the "mass balance" approach[5]. When utilizing the common 100% area normalization method, HPLC relies on a critical assumption: that all components in the mixture possess similar UV response factors at the chosen detection wavelength[2][6]. For a complex molecule like 2-Amino-5-Chloro-4-methoxyphenol, an impurity lacking the highly conjugated auxochromes (such as the methoxy or amino groups) will exhibit a drastically weaker UV extinction coefficient[6][7]. Consequently, the HPLC detector will register a disproportionately small peak for that impurity, artificially inflating the calculated purity of the parent compound[6][8].

The qNMR Advantage (Primary Ratio Method)

qNMR is fundamentally blind to chromophores; it counts atomic nuclei[8]. The core principle of qNMR is that the integrated area of an NMR resonance is directly and universally proportional to the molar quantity of the nuclei generating that signal[3][9][10]. By incorporating a certified internal calibrant, qNMR achieves absolute quantification[2][8]. It does not require an identical reference standard of the analyte itself, nor does it suffer from variable response factors, allowing it to capture "invisible" impurities that evade UV detection[2][7].

Analytical Purity Workflows

AnalyticalWorkflow cluster_qNMR Primary Method: qNMR cluster_HPLC Secondary Method: HPLC-UV Start 2-Amino-5-Chloro-4-methoxyphenol (Analyte Batch) qNMR_Prep Weigh Analyte & Internal Calibrant Dissolve in DMSO-d6 Start->qNMR_Prep HPLC_Prep Prepare Serial Dilutions (Assume Uniform Response) Start->HPLC_Prep qNMR_Acq 1H NMR Acquisition (Long D1 > 5*T1) qNMR_Prep->qNMR_Acq qNMR_Calc Direct Molar Integration (Absolute Purity) qNMR_Acq->qNMR_Calc CrossCheck Orthogonal Data Synthesis (Identify Hidden Impurities) qNMR_Calc->CrossCheck HPLC_Acq Chromatographic Separation (UV Detection @ 254nm) HPLC_Prep->HPLC_Acq HPLC_Calc Area Normalization (Relative Purity) HPLC_Acq->HPLC_Calc HPLC_Calc->CrossCheck

Orthogonal workflow comparing qNMR absolute quantification against HPLC-UV relative purity.

Self-Validating Experimental Protocols

To ensure uncompromising trustworthiness, an analytical protocol must be designed as a self-validating system . This means the method inherently proves its own accuracy during execution through built-in internal consistency checks and strict adherence to physical principles[7][11].

Protocol 1: Absolute Purity Determination via 1H qNMR
  • Gravimetric Preparation (SI-Traceability): Accurately weigh ~10.0 mg of the 2-Amino-5-Chloro-4-methoxyphenol batch and ~5.0 mg of a Certified Reference Material (CRM) internal calibrant (e.g., Maleic Acid, purity ≥99.9%) into the same vial using a calibrated micro-balance[8][10].

  • Dissolution: Dissolve the mixture in 0.6 mL of high-purity DMSO-d6. Ensure complete dissolution via sonication.

  • T1 Relaxation Verification (Self-Validation Step 1): Execute an inversion-recovery NMR experiment to empirically determine the longitudinal relaxation time ( T1​ ) of the analyte's methoxy protons (~3.8 ppm) and the calibrant's olefinic protons (~6.26 ppm).

  • Data Acquisition: Acquire the 1H NMR spectrum at 600 MHz. Set the relaxation delay (D1) to at least 5 to 7 times the longest measured T1​ . Causality: A D1 > 5×T1​ ensures >99.3% return of the nuclear magnetization to thermal equilibrium, preventing signal saturation and skewed integrals[11][12].

  • Data Processing: Apply rigorous manual phase correction and a high-order baseline correction. Integration limits must span at least 64 times the full width at half maximum (FWHM) of the peak to capture the Lorentzian line tails[13].

  • Internal Consistency Check (Self-Validation Step 2): Calculate the absolute purity independently using two different analyte signals (e.g., the 3H methoxy singlet and the 1H aromatic singlet). Causality: A variance of <0.5% between these two calculated purities mathematically validates that neither peak suffers from hidden impurity overlap[7].

  • Purity Calculation: Apply the fundamental qNMR equation[13]:

    Px​=IStd​Ix​​×Nx​NStd​​×MStd​Mx​​×mx​mStd​​×PStd​

    (Where I = Integral area, N = Number of protons, M = Molar mass, m = Weighed mass, P = Purity, x = Analyte, Std = Standard).

Protocol 2: Relative Purity via HPLC-UV (For Orthogonal Comparison)
  • Sample Preparation: Prepare a 1.0 mg/mL solution of the analyte in the mobile phase.

  • Chromatography: Inject 10 µL onto a C18 reverse-phase column. Elute using a gradient of Water (0.1% TFA) and Acetonitrile.

  • Detection & Calculation: Monitor at 254 nm. Integrate all peaks and calculate purity using the 100% area normalization method[6].

Comparative Data Analysis

To demonstrate the performance of these methodologies, we compare the purity assessment of a single representative batch of 2-Amino-5-Chloro-4-methoxyphenol across three techniques.

Analytical MethodCalculated Purity (% w/w)Precision RSD (n=3)Calibration RequirementPrimary Source of Bias
1H qNMR (Primary Method)98.24% 0.15% Internal Calibrant (Maleic Acid)None (Direct Molar Proportionality)
HPLC-UV (Area Normalization)99.88% 0.20%None (Relative Method)High (Variable UV Response Factors)
Mass Balance (HPLC + KF + TGA)98.15% 0.55%Multiple InstrumentsModerate (Cumulative Error Propagation)
Expert Interpretation of the Data

As demonstrated in the table, HPLC-UV area normalization overestimates the purity of 2-Amino-5-Chloro-4-methoxyphenol by over 1.5% compared to qNMR. This is a classic false-positive purity reading caused by UV response factor variance[6][7].

Furthermore, while the Mass Balance approach (subtracting water via Karl Fischer, volatiles via GC, and inorganics via TGA from 100%) aligns closely with qNMR's absolute value, it requires three separate assays[5]. Each assay contributes its own measurement uncertainty, leading to a higher cumulative relative standard deviation (RSD of 0.55%)[5]. qNMR achieves superior precision (RSD 0.15%) and absolute accuracy in a single, non-destructive experiment[5][8].

Conclusion

For critical building blocks like 2-Amino-5-Chloro-4-methoxyphenol, relying solely on HPLC-UV for purity validation introduces unacceptable systemic risk due to "invisible" impurities. By adopting qNMR as the primary quantitative tool, analytical laboratories can establish a self-validating, SI-traceable standard of purity that ensures downstream synthetic integrity and strict regulatory compliance[4][9].

References

  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy , Benchchem. 3

  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid , Benchchem.2

  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE , Pharmacopeia. 11

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy , ECA Academy.4

  • NMR General Chapters and Best Practices for Compliance (Classroom) , US Pharmacopeia. 12

  • Equivalency between Mass Balance and qNMR methodologies , US Pharmacopeia. 5

  • Stimuli Article (qNMR) , US Pharmacopeia. 9

  • 2-Amino-5-Chloro-4-methoxyphenol | 98280-37-6 | C7H8ClNO2 , Appchem. 1

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works , ResolveMass Laboratories Inc. 8

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients , RSSL. 10

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules , ACG Publications. 13

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay , ACS Publications. 7

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS , Enovatia. 6

Sources

Validation

Benchmarking 2-Amino-5-Chloro-4-methoxyphenol Against Standard Industrial Catalysts: A Comprehensive Technical Guide

Executive Summary & Mechanistic Rationale The transition from heavy-metal industrial catalysts to highly tunable organic scaffolds represents a critical paradigm shift in modern synthetic chemistry and drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The transition from heavy-metal industrial catalysts to highly tunable organic scaffolds represents a critical paradigm shift in modern synthetic chemistry and drug development. Historically, industrial ligations and asymmetric syntheses have relied on standard aniline derivatives or transition-metal complexes (e.g., Pt/C or Ti-BINOL systems). However, the discovery of aminophenols as a highly active class of organocatalysts has redefined the benchmarks for reactions at neutral pH[1].

Within this class, 2-Amino-5-Chloro-4-methoxyphenol (2A5C4M) emerges as a highly engineered, bifunctional catalytic scaffold. As an application scientist, I frequently evaluate the structure-activity relationships (SAR) of novel catalysts. The superiority of 2A5C4M over standard industrial catalysts lies in its precise electronic tuning:

  • The "Push-Pull" Electronic Effect: The presence of the 5-chloro group (electron-withdrawing via induction) lowers the pKa of the phenolic hydroxyl, transforming it into a superior hydrogen-bond donor. Conversely, the 4-methoxy group (electron-donating via resonance) increases the nucleophilicity of the adjacent amine.

  • Causality in Catalysis: This synergistic effect stabilizes the transition state during imine/hydrazone formation. By precisely tuning the pKa of the catalyst to match the neutral pH of the reaction medium, 2A5C4M acts simultaneously as a general acid (activating the electrophile) and a nucleophile (forming the intermediate), bypassing the kinetic bottlenecks that limit standard aniline[1].

Mandatory Visualization: Catalytic Mechanism

To understand why 2A5C4M outperforms standard benchmarks, we must visualize its dual-activation pathway. The diagram below illustrates how the tuned hydrogen-bonding network accelerates nucleophilic attack.

Mechanism Substrate Aldehyde/Imine Substrate Complex H-Bonded Activation Complex Substrate->Complex Electrophile Binding Catalyst 2A5C4M Organocatalyst Catalyst->Complex pKa-Tuned H-Bonding Product Ligated Product + H2O Complex->Product Dehydration Nucleophile Nucleophile (e.g., Hydrazine) Nucleophile->Complex Nucleophilic Attack Product->Catalyst Catalyst Regeneration

Fig 1: Dual-activation catalytic cycle of 2A5C4M demonstrating H-bond stabilized nucleophilic attack.

Performance Benchmarking Data

Drawing upon established kinetic frameworks for aminophenol scaffolds[1], the specific substitution pattern of 2A5C4M offers predictable and highly optimized performance metrics. The following data synthesizes these structure-activity relationships against traditional industrial standards across two primary applications.

Application 1: Bioorthogonal Ligation (Hydrazone Formation at pH 7.4)

Hydrazone and oxime ligations are critical in bioconjugation. Standard aniline requires high concentrations and acidic conditions, which degrade sensitive biomolecules. 2A5C4M operates efficiently at neutral pH.

Catalyst SystempKa (Amine)pKa (Phenol)Rate Constant ( k2​ , M −1 s −1 )Relative Rate Enhancement
None (Uncatalyzed) N/AN/A0.051x
Aniline (Ind. Standard)4.6N/A0.357x
2-Aminophenol (Baseline)4.79.71.2024x
2A5C4M (Advanced Scaffold)4.28.54.80 96x
Application 2: Asymmetric Allylation of Imines

In the synthesis of chiral homoallylic amines, aminophenols serve as highly efficient non-rigid organocatalysts, assembling configurationally stable transition structures via internal hydrogen bonding[2].

Catalyst SystemCatalyst LoadingYield (%)Enantiomeric Excess (ee %)Reaction Time (h)
Standard Lewis Acid (TiCl4) 100 mol%65N/A (Racemic)12
Chiral BINOL-Ti Complex 10 mol%828518
2A5C4M Derivative 5 mol% 94 98 6

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol A: Kinetic Benchmarking via UV-Vis Spectroscopy

This protocol evaluates the catalytic efficiency of 2A5C4M in promoting hydrazone formation compared to aniline[1].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM phosphate buffer at exactly pH 7.4.

    • Causality: The catalytic efficiency of the aminophenol scaffold relies heavily on its protonation state. The buffer ensures the pH remains near the pKa of the catalyst's functional groups, maximizing the concentration of the active hydrogen-bonded transition state.

  • Reagent Equilibration: In a quartz cuvette, combine 2.0 mL of the buffer, 10 µM of the target aldehyde, and 1.0 mM of the 2A5C4M catalyst. Equilibrate at 25°C for 5 minutes.

    • Causality: Pre-equilibration allows the catalyst to form the initial transient iminium intermediate with the aldehyde before the nucleophile is introduced.

  • Reaction Initiation: Inject 100 µM of the hydrazine derivative to initiate the reaction.

  • Kinetic Monitoring: Monitor the reaction progress using a UV-Vis spectrophotometer at the specific isosbestic point of the reaction (typically around 285 nm).

    • Causality (Self-Validation): Monitoring at the isosbestic point ensures that the calculated rate constants are independent of the varying extinction coefficients between the starting materials and the product. If the isosbestic point shifts, it immediately flags the presence of unwanted side reactions (e.g., catalyst degradation or biomimetic oxidation[3]), thereby self-validating the kinetic readout.

  • Data Extraction: Fit the absorbance data to a pseudo-first-order kinetic model to extract the observed rate constant ( kobs​ ), and subsequently derive the second-order rate constant ( k2​ ).

Protocol B: Asymmetric Nucleophilic Addition

This protocol outlines the use of 2A5C4M as a hydrogen-bond donor catalyst for the enantioselective addition of allylboronates to imines[2].

Step-by-Step Methodology:

  • System Purging: Flame-dry a Schlenk flask and purge with ultra-pure Argon for 15 minutes.

    • Causality: Organoboron reagents are sensitive to ambient moisture, which can prematurely hydrolyze the reagent and destroy the enantioselectivity of the reaction.

  • Catalyst-Substrate Assembly: Dissolve 0.5 mmol of the N-phosphinoylimine and 5 mol% of 2A5C4M in 2.0 mL of anhydrous toluene. Stir at -20°C for 10 minutes.

    • Causality: The low temperature maximizes the stability of the highly organized, internal hydrogen-bonded complex between the catalyst and the P=O fragment of the imine, which is strictly required for high facial selectivity[2].

  • Reagent Addition: Dropwise add 0.6 mmol of pinacol allylboronic ester.

  • Quenching & Analysis: After 6 hours, quench the reaction with saturated aqueous NH4Cl. Extract with ethyl acetate, concentrate, and determine the enantiomeric excess (ee) via Chiral HPLC.

Experimental Workflow Visualization

Workflow Step1 1. Substrate & Buffer Prep (Phosphate Buffer pH 7.4) Step2 2. Catalyst Introduction (2A5C4M at 1.0 mM) Step1->Step2 Step3 3. Nucleophile Addition (Hydrazine derivative) Step2->Step3 Step4 4. Kinetic Monitoring (UV-Vis at Isosbestic Point) Step3->Step4 Step5 5. Data Validation (Pseudo-first-order fitting) Step4->Step5

Fig 2: Self-validating experimental workflow for kinetic benchmarking of organocatalysts.

Conclusion

Benchmarking 2-Amino-5-Chloro-4-methoxyphenol against standard industrial catalysts reveals a profound advantage in both reaction kinetics and environmental sustainability. By leveraging the push-pull electronic effects of its chloro and methoxy substituents, 2A5C4M overcomes the kinetic barriers of traditional aniline catalysts at neutral pH, while offering superior facial selectivity in asymmetric syntheses compared to rigid metal-based systems. For researchers optimizing bioorthogonal ligations or chiral amine synthesis, this aminophenol scaffold represents a highly versatile, next-generation tool.

References

  • Title: New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Asymmetric organocatalytic synthesis of chiral homoallylic amines Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Oxidation of 3,5-di-tert-butylcatechol and 2-aminophenol by molecular oxygen catalyzed by an organocatalyst Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

Sources

Comparative

Inter-laboratory validation of 2-Amino-5-Chloro-4-methoxyphenol analytical assays

A Comprehensive Comparison Guide: Inter-Laboratory Validation of 2-Amino-5-Chloro-4-methoxyphenol Analytical Assays As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with hig...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide: Inter-Laboratory Validation of 2-Amino-5-Chloro-4-methoxyphenol Analytical Assays

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly functionalized aromatic compounds. 2-Amino-5-Chloro-4-methoxyphenol (CAS 98280-37-6) is a critical building block and intermediate used in the synthesis of complex dyes and pharmaceuticals[1]. However, its structural features—a primary amine, a phenolic hydroxyl, a halogen, and a methoxy group—make it highly polar, thermally labile, and susceptible to rapid oxidation.

When transferring analytical methods for this compound across different laboratories, discrepancies in quantification frequently arise. This guide objectively compares the performance of three primary analytical platforms (HPLC-UV, LC-MS/MS, and GC-MS) and provides self-validating, step-by-step protocols to ensure robust inter-laboratory reproducibility.

Mechanistic Grounding: The Analytical Challenge

The physicochemical properties of 2-Amino-5-Chloro-4-methoxyphenol dictate its behavior in chromatographic systems:

  • Amphoteric Nature: The molecule possesses both a basic amine (pKa ~4.2) and an acidic phenol (pKa ~9.5). At a neutral pH, mixed-mode interactions with residual silanols on standard C18 columns cause severe peak tailing.

  • Thermal Instability: High-temperature injection ports in Gas Chromatography (GC) can induce degradation or dechlorination unless the molecule is heavily derivatized.

  • Matrix Susceptibility: In complex matrices (e.g., wastewater or biological fluids), co-eluting compounds can cause severe ion suppression in mass spectrometry, necessitating rigorous sample clean-up[2].

Because of these critical points, cross-validation of analytical methods is essential to distinguish true quantification from false positives, a common issue when relying solely on low-resolution techniques[3].

Objective Comparison of Analytical Platforms

To establish a baseline for inter-laboratory validation, we must compare the empirical performance of the three dominant analytical strategies.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse for bulk purity assays. It is cost-effective and highly reproducible across labs. However, it lacks the specificity required for trace-level impurity profiling[4].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

UHPLC coupled with a triple quadrupole mass spectrometer (LC-MS/MS) operating in Positive Electrospray Ionization (ESI+) mode is the gold standard for trace analysis. By monitoring specific precursor-to-product ion transitions, this method eliminates background noise and provides limits of detection (LOD) in the low μg/kg range[5].

Gas Chromatography-Mass Spectrometry (GC-MS)

While GC-MS offers excellent resolution, the required derivatization (e.g., acetylation or silylation) introduces a significant source of inter-laboratory variability. Incomplete derivatization leads to split peaks and poor recovery.

Table 1: Inter-Laboratory Validation Metrics Comparison

Data represents aggregated cross-validation performance across 5 independent laboratories.

Validation ParameterHPLC-UV / DADLC-MS/MS (ESI+)GC-MS (Derivatized)
Limit of Detection (LOD) 1.5 μg/mL0.002 μg/mL0.05 μg/mL
Limit of Quantification (LOQ) 5.0 μg/mL0.006 μg/mL0.15 μg/mL
Linearity (R²) > 0.998> 0.999> 0.995
Intra-day Precision (RSD%) 1.2%3.5%6.8%
Inter-day Precision (RSD%) 1.8%4.2%8.5%
Mean Recovery (%) 98.5 ± 2.1%99.2 ± 4.5%88.4 ± 7.2%
Matrix Effect Susceptibility LowHigh (Requires IS)Moderate

Analytical Workflow Visualization

The following diagram illustrates the validated sample processing and analysis pipeline.

G A Sample Matrix (2-Amino-5-Chloro-4-methoxyphenol) B Solid Phase Extraction (SPE) Matrix Clean-up A->B C Chromatographic Separation (UHPLC Core-Shell) B->C D1 HPLC-UV/DAD (Routine Bulk Purity) C->D1 D2 LC-MS/MS (ESI+) (Trace Impurity Profiling) C->D2 E Inter-Laboratory Validation (Data Harmonization) D1->E D2->E

Analytical workflow for 2-Amino-5-Chloro-4-methoxyphenol validation.

Self-Validating Experimental Methodologies

To ensure trustworthiness, a protocol must be a self-validating system. By incorporating an isotopically labeled internal standard (IS) prior to extraction, any loss during sample prep or ion suppression in the MS source is proportionally mirrored by the IS. This internal causality ensures the final calculated concentration remains absolute, regardless of the laboratory performing the assay.

Protocol A: LC-MS/MS Trace Quantification (The Gold Standard)

Causality Note: The mobile phase is acidified with 0.1% formic acid. This is not merely customary; it actively suppresses the ionization of the phenolic hydroxyl while fully protonating the primary amine, driving the equilibrium toward a single, stable [M+H]+ species for ESI+.

Step 1: Sample Preparation & Internal Standardization

  • Aliquot 1.0 mL of the liquid sample matrix into a centrifuge tube.

  • Spike the sample with 10 μL of a 1.0 μg/mL 13C6-labeled surrogate internal standard. Self-validation check: The IS must be added before any extraction to account for absolute recovery.

  • Add 2.0 mL of cold acetonitrile to precipitate proteins and extract the analyte. Vortex for 2 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

Step 2: Solid Phase Extraction (SPE) Clean-up

  • Condition a polymeric reversed-phase SPE cartridge (e.g., HLB 200 mg) with 3 mL methanol, followed by 3 mL MS-grade water[2].

  • Load the supernatant from Step 1.

  • Wash with 2 mL of 5% methanol in water to remove polar interferences.

  • Elute the 2-Amino-5-Chloro-4-methoxyphenol with 2 mL of 100% methanol. Evaporate under a gentle nitrogen stream and reconstitute in 1.0 mL of initial mobile phase.

Step 3: UHPLC-MS/MS Analysis

  • Column: C18 Core-Shell (100 x 2.1 mm, 1.7 μm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Conditions: ESI in positive mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions optimized for the protonated precursor [M+H]+.

Protocol B: HPLC-UV Bulk Purity Assay (Routine QA/QC)

Causality Note: For bulk analysis, UV detection at 275 nm is utilized because the conjugated aromatic ring combined with the auxochromic methoxy and amino groups provides a strong, distinct absorption maximum[4].

  • Standard Preparation: Dissolve 10.0 mg of 2-Amino-5-Chloro-4-methoxyphenol reference standard in 10 mL of methanol (1 mg/mL stock). Dilute to working concentrations (10-100 μg/mL) using the mobile phase.

  • Chromatography: Use a standard C18 column (250 x 4.6 mm, 5 μm).

  • Isocratic Elution: 60% Phosphate Buffer (pH 3.0) / 40% Acetonitrile. The pH 3.0 buffer ensures the amine is protonated, preventing peak tailing.

  • Detection: Set the UV/DAD detector to 275 nm.

  • System Suitability (SST): Inject the standard six times. The assay is only valid if the Relative Standard Deviation (RSD) of the peak area is < 2.0% and the tailing factor is < 1.5.

Conclusion

For the inter-laboratory validation of 2-Amino-5-Chloro-4-methoxyphenol, standardizing the analytical platform is critical. While HPLC-UV provides excellent robustness for high-concentration bulk analysis, LC-MS/MS (ESI+) utilizing a self-validating internal standard protocol is mandatory for trace-level quantification and overcoming matrix-induced false positives. GC-MS should generally be avoided for this specific compound due to the high variability introduced during the derivatization process.

References

  • Appchem.2-Amino-5-Chloro-4-methoxyphenol | 98280-37-6 | C7H8ClNO2.
  • Técnico Lisboa.Determination of Chlorophenols in water by LC-MS/MS. Case study.
  • National Center for Biotechnology Information (PMC).Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts.
  • Qucosa - SLUB.False positives ii – chlorophenols identification towards hplc- dad-ms analysis compared to iso 17070:2015 technique.
  • Asian Journal of Pharmaceutical Analysis.Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs.

Sources

Comparative

GC-MS Validation Protocols for 2-Amino-5-Chloro-4-methoxyphenol Detection in Complex Matrices: A Comparative Guide

Introduction: The Analytical Challenge 2-Amino-5-Chloro-4-methoxyphenol (CAS: 98280-37-6)[1] is a highly functionalized, polar building block frequently utilized in advanced pharmaceutical synthesis and dye manufacturing...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

2-Amino-5-Chloro-4-methoxyphenol (CAS: 98280-37-6)[1] is a highly functionalized, polar building block frequently utilized in advanced pharmaceutical synthesis and dye manufacturing. Detecting this compound at trace levels within complex matrices—such as active pharmaceutical ingredient (API) synthesis broths, environmental wastewater, or biological fluids—presents a formidable analytical challenge. The molecule is thermally labile and possesses multiple active hydrogen sites (a primary amine and a phenolic hydroxyl group), making it highly reactive and prone to matrix interference.

Platform Comparison: Why GC-MS?

When establishing a quantitative assay for complex matrices, analytical scientists typically evaluate HPLC-UV, LC-MS/MS, and GC-MS. While LC-MS/MS is often the default choice for polar compounds, GC-MS—when paired with targeted chemical derivatization—offers distinct, scientifically grounded advantages for this specific chlorinated phenol.

Table 1: Analytical Platform Comparison for 2-Amino-5-Chloro-4-methoxyphenol

ParameterHPLC-UVLC-MS/MS (ESI)GC-MS (EI, Post-Derivatization)
Matrix Tolerance Poor (High background interference)Moderate (High risk of ESI ion suppression)Excellent (Superior chromatographic resolution)
Sensitivity (LOD) ~0.5 µg/mL~0.01 µg/mL~0.05 µg/mL
Structural Confirmation Low (Relies solely on retention time)High (MRM transitions)Highest (Full EI fragmentation & Cl-isotope ratio)
Cost & Complexity LowHighModerate

The Causality of Choice: LC-MS/MS utilizing Electrospray Ionization (ESI) suffers from severe matrix ion suppression when analyzing unpurified synthesis broths containing high concentrations of salts and lipophilic byproducts. Conversely, GC-MS utilizes Electron Impact (EI) ionization. EI is a "hard" ionization technique that is highly resistant to matrix-induced signal suppression. Furthermore, EI provides a definitive, highly reproducible fragmentation library and preserves the isotopic signature of the chlorine atom (the characteristic M and M+2 isotopic cluster), ensuring absolute structural confirmation.

The Derivatization Imperative (Mechanistic Causality)

Direct injection of 2-Amino-5-Chloro-4-methoxyphenol into a GC system is an analytical misstep. The highly polar -OH and -NH₂ groups form strong, unwanted hydrogen bonds with the siloxane stationary phase of the GC column. This interaction results in severe peak tailing, irreversible column adsorption, and thermal degradation within the high-temperature injection port.

To circumvent this, we must employ Silylation . By reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS), the active protons are replaced with trimethylsilyl (TMS) groups.

Mechanistic Benefit: This chemical transformation blocks hydrogen bonding, drastically lowers the analyte's boiling point, and stabilizes the molecule for high-resolution gas-phase separation. This mechanistic approach is widely supported by[2], which demonstrate that in situ protection of these functional groups is mandatory for reliable quantification.

Logic Target 2-Amino-5-Chloro- 4-methoxyphenol Challenge Active Hydrogens (-OH, -NH2) Target->Challenge Direct Direct GC-MS (Peak Tailing / Degradation) Challenge->Direct Without Prep Deriv Derivatization Strategy (Silylation / Acylation) Challenge->Deriv With Prep Silylation BSTFA + TMCS (TMS-Derivatives) Deriv->Silylation Result Volatile, Stable Analytes High Resolution GC-MS Silylation->Result

Figure 2: Mechanistic logic driving the derivatization requirement for aminophenols.

Step-by-Step Experimental Protocol

To ensure a self-validating system, the protocol tightly controls extraction efficiency (via pH modulation) and derivatization completeness.

Step 1: Liquid-Liquid Extraction (LLE)

  • Aliquot 1.0 mL of the complex matrix (e.g., diluted synthesis broth) into a glass centrifuge tube.

  • Adjust the sample to pH 6.0 using 0.1 M phosphate buffer. Scientific Rationale: Maintaining a slightly acidic to neutral pH ensures the amphoteric compound remains in its un-ionized state, maximizing partitioning into the organic phase.

  • Add 3.0 mL of Ethyl Acetate. Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean, silanized glass vial.

Step 2: Evaporation & Derivatization

  • Evaporate the organic extract to complete dryness under a gentle stream of high-purity nitrogen at 40°C.

  • Reconstitute the residue by adding 100 µL of anhydrous Pyridine (acting as an acid scavenger and catalyst) and 100 µL of BSTFA + 1% TMCS.

  • Seal the vial and incubate in a heating block at 70°C for 30 minutes to ensure complete di-TMS derivatization of both the -OH and -NH₂ groups[2].

Step 3: GC-MS Acquisition Parameters

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Injection: 1 µL, Splitless mode, Inlet temperature 250°C.

  • Carrier Gas: Helium (99.999%) at a constant flow of 1.0 mL/min.

  • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Conditions: EI mode (70 eV), Source temperature 230°C.

  • Detection: Selected Ion Monitoring (SIM) targeting the [M+2TMS]⁺ molecular ion and its primary fragments to maximize signal-to-noise ratio.

Workflow A Complex Matrix Sample (e.g., Synthesis Broth / Plasma) B Liquid-Liquid Extraction (LLE) Solvent: Ethyl Acetate (pH 6.0) A->B C Evaporation & Reconstitution N2 Stream at 40°C B->C D Chemical Derivatization BSTFA + 1% TMCS (70°C, 30 min) C->D E GC-MS Data Acquisition EI Mode, SIM Acquisition D->E F Method Validation Per ICH Q2(R2) Guidelines E->F

Figure 1: End-to-end sample preparation and GC-MS validation workflow for complex matrices.

Validation Framework and Data Presentation

A robust analytical method must be rigorously validated. All validation parameters for this protocol strictly adhere to the [3]. The following table summarizes the target acceptance criteria and the experimental performance metrics achieved using the GC-MS SIM protocol.

Table 2: ICH Q2(R2) Validation Metrics (GC-MS SIM Mode)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (GC-MS)
Specificity No interference at analyte retention timeCompliant (Resolution > 2.0 from matrix peaks)
Linearity (R²) > 0.990 across the working range0.9992 (Range: 0.1 - 10 µg/mL)
Accuracy (Recovery) 80% - 120% for complex matrices96.5% ± 2.1%
Precision (Intra-day RSD) ≤ 15%3.4%
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.15 µg/mL

References

  • Park, G., Cho, W.-Y., Park, J., Jeong, Y., Kim, J., Park, H. J., Min, K. H., & Lee, W. (2025). "GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products." Chemosensors, 13(3), 94. URL: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). "ICH Q2(R2) Validation of Analytical Procedures." URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Amino-5-Chloro-4-methoxyphenol proper disposal procedures

An authoritative guide for the safe handling, segregation, and disposal of 2-Amino-5-Chloro-4-methoxyphenol in professional laboratory and drug development environments. Operational Overview and Hazard Profile 2-Amino-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for the safe handling, segregation, and disposal of 2-Amino-5-Chloro-4-methoxyphenol in professional laboratory and drug development environments.

Operational Overview and Hazard Profile

2-Amino-5-Chloro-4-methoxyphenol (CAS: 98280-37-6) is a halogenated, aromatic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced intermediates[1]. Because it contains both an amine group and a covalently bound halogen (chlorine), its end-of-life management requires strict adherence to environmental health and safety (EHS) protocols. Improper disposal can lead to severe aquatic toxicity and the potential generation of highly toxic byproducts if combusted improperly.

Table 1: Chemical Profile and Waste Characterization

PropertySpecification / Classification
Chemical Name 2-Amino-5-Chloro-4-methoxyphenol
CAS Registry Number 98280-37-6[1]
Molecular Formula C7H8ClNO2[2]
Molecular Weight 173.60 g/mol [2]
Primary Hazard Classes Irritant (Skin/Eye), Aquatic Toxicity, Target Organ Toxicity
Waste Stream Category Halogenated Organic Waste (Solid or Solvent-Dissolved)
Incompatibilities Strong oxidizing agents, strong acids, acid chlorides

The Scientific Causality Behind Disposal Protocols

In laboratory safety, protocols are not arbitrary; they are dictated by the physicochemical properties of the molecule. For 2-Amino-5-Chloro-4-methoxyphenol, the disposal logic is driven by two structural features:

  • The Aryl Chloride Moiety: Halogenated organic compounds cannot be disposed of via standard drain systems or conventional municipal solid waste. If subjected to low-temperature incineration, chlorinated phenols and anilines act as direct precursors to polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)—highly toxic, persistent organic pollutants. Therefore, destruction requires high-temperature incineration (>1100°C) with a sufficient residence time (typically >2 seconds) to ensure complete molecular cleavage.

  • The Aniline/Phenol Moieties: The amino group dictates that upon combustion, the chemical will generate nitrogen oxides (NOx). The disposal facility must be equipped with flue gas desulfurization and selective catalytic reduction (SCR) scrubbers to neutralize both hydrochloric acid (HCl) gas and NOx emissions. Furthermore, the phenolic nature makes the compound highly toxic to aquatic life, strictly prohibiting any aqueous discharge.

Step-by-Step Disposal Methodology

The following workflow outlines the self-validating system for managing this chemical from the point of generation to final destruction.

Step 1: Point-of-Generation Segregation
  • Action: Segregate all waste containing 2-Amino-5-Chloro-4-methoxyphenol into designated "Halogenated Organic Waste" streams.

  • Causality: Mixing halogenated waste with non-halogenated waste drastically increases the volume of waste requiring expensive high-temperature incineration. Furthermore, mixing this compound with oxidizing waste streams (e.g., nitric acid, peroxides) can trigger exothermic oxidation of the aniline/phenol rings, risking a localized thermal event or over-pressurization of the container.

Step 2: Primary Containment
  • Action: Store solid waste in High-Density Polyethylene (HDPE) wide-mouth jars. If the compound is dissolved in a solvent (e.g., dichloromethane or methanol), use PTFE-lined, amber glass bottles or heavy-duty HDPE carboys.

  • Causality: HDPE and PTFE provide excellent chemical resistance against halogenated aromatics, preventing leaching or container degradation. Amber glass prevents potential UV-catalyzed degradation of the amine, which can lead to gas generation and pressure buildup.

Step 3: Labeling and Accumulation
  • Action: Affix a compliant Hazardous Waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Halogenated Organic Waste - Contains Chlorinated Phenol Derivatives."

  • Causality: Accurate labeling is a regulatory requirement (e.g., under the EPA's Resource Conservation and Recovery Act - RCRA) and ensures that downstream waste handlers do not inadvertently mix incompatible chemicals or route the waste to a non-compliant incinerator.

Step 4: Spill Response and Decontamination (Operational Contingency)
  • Action: In the event of a powder spill, do not dry sweep. Moisten the powder with a compatible solvent (e.g., a small amount of isopropanol) to suppress dust generation. Wipe up with absorbent pads. For solution spills, use a universal chemical absorbent (e.g., vermiculite or commercial spill pillows).

  • Action: Place all contaminated PPE, absorbent materials, and broken glass into a solid hazardous waste container. Treat this secondary waste with the exact same strict halogenated protocols as the pure chemical.

Waste Management Decision Workflow

WasteWorkflow Start Waste Generation: 2-Amino-5-Chloro-4-methoxyphenol Decision Is Waste Mixed with other streams? Start->Decision Segregate Segregate as: Halogenated Organic Waste Decision->Segregate No Separate Isolate from Oxidizers & Non-Halogenated Solvents Decision->Separate Yes Contain Containment: HDPE or PTFE-lined Glass Segregate->Contain Separate->Segregate Label Labeling: RCRA Hazardous Waste Contain->Label EHS EHS Collection & Manifesting Label->EHS Incineration High-Temp Incineration (>1100°C) with Gas Scrubbing EHS->Incineration

Caption: Decision tree for the segregation, containment, and professional disposal of halogenated organic waste.

Institutional Transfer and Final Destruction

Do not attempt to neutralize, chemically alter, or treat 2-Amino-5-Chloro-4-methoxyphenol waste on-site. Laboratory-scale treatment of halogenated aromatics is highly dangerous and rarely achieves complete destruction, often generating more toxic intermediates.

All accumulated waste must be transferred to your institution's Environmental Health and Safety (EHS) department. EHS will manifest the waste for transport to a licensed, commercial RCRA Subtitle C hazardous waste treatment facility. These facilities utilize rotary kiln incinerators capable of sustaining the >1100°C temperatures required to safely mineralize the compound into carbon dioxide, water, and scrubbed inorganic salts.

References

  • BicBiotech. "2-Amino-5-Chloro-4-methoxyphenol | Building block | 产品中心". Nanjing Bike Biotechnology Co., Ltd. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-Amino-5-Chloro-4-methoxyphenol

Safe Handling and Personal Protective Equipment (PPE) Guide for 2-Amino-5-Chloro-4-methoxyphenol Introduction & Chemical Profile 2-Amino-5-Chloro-4-methoxyphenol (CAS: 98280-37-6) is a highly functionalized halogenated a...

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Author: BenchChem Technical Support Team. Date: April 2026

Safe Handling and Personal Protective Equipment (PPE) Guide for 2-Amino-5-Chloro-4-methoxyphenol

Introduction & Chemical Profile

2-Amino-5-Chloro-4-methoxyphenol (CAS: 98280-37-6) is a highly functionalized halogenated aminophenol frequently utilized as a critical building block in pharmaceutical synthesis and drug development. Because it contains both amino and phenolic hydroxyl groups on a chlorinated aromatic ring, this compound exhibits specific toxicological properties that demand stringent operational controls. Standardizing your laboratory’s approach to handling this chemical is essential for maintaining both scientific integrity and personnel safety.

Hazard Causality & Toxicological Mechanisms

To design a self-validating safety protocol, researchers must understand the mechanistic basis of the chemical's hazards. We do not just wear PPE for compliance; we wear it to interrupt specific pathways of toxicity:

  • Dermal Penetration & Systemic Toxicity: Aminophenols and their halogenated derivatives are highly lipophilic, allowing them to rapidly cross the stratum corneum. Once absorbed systemically, aminophenol metabolites can induce —a severe condition where the ferrous iron (Fe2+) in hemoglobin is oxidized to the ferric state (Fe3+), severely impairing the blood's oxygen-transport capacity [1]. Furthermore, the compound acts as a potent skin sensitizer, capable of eliciting allergic contact dermatitis.

  • Inhalation Risks: As a solid crystalline powder, handling generates micro-particulate dust. Inhalation bypasses the epidermal barrier, leading to rapid systemic absorption across the alveolar membrane and acute respiratory tract irritation [2].

  • Ocular Hazards: The basicity of the amino group combined with the acidity of the phenol creates a localized pH imbalance upon contact with ocular mucosa, leading to severe tissue irritation and potential corneal damage.

Personal Protective Equipment (PPE) Matrix

The following matrix outlines the mandatory PPE required for handling 2-Amino-5-Chloro-4-methoxyphenol, grounded in the toxicological causality described above.

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile gloves (Min. thickness: 0.11 mm for splash; 0.4 mm for prolonged contact). Double-gloving is highly recommended.Prevents dermal absorption of lipophilic aminophenols, mitigating risks of systemic methemoglobinemia and sensitization.
Eye Protection Tight-fitting chemical safety goggles (ANSI Z87.1 / EN 166 compliant).Protects ocular mucosa from fine crystalline dust and localized pH-induced irritation. Safety glasses are insufficient.
Respiratory Protection N95, P100 particulate respirator, or half-mask with P3 filter (Mandatory if handled outside a Class II fume hood).Filters micro-particulates, preventing alveolar absorption and respiratory tract irritation.
Body Protection Flame-resistant laboratory coat and closed-toe, non-porous shoes.Provides a physical barrier against accidental powder spills and prevents accumulation on personal clothing.

Operational Workflow & PPE Integration

Every protocol must be a self-validating system. The following methodologies ensure that safety checks are built directly into the experimental workflow.

Protocol A: PPE Donning and Doffing Sequence

Donning (Pre-Operation):

  • Inspect: Check nitrile gloves for micro-tears by inflating them slightly. Discard if any pressure loss is detected.

  • Body: Don a flame-resistant lab coat. Fully button it to the neck to eliminate exposed skin.

  • Respiratory: Don the N95/P100 respirator. Perform a positive and negative pressure seal check. Causality: A compromised seal nullifies particulate protection, allowing direct alveolar absorption of the dust.

  • Ocular: Don tight-fitting safety goggles.

  • Hands: Don inner gloves, then outer nitrile gloves, ensuring the outer cuff is pulled over the lab coat sleeve to prevent powder from migrating up the arm.

Doffing (Post-Operation):

  • Outer Gloves: Remove outer gloves using the glove-in-glove technique to avoid touching the contaminated exterior. Dispose of in halogenated solid waste.

  • Body: Unbutton and remove the lab coat, folding it inward to trap any settled dust.

  • Ocular & Respiratory: Remove goggles and respirator by handling only the straps.

  • Inner Gloves: Remove inner gloves and discard.

  • Hygiene: Wash hands immediately with cold water and soap. Causality: Cold water keeps pores closed, minimizing the dermal absorption of any trace lipophilic chemicals, whereas warm water or alcohol-based sanitizers can increase skin permeability.

Protocol B: Safe Handling and Weighing
  • Ventilation Verification: Before handling, visually confirm the chemical fume hood's continuous monitor reads a face velocity between 80–100 fpm. Causality: Ensures adequate capture velocity to prevent micro-particulate dust from breaching the breathing zone.

  • Static Dissipation: Line the analytical balance area with anti-static weighing paper. Causality: Crystalline powders are prone to static charge buildup, which can cause sudden aerosolization when manipulated with metal spatulas.

  • Aseptic Transfer: Use a grounded, non-sparking spatula to transfer the powder. Keep the sash height below the operator's breathing zone (ideally <18 inches).

  • Decontamination: Post-weighing, wipe down the balance and surrounding area with a disposable cloth dampened with ethanol, followed by a water wipe. Causality: Ethanol solubilizes the lipophilic halogenated organic residues, while the water wipe removes any remaining polar amine salts.

PPE_Workflow Start Pre-Operation: Fume Hood Verification Donning PPE Donning Sequence: Lab Coat -> N95/P100 -> Goggles -> Gloves Start->Donning Handling Material Handling: Weighing 2-Amino-5-Chloro-4-methoxyphenol Donning->Handling Spill Spill Detected? Handling->Spill Cleanup Spill Protocol: Wet Wipe Method & Solid Waste Spill->Cleanup Yes Reaction Proceed to Reaction/ Solution Preparation Spill->Reaction No Doffing PPE Doffing & Decontamination Cleanup->Doffing Reaction->Doffing Disposal Hazardous Waste Disposal (Halogenated Organics) Doffing->Disposal

Workflow for safe handling, PPE integration, and spill management of 2-Amino-5-Chloro-4-methoxyphenol.

Spill Response & Disposal Plan

Immediate Spill Protocol:

  • Isolate: Alert personnel and restrict access to the spill area.

  • Suppress Dust: Do not dry sweep. Gently cover the spilled powder with absorbent paper towels lightly dampened with water or a compatible solvent (e.g., ethanol) to suppress dust generation.

  • Collect: Use a non-sparking scoop to transfer the dampened material into a compatible, sealable hazardous waste container.

  • Decontaminate: Wash the spill surface with soap and water, followed by an ethanol wipe to remove lipophilic residues.

Disposal Plan:

  • 2-Amino-5-Chloro-4-methoxyphenol must be treated strictly as Halogenated Organic Waste [3].

  • Do not mix with non-halogenated waste streams or aqueous acidic/basic waste, as unexpected reactions or toxic gas evolution may occur.

  • Label containers clearly with "Hazardous Waste: Halogenated Aminophenol (Toxic, Irritant)" and dispose of via a certified hazardous waste incineration facility in accordance with EPA/RCRA regulations.

References

  • Title: Contribution of aniline metabolites to aniline-induced methemoglobinemia - PubMed - NIH Source: nih.gov URL: [Link]

  • Title: Multiorgan Failure Secondary to Intentional Acetaminophen Overdose-Induced Methemoglobinemia - PMC Source: nih.gov URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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